molecular formula C9H10O B165460 2,5-Dimethylbenzaldehyde CAS No. 5779-94-2

2,5-Dimethylbenzaldehyde

Cat. No.: B165460
CAS No.: 5779-94-2
M. Wt: 134.17 g/mol
InChI Key: SMUVABOERCFKRW-UHFFFAOYSA-N
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Description

The LD vehicle′ s emmision factor for 2,5-dimethylbenzaldehyde was studied.>This compound is a carbonyl compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylbenzaldehyde
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InChI

InChI=1S/C9H10O/c1-7-3-4-8(2)9(5-7)6-10/h3-6H,1-2H3
Source PubChem
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InChI Key

SMUVABOERCFKRW-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O
Source PubChem
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DSSTOX Substance ID

DTXSID0075449
Record name 2,5-Dimethylbenzaldehyde
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Molecular Weight

134.17 g/mol
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Physical Description

Colorless to yellow liquid; [MSDSonline]
Record name 2,5-Dimethylbenzaldehyde
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CAS No.

5779-94-2
Record name 2,5-Dimethylbenzaldehyde
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Record name 2,5-Dimethylbenzaldehyde
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Record name 2,5-dimethylbenzaldehyde
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Record name 2,5-DIMETHYLBENZALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylbenzaldehyde: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzaldehyde, an aromatic aldehyde, serves as a valuable building block in organic synthesis. Its substituted benzene (B151609) ring and reactive aldehyde functionality make it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₀O[1][2][3][4]
Molecular Weight 134.18 g/mol [1][2][3][4]
Appearance Colorless to yellow liquid[5]
Boiling Point 104-106 °C at 14 mmHg[6]
Density 0.95 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.544[6]
Solubility Insoluble in water. Soluble in organic solvents.[6]
Flash Point 88 °C (closed cup)[6]
Chemical Identifiers
IdentifierValueSource
CAS Number 5779-94-2[1][2][3][4]
InChI InChI=1S/C9H10O/c1-7-3-4-8(2)9(5-7)6-10/h3-6H,1-2H3[5][7]
InChIKey SMUVABOERCFKRW-UHFFFAOYSA-N[5][7]
SMILES Cc1ccc(C)c(C=O)c1[7]
Synonyms Isoxylaldehyde[1][2][3][4]

Synthesis of this compound

The primary route for the synthesis of this compound is through the formylation of p-xylene (B151628). The Gattermann-Koch reaction is a classic method for this transformation.

Synthetic Pathway: Gattermann-Koch Formylation of p-Xylene

Gattermann_Koch_Synthesis p_xylene p-Xylene product This compound p_xylene->product Formylation reagents CO, HCl, AlCl₃, CuCl

Caption: Synthesis of this compound from p-xylene via Gattermann-Koch formylation.

Experimental Protocol: Gattermann-Koch Formylation of p-Xylene

This protocol is based on the principles of the Gattermann-Koch reaction for the formylation of alkylbenzenes.[8][9][10][11]

Materials:

  • p-Xylene

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas, anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Copper(I) chloride (CuCl), anhydrous

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂)

  • Ice

  • Hydrochloric acid, concentrated

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas outlet/scrubber.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and a catalytic amount of anhydrous copper(I) chloride.

  • Solvent and Substrate Addition: Add anhydrous dichloromethane or carbon disulfide to the flask, followed by p-xylene. The mixture is cooled in an ice bath to 0-5 °C with continuous stirring.

  • Gas Introduction: A slow stream of anhydrous hydrogen chloride gas is bubbled through the stirred solution, followed by a steady stream of carbon monoxide gas. The reaction is exothermic and the temperature should be maintained between 0-10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Spectroscopic and Chromatographic Analysis

Accurate characterization of this compound is essential for quality control and for confirming its structure. Infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry are standard analytical techniques employed for this purpose.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow sample_prep Sample Preparation (Dilution in appropriate solvent) gc_injection GC Injection sample_prep->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation ms_ionization Mass Spectrometry (Electron Ionization) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection data_analysis Data Analysis (Library Search & Quantification) ms_detection->data_analysis

Caption: A typical workflow for the analysis of this compound using GC-MS.

Experimental Protocol: Infrared (IR) and Raman Spectroscopy

The following protocol is adapted from a study on the vibrational spectra of this compound.[12]

Instrumentation:

  • IR Spectroscopy: A UR 10 spectrophotometer or a similar Fourier-transform infrared (FTIR) spectrometer.

  • Raman Spectroscopy: A Cary 82 spectrophotometer or a similar instrument equipped with an Argon-Ion laser source.

Sample Preparation:

  • For liquid-phase analysis, the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:

  • IR Spectrum: The infrared absorption spectrum is recorded in the region of 400-4000 cm⁻¹.

  • Raman Spectrum: The Raman spectrum is recorded using an appropriate laser excitation wavelength.

Data Interpretation:

  • The vibrational frequencies observed in the IR and Raman spectra are assigned to the characteristic functional groups and the substituted benzene ring. Key vibrational modes for this compound include the C=O stretching of the aldehyde group, C-H stretching of the aldehyde and methyl groups, and various aromatic C-C stretching and bending vibrations.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of aromatic aldehydes and can be optimized for this compound.[1][13][14][15][16]

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • A capillary column suitable for the separation of aromatic compounds (e.g., a nonpolar or medium-polarity column like a DB-5ms or HP-5ms).

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or hexane.

  • Perform serial dilutions to prepare a series of calibration standards of known concentrations.

  • For unknown samples, dissolve a known amount in the chosen solvent and dilute to fall within the calibration range.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the concentration.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 250-280 °C.

    • Final hold: 5-10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-350

Data Analysis:

  • Identification: The retention time of the peak corresponding to this compound is compared with that of a known standard. The mass spectrum of the peak is compared with a reference library (e.g., NIST) for confirmation. The expected molecular ion peak is at m/z 134, with other characteristic fragment ions.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the unknown sample is determined from this curve.

Chemical Reactivity and Applications

This compound undergoes typical reactions of aromatic aldehydes. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. It can also participate in condensation reactions, such as the Wittig reaction or aldol (B89426) condensation, to form carbon-carbon bonds. The aromatic ring can undergo further electrophilic substitution, with the existing substituents directing the position of the incoming group. These reactive properties make it a key intermediate in the synthesis of various target molecules in the pharmaceutical and chemical industries.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

An In-depth Technical Guide to 2,5-Dimethylbenzaldehyde (CAS: 5779-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylbenzaldehyde (CAS: 5779-94-2), a substituted aromatic aldehyde. This document consolidates available data on its chemical and physical properties, spectroscopic characteristics, synthesis, and safety information. While this compound is a known chemical entity, this guide also highlights the current gaps in the scientific literature regarding its specific applications in drug development and its biological activity, particularly in comparison to its more extensively studied analogue, 2,5-dimethoxybenzaldehyde. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a clear, colorless to very slightly yellow liquid at room temperature.[1] It is an isomer of dimethylbenzaldehyde, with the methyl and aldehyde groups occupying positions 1, 2, and 5 on the benzene (B151609) ring.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 5779-94-2[1]
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol [1]
Appearance Clear colorless to very slightly yellow liquid[1]
Boiling Point 104.5-106.5 °C at 14 mmHg[2]
Density 0.95 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.544[2]
Flash Point 87.78 °C[3]
Solubility Insoluble in water.[4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound by identifying the chemical environment of its protons and carbon atoms.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.2s1HAldehydic proton (-CHO)
~7.6s1HAromatic proton (H-6)
~7.3d1HAromatic proton (H-4)
~7.2d1HAromatic proton (H-3)
~2.6s3HMethyl protons (at C-2)
~2.3s3HMethyl protons (at C-5)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~192Aldehydic carbon (C=O)
~140Aromatic carbon (C-5)
~136Aromatic carbon (C-2)
~135Aromatic carbon (C-1)
~132Aromatic carbon (C-4)
~130Aromatic carbon (C-6)
~129Aromatic carbon (C-3)
~21Methyl carbon (at C-2)
~20Methyl carbon (at C-5)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.[1]

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
~2920MediumC-H stretch (aromatic and methyl)
~2860MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~820StrongC-H bend (out-of-plane, indicative of 1,2,4-trisubstitution)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a fragmentation pattern that is characteristic of benzaldehydes. The molecular ion peak is expected at m/z = 134.

Table 5: Predicted Mass Spectrum Fragmentation for this compound

m/zProposed Fragment
134[M]⁺ (Molecular ion)
133[M-H]⁺
119[M-CH₃]⁺
105[M-CHO]⁺ or [M-H-CO]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

Synthesis of this compound

The primary method cited for the synthesis of this compound is the Gattermann-Koch reaction, which involves the formylation of an aromatic compound.[5][6]

Gattermann-Koch Reaction

This reaction introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst like cuprous chloride.[7] The starting material for the synthesis of this compound is p-xylene (B151628).

Gattermann_Koch_Synthesis p_xylene p-Xylene product This compound p_xylene->product Formylation reagents CO, HCl, AlCl₃, CuCl

Gattermann-Koch synthesis of this compound.

Experimental Protocol: General Procedure for Gattermann-Koch Formylation of p-Xylene

Disclaimer: The following is a generalized protocol and has not been optimized specifically for this compound. This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions due to the use of toxic and corrosive reagents.

Materials:

  • p-Xylene

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Crushed ice

  • Concentrated hydrochloric acid

  • Diethyl ether or dichloromethane for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a dry reaction vessel equipped with a stirrer, gas inlet tube, and a reflux condenser, under an inert atmosphere, add anhydrous aluminum chloride and a catalytic amount of cuprous chloride.

  • Cool the vessel in an ice bath and add the dry solvent, followed by the slow addition of p-xylene with continuous stirring.

  • Introduce a steady stream of a mixture of carbon monoxide and hydrogen chloride gas into the reaction mixture while maintaining a low temperature and vigorous stirring.

  • The reaction is typically continued for several hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully pour the reaction mixture over a large volume of crushed ice containing some concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation.

Applications in Research and Drug Development

While extensive research on the applications of this compound in drug development is limited, it is recognized as a useful building block in organic synthesis.[1] Its potential applications are inferred from its chemical structure as a substituted benzaldehyde (B42025).

  • Intermediate in Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals, agrochemicals, and dyes.[8]

  • Fragrance and Flavor Industry: As an aromatic aldehyde, it has potential use in the synthesis of fragrances and flavors.[8]

It is important to note that its analog, 2,5-dimethoxybenzaldehyde, is a well-known precursor in the synthesis of various psychoactive phenethylamines, and has been more widely studied in the context of medicinal chemistry.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the current scientific literature regarding the biological activity of this compound and its direct involvement in cellular signaling pathways. While some studies have explored the biological activities of benzaldehyde derivatives in general, these findings have not been specifically attributed to the 2,5-dimethyl substituted compound. Further research is required to elucidate any potential pharmacological effects of this compound.

Logical_Relationship Start This compound App Potential Applications Start->App Bio Biological Activity App->Bio Dev Drug Development App->Dev Chem Chemical Synthesis App->Chem NoData No Specific Data Available Bio->NoData

Logical relationship of available information.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Table 6: Safety Information for this compound

Hazard StatementPrecautionary Statement
May be harmful if swallowed.Wash hands thoroughly after handling.
Causes skin irritation.Wear protective gloves.
Causes serious eye irritation.Wear eye protection.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a readily characterizable aromatic aldehyde with established physical and spectroscopic properties. Its synthesis via the Gattermann-Koch reaction of p-xylene is a known, albeit potentially hazardous, method. While it is positioned as a useful intermediate in organic synthesis, there is a notable scarcity of published research on its specific applications in drug development and its inherent biological activity. This technical guide serves as a summary of the currently available information and highlights the need for further investigation to fully understand the potential of this compound in medicinal chemistry and other scientific fields. Researchers are encouraged to explore its utility as a building block for novel bioactive compounds and to investigate its pharmacological profile.

References

Synthesis of 2,5-Dimethylbenzaldehyde from p-Xylene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,5-dimethylbenzaldehyde from the readily available starting material, p-xylene (B151628). The document details two main strategies: direct formylation of the aromatic ring and a multi-step approach involving the synthesis and subsequent conversion of a benzyl (B1604629) halide intermediate. For each method, detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to aid in research, development, and scale-up activities.

Direct Formylation of p-Xylene

Direct formylation methods introduce an aldehyde group onto the p-xylene ring in a single step. While seemingly efficient, these reactions can be challenging due to the directing effects of the methyl groups and the relative reactivity of the substrate.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds using carbon monoxide and a strong acid catalyst system, typically a mixture of hydrogen fluoride (B91410) and boron trifluoride (HF-BF₃). While effective for many aromatic substrates, p-xylene exhibits low reactivity under these conditions compared to other C8 isomers.[1] The formylation of a xylene mixture with carbon monoxide in the presence of hydrogen fluoride and boron trifluoride can yield various dimethylbenzaldehydes, including the 2,5-isomer from p-xylene.[1]

Reaction Conditions:

  • Reactants: p-xylene, Carbon Monoxide (CO)

  • Catalyst: Hydrogen Fluoride (HF) and Boron Trifluoride (BF₃)

  • Temperature: Typically around 0°C for the complexing step.[1]

  • Pressure: 10-20 kg/cm ² for the formylation step.[1]

Due to the low reactivity of p-xylene in this reaction, isolating this compound in high yields can be challenging, and the process is often more suitable for mixtures of xylene isomers where other products are also desired.[1]

Multi-Step Synthesis via 2,5-Dimethylbenzyl Chloride

A more common and often higher-yielding approach involves a multi-step synthesis starting with the chloromethylation of p-xylene. This pathway offers a more controlled route to the desired product.

Step 1: Chloromethylation of p-Xylene

The first step is the chloromethylation of p-xylene to produce 2,5-dimethylbenzyl chloride. This reaction is a type of Friedel-Crafts reaction where a chloromethyl group is introduced onto the aromatic ring.

Experimental Protocol:

A mixture of p-xylene, an aqueous solution of formaldehyde (B43269) (formalin), and concentrated hydrochloric acid is stirred at an elevated temperature. A stream of hydrogen chloride gas is often introduced during the reaction to maintain the acidity and drive the reaction to completion.[2]

ParameterValueReference
p-Xylene1 mole[2]
37% Formalin1.3 moles[2]
Concentrated HCl5 times the weight of p-xylene[2]
Temperature60-70°C[2]
Reaction Time7 hours[2]
Post-treatmentExtraction with ether, drying, and distillation[2]
Yield of 2,5-Dimethylbenzyl chloride ~68% (based on 106g from 1 mole of p-xylene)[2]
Step 2: Conversion of 2,5-Dimethylbenzyl Chloride to this compound

There are two primary methods for converting the intermediate, 2,5-dimethylbenzyl chloride, into the final product, this compound.

The Sommelet reaction provides a direct conversion of a benzyl halide to the corresponding aldehyde using hexamethylenetetramine (HMTA, urotropine) followed by hydrolysis.[3][4] This method is advantageous as it often avoids over-oxidation to the carboxylic acid.[3]

Experimental Protocol (Adapted from a similar procedure):

  • Formation of the Hexaminium Salt: 2,5-dimethylbenzyl chloride is reacted with hexamethylenetetramine in an appropriate solvent. A molar ratio of approximately 1:1.1 to 1:1.5 of the halide to hexamine is recommended.[5]

  • Hydrolysis: The resulting quaternary ammonium (B1175870) salt is then hydrolyzed, typically by heating in an aqueous acidic solution, to yield the aldehyde.[3][4]

ParameterGeneral ConditionsReference
Reactants2,5-Dimethylbenzyl chloride, Hexamethylenetetramine[3][4]
Molar Ratio (Halide:HMTA)~1:1.1 to 1:1.5[5]
Solvent for Salt FormationChloroform or EthanolGeneral Procedure
Hydrolysis ConditionsHeating in aqueous solution (e.g., 50% aqueous acetic acid)General Procedure
Typical Yield for Aromatic Aldehydes 50-80% [3]

An alternative two-step conversion involves the hydrolysis of the benzyl chloride to the corresponding alcohol, followed by oxidation to the aldehyde.

a) Hydrolysis of 2,5-Dimethylbenzyl Chloride

The hydrolysis can be carried out by heating the benzyl chloride with water, often at elevated temperatures and pressures.[6] The use of a base, such as sodium carbonate, can also facilitate the reaction.[7]

ParameterValueReference
Molar Ratio (Benzyl Chloride:Water)1:10 to 1:70[6]
Temperature80-180°C[6]
Reaction Time2-240 minutes[6]
Yield of Benzyl Alcohol >90% [6]

b) Oxidation of 2,5-Dimethylbenzyl Alcohol

The selective oxidation of the primary alcohol to the aldehyde is a critical step, as over-oxidation can lead to the formation of 2,5-dimethylbenzoic acid. Various mild oxidizing agents can be employed for this transformation.

Oxidizing AgentGeneral ConditionsReference
Hydrogen Peroxide with CatalystReflux with a catalyst such as tetrakis(benzyltriethylammonium) octamolybdate.[8]
Air/Oxygen with CatalystCatalytic oxidation using supported noble metals (e.g., Palladium) or other transition metal catalysts.General Knowledge
Other Mild OxidantsPyridinium chlorochromate (PCC), Swern oxidation, etc.General Organic Chemistry
Typical Yield Variable, generally good to high with appropriate reagent selection.

Synthetic Pathways and Experimental Workflow

The following diagrams illustrate the synthetic routes from p-xylene to this compound and a general experimental workflow.

Synthesis_Pathways cluster_direct Pathway 1: Direct Formylation cluster_multistep Pathway 2: Multi-step Synthesis p_xylene p-Xylene intermediate 2,5-Dimethylbenzyl Chloride p_xylene->intermediate aldehyde This compound p_xylene->aldehyde  Gattermann-Koch  (CO, HF-BF₃)  Low Reactivity alcohol 2,5-Dimethylbenzyl Alcohol intermediate->alcohol  Hydrolysis  (H₂O, heat) intermediate->aldehyde  Sommelet Reaction  (HMTA, H₂O) alcohol->aldehyde

Caption: Synthetic routes to this compound from p-xylene.

Experimental_Workflow start Reactant Preparation (p-Xylene, Reagents) reaction Chemical Reaction (e.g., Chloromethylation, Sommelet, etc.) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Product Purification (Distillation, Crystallization, Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis final_product Final Product: This compound analysis->final_product

Caption: General experimental workflow for chemical synthesis.

Conclusion

The synthesis of this compound from p-xylene is most practically achieved through a multi-step process involving the chloromethylation of p-xylene to form 2,5-dimethylbenzyl chloride, followed by its conversion to the final aldehyde. The Sommelet reaction offers a direct route from the benzyl chloride, while the hydrolysis-oxidation sequence provides an alternative with potentially high yields, provided that the oxidation step is carefully controlled. Direct formylation methods like the Gattermann-Koch reaction are also possible but are hampered by the low reactivity of p-xylene. The choice of synthetic route will depend on the desired scale, available reagents and equipment, and the required purity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in making informed decisions for the synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Gattermann-Koch Reaction for 2,5-Dimethylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gattermann-Koch reaction, with a specific focus on its application for the synthesis of 2,5-Dimethylbenzaldehyde from p-xylene (B151628). This document details the reaction mechanism, experimental considerations, and potential challenges associated with this formylation method.

Introduction to the Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method in organic chemistry for the formylation of aromatic compounds. It introduces a formyl group (-CHO) onto an aromatic ring, providing a direct route to aromatic aldehydes.[1][2] This electrophilic aromatic substitution reaction typically employs carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and often a co-catalyst like cuprous chloride (CuCl).[1][3] The reaction is particularly effective for benzene (B151609) and other activated aromatic rings.[3]

Reaction Mechanism

The mechanism of the Gattermann-Koch reaction proceeds through the in-situ generation of a highly reactive electrophile, the formyl cation (HCO⁺).

Step 1: Generation of the Formyl Cation Carbon monoxide and hydrogen chloride react under the influence of the Lewis acid (AlCl₃) and co-catalyst (CuCl) to form the unstable formyl chloride, which then loses a chloride ion to the Lewis acid to generate the electrophilic formyl cation.[1]

Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring of the substrate, in this case, p-xylene, acts as a nucleophile and attacks the formyl cation. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Step 3: Deprotonation and Product Formation A weak base, such as the tetrachloroaluminate anion ([AlCl₄]⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.

Visualizing the Reaction Pathway

The following diagram illustrates the core mechanism of the Gattermann-Koch reaction.

Gattermann_Koch_Mechanism Gattermann-Koch Reaction Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution CO Carbon Monoxide (CO) Formyl_Cation Formyl Cation [HC=O]⁺ CO->Formyl_Cation + HCl, AlCl₃, CuCl HCl Hydrogen Chloride (HCl) HCl->Formyl_Cation AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Formyl_Cation CuCl Cuprous Chloride (CuCl) CuCl->Formyl_Cation Arenium_Ion Arenium Ion (Sigma Complex) Formyl_Cation->Arenium_Ion p_Xylene p-Xylene p_Xylene->Arenium_Ion Attack on Formyl Cation Product This compound Arenium_Ion->Product -H⁺ (Deprotonation)

Caption: The mechanism of the Gattermann-Koch reaction.

Synthesis of this compound from p-Xylene

The application of the Gattermann-Koch reaction to p-xylene presents specific challenges. Notably, p-xylene exhibits low reactivity under these formylation conditions.[4] Furthermore, polyalkylated benzenes are susceptible to rearrangement during the reaction, which can lead to the formation of isomeric byproducts.

Quantitative Data

Due to the challenges in finding a direct and detailed experimental protocol for this specific synthesis, the following tables summarize known physical and spectroscopic data for the starting material and the product. Reaction-specific quantitative data, such as yield and optimal conditions, are not well-documented in readily available literature.

Table 1: Physical Properties of Reactant and Product

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
p-XyleneC₈H₁₀106.17138.40.861
This compoundC₉H₁₀O134.182211.01

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/Signals
¹H NMR (CDCl₃)δ ~10.2 (s, 1H, CHO), ~7.6 (s, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃) ppm
¹³C NMR (CDCl₃)δ ~192 (CHO), ~140, ~136, ~135, ~132, ~130, ~127 (Ar-C), ~21, ~19 (CH₃) ppm
IR (neat)~2920 (C-H), ~2860 (C-H), ~1690 (C=O, aldehyde), ~1610, ~1490 (C=C, aromatic) cm⁻¹
Experimental Protocol (Adapted)

Disclaimer: The following protocol is a generalized procedure adapted from the Gattermann-Koch synthesis of mesitaldehyde, due to the lack of a specific, peer-reviewed protocol for this compound. This procedure should be considered a starting point and may require significant optimization.

Materials:

  • p-Xylene (anhydrous)

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

  • Ice

  • Concentrated hydrochloric acid

  • Diethyl ether or dichloromethane for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • A high-pressure autoclave or a gas-tight reaction vessel equipped with a gas inlet, mechanical stirrer, pressure gauge, and thermocouple.

  • Gas cylinders for CO and HCl with appropriate regulators.

  • Cooling bath (ice-water or dry ice-acetone).

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Reaction Setup: In a flame-dried, inert-atmosphere (e.g., nitrogen or argon) reaction vessel, add anhydrous aluminum chloride and a catalytic amount of cuprous chloride.

  • Addition of Reactants: Cool the vessel to 0-5 °C and add anhydrous dichloromethane, followed by the slow addition of anhydrous p-xylene with vigorous stirring.

  • Gassing: While maintaining the low temperature, introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction vessel. The reaction is typically run under pressure (e.g., 50-100 atm), which should be carefully monitored and maintained.

  • Reaction: Continue stirring the mixture at a controlled temperature (e.g., 0-25 °C) for several hours. The progress of the reaction can be monitored by techniques such as GC-MS.

  • Workup - Quenching: Upon completion, carefully vent the excess CO and HCl gas into a suitable scrubber. Cautiously pour the reaction mixture over a large volume of crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether or dichloromethane.

  • Workup - Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by vacuum distillation.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a typical Gattermann-Koch synthesis.

Gattermann_Koch_Workflow Generalized Gattermann-Koch Experimental Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of p-Xylene and Solvent (0-5 °C) Reaction_Setup->Reagent_Addition Gassing Introduction of CO and HCl Gas (Under Pressure) Reagent_Addition->Gassing Reaction_Stirring Reaction Stirring (Controlled Temperature and Time) Gassing->Reaction_Stirring Quenching Quenching on Ice/HCl Reaction_Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying and Solvent Removal Washing->Drying Purification Purification (Vacuum Distillation) Drying->Purification End End Product: This compound Purification->End

Caption: A generalized workflow for the Gattermann-Koch synthesis.

Challenges and Considerations

  • Low Reactivity of p-Xylene: As noted in the literature, p-xylene is a relatively unreactive substrate for the Gattermann-Koch reaction.[4] This may necessitate harsh reaction conditions (higher pressure, longer reaction times) which could lead to the formation of byproducts.

  • Rearrangement of Alkyl Groups: Polyalkylated benzenes have the potential to undergo isomerization under the strong acidic conditions of the reaction. This could lead to the formation of other dimethylbenzaldehyde isomers, complicating the purification process.

  • Safety Precautions: Carbon monoxide is a highly toxic gas, and hydrogen chloride is corrosive. This reaction must be carried out in a well-ventilated fume hood with appropriate safety measures and gas handling equipment. Aluminum chloride is highly reactive with water.

Conclusion

The Gattermann-Koch reaction provides a direct synthetic route for the formylation of aromatic compounds. While its application to the synthesis of this compound from p-xylene is theoretically feasible, it is hampered by the low reactivity of the substrate and the potential for side reactions. The provided information serves as a comprehensive guide for researchers interested in exploring this transformation, highlighting the key mechanistic steps, providing a generalized experimental framework, and emphasizing the critical safety and procedural considerations. Further optimization of reaction conditions would be necessary to develop a high-yielding and selective process for this specific target molecule.

References

An In-depth Technical Guide to 2,5-Dimethylbenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2,5-dimethylbenzaldehyde and its structural isomers. The document details the structural formulas, comparative physicochemical properties, relevant synthetic protocols, and logical relationships between these compounds, serving as a critical resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction to Dimethylbenzaldehydes

Dimethylbenzaldehydes are a class of aromatic aldehydes with the chemical formula C₉H₁₀O.[1] These compounds consist of a benzene (B151609) ring substituted with one formyl (-CHO) group and two methyl (-CH₃) groups. The positioning of the methyl groups relative to the aldehyde function defines the specific isomer, leading to six possible positional isomers. These isomers often serve as versatile intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, fragrances, and dyes.[2] this compound, in particular, is a recognized carbonyl compound found in nature, for instance in Camellia sinensis.[2] Understanding the distinct properties of each isomer is crucial for optimizing reaction conditions and predicting the behavior of resulting products.

Structural Formula and Isomers

The core structure is a benzaldehyde (B42025) molecule with two additional methyl groups. The six positional isomers are distinguished by the numbering of the carbon atoms on the benzene ring, with the formyl group attached to position 1.

  • 2,3-Dimethylbenzaldehyde

  • 2,4-Dimethylbenzaldehyde

  • This compound

  • 2,6-Dimethylbenzaldehyde

  • 3,4-Dimethylbenzaldehyde

  • 3,5-Dimethylbenzaldehyde

The relationship and structure of these isomers are visualized in the diagram below.

G Positional Isomers of Dimethylbenzaldehyde center Dimethylbenzaldehyde (C9H10O) iso23 2,3-Dimethylbenzaldehyde center->iso23 iso24 2,4-Dimethylbenzaldehyde center->iso24 iso25 This compound center->iso25 iso26 2,6-Dimethylbenzaldehyde center->iso26 iso34 3,4-Dimethylbenzaldehyde center->iso34 iso35 3,5-Dimethylbenzaldehyde center->iso35

Positional Isomers of Dimethylbenzaldehyde.

Beyond these positional isomers, the molecular formula C₉H₁₀O encompasses a wide range of other structural isomers, including phenylacetone, cinnamyl alcohol, and various ethyl- or vinyl-substituted phenols and benzaldehydes, each with distinct chemical properties.

Physicochemical Properties

The physical and chemical properties of dimethylbenzaldehyde isomers vary based on the substitution pattern, which influences molecular symmetry, polarity, and intermolecular forces. The following table summarizes key quantitative data for easy comparison.

Property2,3-isomer2,4-isomer2,5-isomer2,6-isomer3,4-isomer3,5-isomer
CAS Number 5779-93-1[3]15764-16-65779-94-2[4]1123-56-4[5]5973-71-75779-95-3
Molecular Weight ( g/mol ) 134.18[3]134.18134.18[4]134.18[5]134.18134.18
Appearance Clear Colorless OilColorless Liquid[2]Colorless to Yellow LiquidWhite to Yellow Solid[6]Clear Colorless to Yellowish LiquidColorless Liquid
Melting Point (°C) N/A-9N/A11[6]08-10
Boiling Point (°C) 86-88 (@ 10 mmHg)215-216 (@ 760 mmHg)[2]104.5-106.5 (@ 14 mmHg)[4]226-228 (@ 760 mmHg)[6]233 (@ 760 mmHg)232 (@ 760 mmHg)
Density (g/mL at 25°C) 1.0291.016 (at 20°C)[2]0.950[4]1.003 (Predicted)[6]1.0120.998
Refractive Index (n20/D) 1.5531.548-1.5521.544[4]1.548[6]1.5511.538

Experimental Protocols

The synthesis and characterization of dimethylbenzaldehydes rely on established organic chemistry reactions and modern analytical techniques.

Synthesis of Dimethylbenzaldehydes

Formylation of an aromatic ring is a key synthetic step. The Vilsmeier-Haack and Gattermann reactions are two classical and effective methods for synthesizing benzaldehydes from electron-rich aromatic precursors like xylenes.

a) Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich arene using a Vilsmeier reagent, which is formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][7]

Methodology:

  • Vilsmeier Reagent Formation: To a cooled (0 °C) reaction vessel containing DMF, POCl₃ is added dropwise with stirring. The reaction is exothermic and forms the electrophilic (chloromethylene)dimethyliminium chloride, known as the Vilsmeier reagent.[8]

  • Formylation: The corresponding xylene (e.g., m-xylene (B151644) to yield 2,4- or 2,6-dimethylbenzaldehyde) is added to the Vilsmeier reagent. The mixture is stirred, often with gentle heating (e.g., to 80 °C), for several hours to allow the electrophilic aromatic substitution to proceed.[9]

  • Hydrolysis: The reaction mixture is then carefully poured into a beaker of crushed ice and water. An aqueous solution of a base, such as sodium acetate (B1210297) or sodium hydroxide, is added to neutralize the acid and hydrolyze the intermediate iminium salt to the final aldehyde product.[8][9]

  • Workup and Purification: The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation or silica (B1680970) gel column chromatography, to yield the pure dimethylbenzaldehyde isomer.[8]

G cluster_0 Reagent Preparation cluster_1 Reaction & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Reaction Electrophilic Substitution Vilsmeier->Reaction Xylene Xylene (Substrate) Xylene->Reaction Hydrolysis Aqueous Workup Reaction->Hydrolysis Product Crude Dimethylbenzaldehyde Hydrolysis->Product Purification Purification (e.g., Distillation) Product->Purification

Vilsmeier-Haack Reaction Workflow.

b) Gattermann Reaction Protocol

The Gattermann reaction is another method for formylating aromatic compounds. The classical approach uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer, more common modification (Adams' modification) uses zinc cyanide (Zn(CN)₂) in place of HCN.

Methodology:

  • Reaction Setup: Anhydrous xylene is dissolved in a suitable solvent (e.g., benzene or CS₂) in a flask equipped with a stirrer and a gas inlet tube, and cooled in an ice bath. Anhydrous aluminum chloride (AlCl₃) is added as the Lewis acid catalyst.

  • Reagent Addition: A stream of dry hydrogen chloride gas is passed through the solution while stirring. Simultaneously, zinc cyanide is added in portions. The HCl and Zn(CN)₂ react in situ to generate the HCN and the catalytic zinc chloride.

  • Intermediate Formation: The electrophile attacks the aromatic ring, and after an extended reaction time (several hours), an aldimine hydrochloride intermediate precipitates from the solution.

  • Hydrolysis: The reaction mixture is treated with ice water, followed by heating to hydrolyze the aldimine intermediate to the corresponding aldehyde.

  • Workup and Purification: The product is isolated by steam distillation or solvent extraction. Further purification is achieved by vacuum distillation or recrystallization.

Analytical and Spectroscopic Protocols

Distinguishing between the dimethylbenzaldehyde isomers requires spectroscopic analysis.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the purified aldehyde is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz). Key signals to analyze are the aldehyde proton (singlet, typically δ 9.8-10.5 ppm), the aromatic protons (doublets, triplets, or multiplets in the δ 7.0-8.0 ppm region), and the two methyl group protons (singlets, typically δ 2.2-2.7 ppm). The splitting patterns and coupling constants of the aromatic protons are diagnostic for the substitution pattern.

  • ¹³C NMR Acquisition: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbonyl carbon is typically observed around δ 190-195 ppm.

b) Infrared (IR) Spectroscopy

  • Sample Preparation: A drop of the liquid sample is placed between two KBr or NaCl plates (neat film). Solid samples can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Diagnostic peaks include a strong C=O stretch for the aldehyde at ~1700 cm⁻¹, C-H stretches for the aldehyde at ~2820 and ~2720 cm⁻¹, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

c) Mass Spectrometry (MS)

  • Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and analysis.

  • Ionization: Electron Ionization (EI) is commonly used.

  • Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 134. A prominent peak corresponding to the loss of the formyl proton (M-1) at m/z = 133 is characteristic of benzaldehydes. Further fragmentation patterns can provide additional structural information.

References

The Enigmatic Presence of 2,5-Dimethylbenzaldehyde in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylbenzaldehyde, an aromatic aldehyde with potential applications in chemical synthesis and drug development, has a limited but notable presence in the natural world. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, with a particular focus on its formation in processed tea. It details experimental methodologies for its extraction and identification and explores the likely chemical pathways leading to its formation. This document aims to serve as a foundational resource for researchers interested in the natural sources and analysis of this compound.

Natural Occurrence of this compound

The natural occurrence of this compound is not widespread, with current scientific literature pointing primarily to its presence in processed plant material. While initial reports suggested its existence in a broader range of organisms, definitive evidence is concentrated in the following source.

Camellia sinensis (Tea Plant)

The most well-documented natural source of this compound is processed leaves of the tea plant, Camellia sinensis. Specifically, it has been identified as a volatile compound formed during the high-temperature processing of round green tea[1]. Its presence is not typically reported in fresh tea leaves, indicating that it is a product of the manufacturing process rather than a constituent of the living plant. The formation is attributed to oxidation and methylation reactions that occur at elevated temperatures[1].

The Good Scents Company also lists crayfish and Populus pseudo-simonii as potential sources, though extensive peer-reviewed evidence to support these claims is currently limited.

Quantitative Data

Quantitative data on the concentration of this compound in natural sources is scarce. The study that identified its formation in round green tea focused on the qualitative changes in volatile compounds during processing and did not provide specific quantitative measurements for this particular aldehyde[1]. Further research is required to establish the typical concentration ranges of this compound in processed tea and other potential natural matrices.

Experimental Protocols

The analysis of this compound from natural sources, particularly from a complex matrix like tea, typically involves the extraction of volatile organic compounds (VOCs) followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common and efficient technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

General Protocol for the Analysis of this compound in Processed Tea via HS-SPME-GC-MS

This protocol is a representative methodology based on common practices for the analysis of volatile compounds in tea[2][3][4][5].

3.1.1. Sample Preparation

  • Grind the processed tea leaves into a fine powder.

  • Accurately weigh approximately 1.0 g of the tea powder into a 20 mL headspace vial.

  • Add 10 mL of boiling distilled water to the vial.

  • If an internal standard is used for quantification, add a known concentration of the standard (e.g., 2-methylbenzaldehyde (B42018) or a non-native stable isotope-labeled standard) to the vial.

  • Immediately seal the vial with a PTFE-faced silicone septum.

3.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Place the sealed vial in a temperature-controlled water bath or heating block set to a specific temperature (e.g., 80°C).

  • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

  • Expose a pre-conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber like DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

3.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injector: After extraction, immediately introduce the SPME fiber into the GC injector, which is typically set at a high temperature (e.g., 250°C) for thermal desorption of the analytes.

  • Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A typical temperature program would be:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 4°C/min.

    • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a pure standard and by comparison with mass spectral libraries (e.g., NIST).

Formation Pathways

The presence of this compound in processed tea is likely a result of complex chemical reactions occurring at high temperatures, rather than a direct enzymatic biosynthetic pathway in the plant. The following pathways are proposed as the primary contributors to its formation.

Maillard Reaction and Strecker Degradation

During the heating process of tea leaves, the Maillard reaction occurs between amino acids and reducing sugars, leading to the formation of a wide array of flavor and aroma compounds[6][7][8][9]. A related process, the Strecker degradation of amino acids, is a key step in the Maillard reaction and can lead to the formation of aldehydes. While the specific precursors to this compound in tea have not been definitively identified, it is plausible that it arises from the degradation and subsequent reactions of amino acids and other components present in the tea leaves.

Thermal Degradation of Lignin and Other Precursors

Lignin, a complex polymer present in the cell walls of tea leaves, can undergo thermal degradation (pyrolysis) at high temperatures to produce a variety of aromatic compounds, including benzaldehydes[10][11][12][13][14]. The structure of this compound suggests that it could be a breakdown product of larger molecules containing a similarly substituted aromatic ring. The high temperatures used in the pan-frying stage of round green tea processing are sufficient to induce such degradation reactions.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Tea Processed Tea Leaves Grinding Grinding Tea->Grinding Weighing Weighing (1.0 g) Grinding->Weighing Vial Headspace Vial Weighing->Vial Seal Seal Vial Vial->Seal Water Add Boiling Water (10 mL) Water->Vial Equilibration Equilibration (80°C, 15 min) Seal->Equilibration Extraction Headspace Extraction with SPME Fiber (30 min) Equilibration->Extraction Desorption Thermal Desorption in GC Injector (250°C) Extraction->Desorption Separation Chromatographic Separation (DB-5ms column) Desorption->Separation Detection Mass Spectrometry Detection (EI, 70 eV) Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification

Workflow for this compound Analysis.

Formation_Pathway Proposed Formation Pathway of this compound in Processed Tea cluster_precursors Precursors in Fresh Tea Leaves cluster_process High-Temperature Processing (e.g., Pan-Frying) cluster_product Product AminoAcids Amino Acids Maillard Maillard Reaction & Strecker Degradation AminoAcids->Maillard Sugars Reducing Sugars Sugars->Maillard Lignin Lignin & Other Polymers Pyrolysis Thermal Degradation (Pyrolysis) Lignin->Pyrolysis DMBA This compound Maillard->DMBA Pyrolysis->DMBA

References

An In-Depth Technical Guide to the Discovery and History of 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparatory methods for 2,5-dimethylbenzaldehyde. It details the initial synthesis by Harding and Cohen in 1901 and explores contemporary synthetic routes, including the Sommelet reaction and the oxidation of 2,5-dimethylbenzyl alcohol. This document is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data on physical and chemical properties, and visualizations of key synthetic pathways.

Introduction and Historical Context

This compound, an aromatic aldehyde, has been a subject of chemical synthesis and investigation for over a century. Its discovery is credited to Everhart P. Harding and Lillian Cohen, who first reported its preparation in a 1901 publication in the Journal of the American Chemical Society. Their work was foundational in the study of substituted benzaldehydes and their derivatives.

The initial synthesis was achieved via the Gattermann-Koch reaction, a then-novel method for the formylation of aromatic hydrocarbons. This discovery was significant as it demonstrated the introduction of an aldehyde group onto a disubstituted benzene (B151609) ring, contributing to the broader understanding of electrophilic aromatic substitution reactions.

Historically, the development of synthetic routes to this compound and other aromatic aldehydes has been crucial for the advancement of organic chemistry, providing essential building blocks for the synthesis of more complex molecules, including dyes, fragrances, and pharmaceuticals.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for purification processes.

PropertyValueReference
Molecular Formula C₉H₁₀O[1][2][3][4]
Molecular Weight 134.18 g/mol [1][2][3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 221-222 °C at 760 mmHg[1][2]
104-106 °C at 14 mmHg[1][2]
Melting Point 7-9 °C[1]
Density 1.011 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.545[1]
Flash Point 88 °C (190.4 °F)[1]
Solubility Insoluble in water; soluble in organic solvents.[3]
CAS Number 5779-94-2[1][2][3][4]

Historical Synthesis: The Gattermann-Koch Reaction (1901)

The pioneering synthesis of this compound by Harding and Cohen utilized the Gattermann-Koch reaction, which involves the formylation of an aromatic compound using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.

Reaction Principle

The Gattermann-Koch reaction introduces a formyl group (-CHO) onto the aromatic ring of p-xylene (B151628). The reaction proceeds through an electrophilic aromatic substitution mechanism where the electrophile is a formyl cation equivalent, generated in situ from carbon monoxide and hydrogen chloride with the aid of aluminum chloride and cuprous chloride.

Historical Experimental Protocol (Harding and Cohen, 1901)

The following protocol is an interpretation of the method described by Harding and Cohen in their 1901 publication.

Materials:

  • p-Xylene

  • Anhydrous Aluminum Chloride

  • Cuprous Chloride

  • Carbon Monoxide gas

  • Hydrogen Chloride gas

  • Ice

  • Diethyl ether

Procedure:

  • A mixture of p-xylene, anhydrous aluminum chloride, and a catalytic amount of cuprous chloride is prepared in a reaction vessel equipped for gas inlet and stirring.

  • A stream of carbon monoxide and hydrogen chloride gas is passed through the vigorously stirred mixture.

  • The reaction is continued until the absorption of gases ceases and the reaction mixture thickens, indicating the formation of the aldehyde-aluminum chloride complex.

  • The reaction mixture is then carefully poured onto crushed ice to decompose the complex.

  • The resulting mixture is subjected to steam distillation to separate the crude this compound and unreacted p-xylene from non-volatile residues.

  • The distillate is extracted with diethyl ether.

  • The ethereal extract is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.

Reaction Pathway Diagram

Gattermann_Koch_Reaction pXylene p-Xylene Intermediate Arenium Ion Intermediate pXylene->Intermediate Electrophilic Attack CO_HCl CO, HCl FormylCation Formyl Cation Electrophile CO_HCl->FormylCation Generation Catalyst AlCl₃, CuCl FormylCation->Intermediate Product This compound Intermediate->Product Deprotonation Sommelet_Reaction_Workflow Start Start Mix Mix 2,5-Dimethylbenzyl chloride and Hexamine in Solvent Start->Mix Reflux1 Reflux to form Quaternary Ammonium Salt Mix->Reflux1 Evaporate Remove Solvent Reflux1->Evaporate Hydrolyze Hydrolyze with Aqueous Acid Evaporate->Hydrolyze Extract Extract with Diethyl Ether Hydrolyze->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Evaporate Wash->Dry Purify Vacuum Distillation Dry->Purify End Pure this compound Purify->End Schiff_Base_Formation Aldehyde This compound Product Schiff Base (Imine) Aldehyde->Product Amine Primary Amine (R-NH₂) Amine->Product Byproduct Water Product->Byproduct Elimination Wittig_Reaction_Pathway PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Base Strong Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Stilbene Substituted Stilbene Oxaphosphetane->Stilbene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

References

Solubility of 2,5-Dimethylbenzaldehyde in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylbenzaldehyde in various organic solvents. A thorough review of scientific literature and chemical databases reveals a notable scarcity of precise quantitative solubility data for this compound. However, qualitative solubility information is available and is summarized herein.

To empower researchers to address this data gap, this guide offers detailed, step-by-step experimental protocols for determining the solubility of this compound. These methodologies, including the gravimetric method and analysis by UV-Vis spectrophotometry, are presented to ensure accurate and reproducible results. Furthermore, this document includes key physical and chemical properties of this compound and visual diagrams to illustrate the experimental workflows.

Core Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. The following table consolidates the available qualitative and limited quantitative information. It is strongly recommended that researchers experimentally determine solubility in their specific solvent systems and at their desired temperatures for precise measurements.

SolventClassificationFormulaSolubility
WaterPolar ProticH₂O356.1 mg/L @ 25 °C (estimated)[1]
MethanolPolar ProticCH₃OHSoluble
EthanolPolar ProticC₂H₅OHSoluble
Isopropyl AlcoholPolar ProticC₃H₈OSoluble
AcetonePolar AproticC₃H₆OSoluble
AcetonitrilePolar AproticC₂H₃NSlightly Soluble
ChloroformNonpolarCHCl₃Slightly Soluble
DichloromethaneNonpolarCH₂Cl₂Soluble
TolueneNonpolarC₇H₈Soluble
BenzeneNonpolarC₆H₆Soluble
XyleneNonpolarC₈H₁₀Soluble
Carbon TetrachlorideNonpolarCCl₄Soluble

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, two common and reliable methods are detailed below: the gravimetric method and a method utilizing UV-Vis spectrophotometry.

Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent to determine the mass of the dissolved solute.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readability ± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps (B75204) (e.g., 20 mL screw-cap vials)

  • Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed, clean, and dry evaporation dishes or beakers

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically verify that undissolved solid remains.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution into a drying oven set to a temperature that will evaporate the solvent without degrading the this compound. Ensure the oven is in a well-ventilated area or fume hood.

    • Continue drying until all the solvent has evaporated.

    • Transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish with the dried solute on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between consecutive weighings is negligible).

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.

Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It involves creating a calibration curve of known concentrations and then using the absorbance of a saturated solution to determine its concentration.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade, UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • Temperature-controlled shaker or water bath

  • Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the selected solvent.

    • Perform a series of serial dilutions from the stock solution to create a set of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound at a constant temperature.

  • Sample Preparation and Analysis:

    • After reaching equilibrium, filter the supernatant of the saturated solution using a syringe and syringe filter.

    • Accurately dilute the filtered saturated solution with the same solvent to an extent that its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_gravimetric Gravimetric Analysis prep1 Add excess this compound to a known volume of solvent in a vial prep2 Seal vial and place in a temperature-controlled shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 sampling1 Allow excess solid to settle prep3->sampling1 sampling2 Draw supernatant into a syringe sampling1->sampling2 sampling3 Filter through a 0.45 µm syringe filter sampling2->sampling3 grav1 Collect filtrate in a pre-weighed evaporation dish sampling3->grav1 grav2 Evaporate solvent in a drying oven grav1->grav2 grav3 Cool in a desiccator and weigh grav2->grav3 grav4 Repeat drying and weighing until constant mass is achieved grav3->grav4 grav5 Calculate solubility from the mass of the residue and solvent volume grav4->grav5

Experimental workflow for the gravimetric determination of solubility.

G cluster_calib Calibration Curve Preparation cluster_sat_sol Saturated Solution Analysis cluster_calc Solubility Calculation calib1 Determine λmax of this compound in the chosen solvent calib2 Prepare a series of standard solutions of known concentrations calib1->calib2 calib3 Measure the absorbance of each standard at λmax calib2->calib3 calib4 Plot Absorbance vs. Concentration to create the calibration curve calib3->calib4 calc1 Determine the concentration of the diluted solution from the calibration curve calib4->calc1 satsol1 Prepare a saturated solution at a constant temperature satsol2 Filter the saturated solution satsol1->satsol2 satsol3 Accurately dilute the filtrate to fall within the calibration curve range satsol2->satsol3 satsol4 Measure the absorbance of the diluted solution at λmax satsol3->satsol4 satsol4->calc1 calc2 Multiply the concentration by the dilution factor to obtain the solubility calc1->calc2

Experimental workflow for solubility determination by UV-Vis spectrophotometry.

References

Theoretical Properties of 2,5-Dimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2,5-Dimethylbenzaldehyde. The information is intended to support research, development, and application activities involving this aromatic aldehyde.

Core Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol [1]
Appearance Colorless to yellow liquid[1]
Boiling Point 104.5-106.5 °C at 14 mmHg[1]
Density 0.95 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.544[1]
Flash Point 88 °C (closed cup)[1]
Solubility Soluble in organic solvents.
¹H NMR Spectra available.[2]
¹³C NMR Spectra available.[3]
IR Spectroscopy Key stretches: C=O, C-H (aldehyde), aromatic C-H, C=C (aromatic).[4]
Raman Spectroscopy Vibrational modes characteristic of substituted benzenes.[4]
Mass Spectrometry Fragmentation patterns can be analyzed.[5]

Theoretical and Computational Properties

Computational studies, primarily using Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of this compound.

Molecular Geometry and Electronic Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with an aldehyde group and two methyl groups at positions 2 and 5. The aldehyde group is a key feature, influencing the molecule's reactivity. DFT calculations, such as those performed on similar benzaldehyde (B42025) derivatives, can be used to determine optimized bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity.[6] A smaller energy gap suggests higher reactivity. For benzaldehyde derivatives, the HOMO is typically localized on the aromatic ring, while the LUMO is centered on the aldehyde group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.[7][8]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[7] For this compound, the MEP would show a region of negative potential (electron-rich) around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential (electron-poor), indicating their susceptibility to nucleophilic attack.

Reactivity and Reaction Mechanisms

The aldehyde functional group in this compound governs its reactivity. It readily participates in nucleophilic addition reactions and can undergo oxidation to the corresponding carboxylic acid.

Aldol (B89426) Condensation

A characteristic reaction of aldehydes with α-hydrogens is the aldol condensation. However, this compound lacks α-hydrogens and thus cannot undergo self-condensation via the typical enolate mechanism. It can, however, participate in crossed aldol condensations with other enolizable aldehydes or ketones in the presence of a base.[9][10] The mechanism involves the formation of an enolate from the reaction partner, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

Experimental Protocols

Detailed methodologies for key experimental techniques are provided below.

Synthesis of this compound

Example Synthetic Approach (Formylation of p-Xylene):

The Gattermann-Koch reaction or the Vilsmeier-Haack reaction are standard methods for the formylation of aromatic compounds.[11][12]

  • Vilsmeier-Haack Reaction (Adapted):

    • A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is prepared at low temperature to form the Vilsmeier reagent.

    • p-Xylene (B151628) is then added to the Vilsmeier reagent.

    • The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC).

    • The reaction is quenched by pouring it onto ice, followed by hydrolysis to yield the crude this compound.

    • Purification is achieved through extraction with an organic solvent, followed by distillation or column chromatography.[11]

Purification
  • Distillation: Due to its liquid nature, fractional distillation under reduced pressure is an effective method for purifying this compound from non-volatile impurities.[1]

  • Column Chromatography: For removal of closely related impurities, column chromatography using silica (B1680970) gel as the stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) is recommended.[11]

  • Aqueous Wash: To remove acidic impurities like benzoic acid (formed from oxidation), the crude product can be washed with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. A subsequent wash with sodium bisulfite can be used to form a water-soluble adduct with the aldehyde, which can then be separated and the aldehyde regenerated.

Spectroscopic Analysis
  • Infrared (IR) and Raman Spectroscopy:

    • Sample Preparation: The liquid sample is analyzed directly as a thin film between KBr plates or using an ATR (Attenuated Total Reflectance) accessory.[4]

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., UR 10 spectrophotometer) for IR and a spectrophotometer with a laser source (e.g., Cary 82 with an Argon-Ion laser) for Raman are used.[4]

    • Data Acquisition: Spectra are typically recorded in the 4000-400 cm⁻¹ range.[4]

    • Analysis: The resulting spectra are analyzed for characteristic vibrational frequencies corresponding to the functional groups present in the molecule.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Instrumentation: A high-resolution NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.

    • Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the molecule.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Start Starting Materials (p-Xylene) Reaction Formylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Distillation or Chromatography Crude->Purification Pure Pure 2,5-Dimethyl- benzaldehyde Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Caption: General experimental workflow for the synthesis and characterization of this compound.

Aldol_Condensation_Mechanism Enolate_Formation Enolizable Ketone/Aldehyde + Base -> Enolate Nucleophilic_Attack Nucleophilic Attack Enolate_Formation->Nucleophilic_Attack Protonation Protonation Nucleophilic_Attack->Protonation Alkoxide Intermediate Aldol_Adduct β-Hydroxy Aldehyde/Ketone (Aldol Adduct) Protonation->Aldol_Adduct DMA This compound DMA->Nucleophilic_Attack

Caption: Mechanism of a crossed aldol condensation involving this compound.

References

2,5-Dimethylbenzaldehyde: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synonyms, IUPAC nomenclature, and chemical properties of 2,5-Dimethylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, an aromatic aldehyde, serves as a valuable building block in organic synthesis. Its specific substitution pattern on the benzene (B151609) ring dictates its reactivity and makes it a key intermediate in the creation of more complex molecules. This document provides a comprehensive overview of its chemical identity, physical properties, and key synthetic methodologies.

Chemical Identity and Nomenclature

The standardized nomenclature for this compound is crucial for unambiguous scientific communication.

  • IUPAC Name : this compound[1][2][3]

  • Synonyms : Commonly used synonyms for this compound include Isoxylaldehyde and 2,5-dimethyl-benzaldehyde.[1][2][3][4]

  • CAS Number : 5779-94-2[1][2]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₀O[2]
Molecular Weight 134.18 g/mol [3]
Appearance LiquidSigma-Aldrich
Boiling Point 220 °C @ 760 mmHg[4]
104.5-106.5 °C @ 14 mmHgSigma-Aldrich
Density 0.95 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.544Sigma-Aldrich
Flash Point 88 °C (190.4 °F) - closed cupSigma-Aldrich
Water Solubility Insoluble / Not miscible.[3][5] An estimated solubility of 356.1 mg/L at 25 °C has also been reported.[4]

Synthesis and Reaction Protocols

The primary method for the synthesis of this compound is through the formylation of p-xylene (B151628). A historical and effective method is the Gattermann-Koch reaction.

Experimental Protocol: Synthesis via Gattermann-Koch Reaction

This protocol is based on the method described by Harding and Cohen in 1901 for the formylation of p-xylene.[5] The Gattermann-Koch reaction introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.[5][6][7]

Materials:

  • p-Xylene

  • Aluminum chloride (anhydrous)

  • Cuprous chloride

  • Carbon monoxide (gas)

  • Hydrogen chloride (gas)

  • Ice

  • Sodium bisulfite solution

  • Sodium carbonate solution

  • Ether

Procedure:

  • A mixture of p-xylene, anhydrous aluminum chloride, and cuprous chloride is prepared in a reaction flask.

  • The flask is cooled and maintained at a temperature of 40°C.[5]

  • A stream of carbon monoxide and hydrogen chloride gas is passed through the reaction mixture.

  • The reaction is allowed to proceed for five to ten hours, during which the mass will thicken.[5]

  • Upon completion, the resulting double compound of the aldehyde and aluminum chloride is decomposed by carefully transferring it to a flask containing ice.[5]

  • The aldehyde is then distilled with steam.

  • The distillate is treated with a sodium bisulfite solution to form the aldehyde-bisulfite adduct.

  • The adduct is separated and then decomposed by treatment with a sodium carbonate solution to release the free aldehyde.

  • The crude this compound is then extracted with ether, dried, and purified by distillation.

Experimental Protocol: Formation of this compound Oxime

This protocol describes a characteristic reaction of the aldehyde functional group.

Materials:

Procedure:

  • Dissolve this compound in alcohol.

  • Add a solution of hydroxylamine hydrochloride, followed by a sodium hydroxide solution.

  • Heat the mixture on a water-bath for approximately two hours.[5]

  • Cool the reaction mixture. The oxime may precipitate directly or after the addition of water.

  • If necessary, precipitate the product by the addition of dilute hydrochloric acid.[5]

  • The crude oxime is then filtered, washed, and can be recrystallized from alcohol to yield purified crystals.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from p-xylene using the Gattermann-Koch reaction.

Gattermann_Koch_Synthesis Workflow for the Synthesis of this compound p_xylene p-Xylene reaction_mixture Reaction Mixture @ 40°C p_xylene->reaction_mixture reagents CO, HCl, AlCl₃, CuCl reagents->reaction_mixture intermediate_complex Aldehyde-AlCl₃ Complex reaction_mixture->intermediate_complex 5-10 hours hydrolysis Decomposition (Ice Water) intermediate_complex->hydrolysis steam_distillation Steam Distillation hydrolysis->steam_distillation purification Purification (Bisulfite Adduct) steam_distillation->purification final_product This compound purification->final_product

Caption: Gattermann-Koch synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for 2,5-Dimethylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzaldehyde (CAS No. 5779-94-2) is a disubstituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1][2][3][4] Its chemical structure, featuring a reactive aldehyde group and two methyl substituents on the benzene (B151609) ring, allows it to participate in a variety of classical organic reactions. While specific literature on the applications of this compound is not as extensive as for other benzaldehyde (B42025) derivatives, its reactivity profile makes it a valuable building block for the synthesis of a wide range of organic molecules, including Schiff bases, chalcones, and products of Knoevenagel condensation. These resulting compounds are often scaffolds for molecules with potential biological activities, including antimicrobial and anticancer properties.

This document provides detailed application notes and generalized protocols for the use of this compound in key organic transformations. Due to the limited availability of specific quantitative data in the published literature for this particular compound, the data presented in the tables are illustrative and based on typical outcomes for analogous reactions.

Key Applications and Synthetic Pathways

This compound is a versatile precursor for various condensation reactions, leveraging the electrophilicity of the aldehyde carbon. The primary applications include the synthesis of Schiff bases, chalcones via Claisen-Schmidt condensation, and α,β-unsaturated compounds through Knoevenagel condensation.

Synthesis of Schiff Bases

Schiff bases, or imines, are synthesized through the condensation of a primary amine with an aldehyde. These compounds are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The general reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration.

General Reaction Scheme: this compound + R-NH₂ → 2,5-Dimethylbenzylideneamine derivative + H₂O

Experimental Protocol: General Synthesis of a Schiff Base from this compound

Materials:

  • This compound

  • A primary amine (e.g., aniline (B41778) or a substituted aniline)

  • Ethanol (B145695) (or another suitable solvent like methanol)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add the primary amine (1.0 eq.) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then stirred at room temperature or refluxed for a period of 2-6 hours.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate (the Schiff base) is collected by vacuum filtration.

  • The solid is washed with cold ethanol to remove unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Illustrative Quantitative Data for Schiff Base Synthesis

Amine ReactantCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
AnilineAcetic AcidEthanol478 (Reflux)85-95
4-ChloroanilineAcetic AcidEthanol478 (Reflux)80-90
4-MethoxyanilineAcetic AcidEthanol378 (Reflux)88-96
BenzylamineNoneMethanol225 (RT)90-98

Note: The data in this table is illustrative and represents typical yields for Schiff base formation with aromatic aldehydes.

Visualization of Schiff Base Formation Workflow

G Workflow for Schiff Base Synthesis A Reactant Preparation (this compound + Amine in Ethanol) B Catalyst Addition (Glacial Acetic Acid) A->B C Reaction (Stirring/Reflux) B->C D Reaction Monitoring (TLC) C->D E Product Isolation (Cooling and Filtration) D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, Mass Spec) F->G G Mechanism of Base-Catalyzed Knoevenagel Condensation cluster_0 Steps Active Methylene\n(Z-CH2-Z') Active Methylene (Z-CH2-Z') Carbanion\n(Z-CH(-)-Z') Carbanion (Z-CH(-)-Z') Active Methylene\n(Z-CH2-Z')->Carbanion\n(Z-CH(-)-Z') + Base - H-Base+ Alkoxide Intermediate Alkoxide Intermediate Carbanion\n(Z-CH(-)-Z')->Alkoxide Intermediate + this compound β-Hydroxy Adduct β-Hydroxy Adduct Alkoxide Intermediate->β-Hydroxy Adduct + H-Base+ - Base α,β-Unsaturated Product α,β-Unsaturated Product β-Hydroxy Adduct->α,β-Unsaturated Product - H2O G Synthetic Pathway and Potential Applications A This compound C Claisen-Schmidt Condensation A->C B Acetophenone Derivative B->C D Chalcone Derivative C->D E Further Cyclization / Modification D->E F Potential Bioactive Molecules (e.g., Flavonoids, Pyrazolines) E->F

References

Application Notes and Protocols for Reactions of the Aldehyde Group in 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzaldehyde is a versatile aromatic aldehyde with significant applications in organic synthesis, serving as a crucial building block for a wide array of chemical entities. The reactivity of its aldehyde functional group allows for a multitude of transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of the two methyl groups on the benzene (B151609) ring influences the steric and electronic properties of the aldehyde, impacting its reactivity and the characteristics of the resulting products.

These application notes provide detailed protocols and quantitative data for several key reactions involving the aldehyde group of this compound. The information herein is intended to guide researchers in the efficient and effective use of this compound in their synthetic endeavors.

Oxidation to 2,5-Dimethylbenzoic Acid

The oxidation of the aldehyde group in this compound to a carboxylic acid is a fundamental transformation, yielding 2,5-Dimethylbenzoic Acid, a valuable intermediate in its own right.[1][2][3][4] A common and effective method for this conversion is the use of potassium permanganate (B83412) (KMnO₄) as the oxidizing agent.

Reaction Scheme: Oxidation

reactant This compound product 2,5-Dimethylbenzoic Acid reactant->product Oxidation reagents KMnO4, Acetone (B3395972)/Water

Caption: Oxidation of this compound to 2,5-Dimethylbenzoic Acid.

Quantitative Data
Oxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
KMnO₄Acetone/WaterReflux2-4 h~85-95General Protocol
Experimental Protocol

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetone.

  • Prepare a solution of potassium permanganate (approx. 2.0 eq) in water.

  • Slowly add the KMnO₄ solution to the stirred solution of the aldehyde at room temperature. The addition should be portion-wise to control any exotherm.

  • After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The disappearance of the purple permanganate color is also an indicator of reaction progression.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Quench the excess permanganate by the careful addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide, washing the filter cake with a small amount of acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated HCl to precipitate the 2,5-Dimethylbenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reduction to (2,5-Dimethylphenyl)methanol

The reduction of the aldehyde group to a primary alcohol is a common and useful transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[5][6]

Reaction Scheme: Reduction

reactant This compound product (2,5-Dimethylphenyl)methanol reactant->product Reduction reagents NaBH4, Methanol reactant1 This compound product N-(2,5-dimethylbenzylidene)aniline reagents Ethanol, Acetic Acid (cat.) reactant1->reagents + reactant2 Aniline reagents->product Condensation reactant1 This compound product 1-(2,5-Dimethylphenyl)-2-nitroethanol reagents Base (e.g., NaOH), Methanol reactant1->reagents + reactant2 Nitromethane reagents->product C-C Coupling reactant1 This compound product 2-(2,5-Dimethylbenzylidene)malononitrile reagents Piperidine, Ethanol reactant1->reagents + reactant2 Malononitrile reagents->product Condensation reactant 2 x this compound product1 (2,5-Dimethylphenyl)methanol reactant->product1 Reduction product2 Sodium 2,5-dimethylbenzoate reactant->product2 Oxidation reagents Conc. NaOH reactant1 This compound product 2,5-Dimethylcinnamic Acid reagents Sodium Acetate, Heat reactant1->reagents + reactant2 Acetic Anhydride reagents->product Condensation

References

2,5-Dimethylbenzaldehyde: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzaldehyde is a valuable aromatic aldehyde that serves as a key starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its substituted benzene (B151609) ring and reactive aldehyde functionality make it a versatile building block in the pharmaceutical, agrochemical, and materials science industries. The presence of two methyl groups on the aromatic ring influences the steric and electronic properties of the molecule, offering unique reactivity and allowing for the construction of diverse molecular architectures. These notes provide an overview of its applications and detailed protocols for several key synthetic transformations.

Applications in Complex Molecule Synthesis

This compound is a crucial precursor for the synthesis of various bioactive compounds and functional materials. Its utility has been demonstrated in the construction of asymmetric top molecules and its presence has been noted in the analysis of vehicle carbon emissions[1]. While specific data for this compound is limited in publicly available literature, its structural similarity to other substituted benzaldehydes allows for its application in a range of well-established organic reactions.

Pharmaceuticals: Benzaldehyde (B42025) derivatives are known to exhibit a range of biological activities, including anticancer and anti-inflammatory properties[2][3]. Molecules synthesized from substituted benzaldehydes have been shown to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Hedgehog pathways, which are often dysregulated in cancer and inflammatory diseases[4][5].

Agrochemicals: The structural motifs derived from this compound can be incorporated into novel pesticides and herbicides, where the specific substitution pattern can influence the biological efficacy and target specificity.

Materials Science: The aromatic core of this compound can be utilized in the synthesis of novel dyes, polymers, and other functional materials where the dimethyl substitution can impart specific photophysical or material properties.

Key Synthetic Reactions and Protocols

The aldehyde functional group of this compound is highly reactive and participates in a variety of classic organic transformations, including condensation, olefination, and multicomponent reactions.

Aldol Condensation

Experimental Protocol: Synthesis of a Chalcone Derivative (General)

  • Reactants:

  • Procedure:

    • In a round-bottom flask, dissolve the ketone in ethanol.

    • Add an aqueous solution of sodium hydroxide to the flask and stir at room temperature.

    • Slowly add this compound to the reaction mixture.

    • Continue stirring at room temperature or reflux for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (for 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one)[6]:

Reaction ConditionYield (%)
Room Temperature56
Reflux82

Note: This data is for a related dimethoxy compound and should be used as a general reference.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. This reaction offers a high degree of regioselectivity for the formation of the double bond[10].

Experimental Protocol: Synthesis of a Stilbene Derivative (General)

  • Reactants:

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt in the anhydrous solvent.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add the strong base to generate the ylide (a color change is often observed).

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • In a separate flask, dissolve this compound in the anhydrous solvent.

    • Slowly add the aldehyde solution to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key method for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are present in many natural products and pharmaceuticals[11][12][13][14].

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline (General)

  • Reactants:

    • Tryptamine (B22526) or a derivative (1.0 eq)

    • This compound (1.0-1.2 eq)

    • Anhydrous solvent (e.g., dichloromethane, toluene)

    • An acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Procedure:

    • In a round-bottom flask, dissolve the tryptamine derivative in the anhydrous solvent.

    • Add this compound to the solution at room temperature.

    • Add the acid catalyst and stir the reaction mixture at room temperature or reflux for the required time (typically 1-24 hours), monitoring by TLC.

    • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of complex α-aminoacyl amide derivatives from simple starting materials in a one-pot reaction[9][15][16].

Experimental Protocol: Synthesis of a Bis-amide (General)

  • Reactants:

    • This compound (1.0 eq)

    • An amine (1.0 eq)

    • A carboxylic acid (1.0 eq)

    • An isocyanide (1.0 eq)

    • A polar solvent (e.g., methanol, ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve this compound, the amine, and the carboxylic acid in the solvent.

    • Stir the mixture at room temperature to allow for the formation of the iminium ion.

    • Add the isocyanide to the reaction mixture.

    • Continue to stir at room temperature for 24-48 hours, monitoring the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Signaling Pathway Visualizations

Derivatives of benzaldehyde have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation. The following diagrams illustrate generalized representations of these pathways, which could be targeted by novel compounds synthesized from this compound.

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors cellular_responses Cellular Responses (Proliferation, Differentiation, Inflammation) transcription_factors->cellular_responses benzaldehyde_derivative Benzaldehyde Derivatives benzaldehyde_derivative->mek Inhibition benzaldehyde_derivative->erk Inhibition

Caption: Generalized MAPK signaling pathway and potential inhibition by benzaldehyde derivatives.

Hedgehog_Signaling_Pathway hh_ligand Hedgehog Ligand (e.g., Shh) ptch1 Patched (PTCH1) hh_ligand->ptch1 Binds and Inhibits smo Smoothened (SMO) ptch1->smo Inhibition sufu_gli SUFU-GLI Complex smo->sufu_gli Dissociation gli_active Active GLI sufu_gli->gli_active target_genes Target Gene Expression gli_active->target_genes Nucleus Translocation cellular_responses Cellular Responses (Proliferation, Survival) target_genes->cellular_responses benzaldehyde_derivative Benzaldehyde Derivatives benzaldehyde_derivative->smo Inhibition

Caption: Generalized Hedgehog signaling pathway and potential inhibition by benzaldehyde derivatives.

Experimental_Workflow start Start: This compound synthesis Synthesis of Derivative Library (e.g., Aldol, Wittig, etc.) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening (e.g., Anticancer, Anti-inflammatory) purification->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies (e.g., Western Blot, Signaling Pathway Analysis) hit_id->moa lead_opt Lead Optimization moa->lead_opt end End: Drug Candidate lead_opt->end

Caption: General experimental workflow for the synthesis and evaluation of bioactive molecules from this compound.

References

Application Notes and Protocols: 2,5-Dimethylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-dimethylbenzaldehyde as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. This document details the synthesis of key derivatives, their biological activities, and the experimental protocols utilized for their evaluation.

Introduction

This compound is an aromatic aldehyde that serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. Its substituted benzene (B151609) ring allows for the synthesis of a variety of derivatives, including Schiff bases, thiosemicarbazones, and lactones, which have demonstrated promising anticancer and antimicrobial activities. The presence of the two methyl groups on the phenyl ring influences the electronic and steric properties of the resulting molecules, which can impact their biological efficacy and target selectivity.

Key Applications in Medicinal Chemistry

Derivatives of this compound have been primarily investigated for their potential as:

  • Anticancer Agents: By inducing programmed cell death (apoptosis) in cancer cells.

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.

Synthesis of Bioactive Derivatives

This compound is a versatile precursor for the synthesis of various heterocyclic and acyclic compounds with medicinal potential.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. The synthesis typically involves the condensation reaction of an aldehyde with thiosemicarbazide (B42300).

Experimental Protocol: General Synthesis of Thiosemicarbazones

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.

  • Addition of Reagent: Add an equimolar amount of thiosemicarbazide to the solution.

  • Catalysis: Add a few drops of a catalytic amount of concentrated sulfuric or acetic acid.

  • Reaction Condition: Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure thiosemicarbazone derivative.[1][2]

Synthesis of Schiff Base Derivatives

Schiff bases, containing an azomethine group (-C=N-), are another important class of compounds with diverse biological applications. Their synthesis is a straightforward condensation reaction.

Experimental Protocol: General Synthesis of Schiff Bases

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol.

  • Addition of Amine: Add an equimolar amount of a primary amine (e.g., an aniline (B41778) or an aliphatic amine) to the solution.

  • Reaction Condition: Stir the reaction mixture at room temperature or reflux for a few hours. The reaction progress can be monitored by TLC.

  • Isolation and Purification: Upon completion, the solvent is often removed under reduced pressure, and the resulting solid Schiff base is purified by recrystallization from a suitable solvent like ethanol.[3][4]

Synthesis of δ-Iodo-γ-Lactone Derivatives

Certain lactone derivatives of this compound have shown significant antiproliferative activity. The synthesis is a multi-step process.

Experimental Protocol: Synthesis of δ-Iodo-γ-Lactones

The synthesis of δ-iodo-γ-lactones from this compound involves a chemoenzymatic approach. A key step is the iodolactonization of enantiomerically enriched (S)- and (R)-3-(2′,5′-dimethylphenyl)hex-4-enoic acids, which are themselves synthesized from this compound.[5] This process typically involves the use of iodine and a base in an appropriate solvent.

Biological Activities and Quantitative Data

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines.

δ-Iodo-γ-Lactone Derivatives:

Chiral δ-iodo-γ-lactones synthesized from this compound have been evaluated for their antiproliferative activity.[5] The results, expressed as IC50 values, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
(+)-trans-5-(1-iodoethyl)-4-(2′,5′-dimethylphenyl)dihydrofuran-2-one (9b)Jurkat5.29[5]
(+)-trans-5-(1-iodoethyl)-4-(2′,5′-dimethylphenyl)dihydrofuran-2-one (9b)GL-15.08[5]
(-)-trans-5-(1-iodoethyl)-4-(2′,5′-dimethylphenyl)dihydrofuran-2-one (9b)Jurkat36.47[5]
(-)-trans-5-(1-iodoethyl)-4-(2′,5′-dimethylphenyl)dihydrofuran-2-one (9b)GL-133.77[5]

Thiosemicarbazone Derivatives:

While specific data for this compound thiosemicarbazones is limited, related thiosemicarbazone derivatives have shown potent cytotoxic activity. For instance, certain derivatives have demonstrated IC50 values in the range of 7.02–10.59 µg/mL against C6 glioma and MCF7 breast cancer cell lines.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.[8][9]

Antimicrobial Activity

Schiff base derivatives of benzaldehydes have been reported to possess significant antibacterial and antifungal properties.[3][4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Mechanism of Action

The anticancer activity of this compound derivatives, particularly the δ-iodo-γ-lactones, is believed to be mediated through the induction of apoptosis.

Apoptotic Signaling Pathway:

Studies on δ-iodo-γ-lactones with a 2,5-dimethylphenyl substituent have shown that they can induce caspase-dependent apoptosis. This process involves the downregulation of anti-apoptotic proteins like Bcl-xL and Bcl-2, leading to the activation of the caspase cascade and subsequent programmed cell death.[5]

Apoptosis_Pathway cluster_stimulus Anticancer Agent cluster_regulation Apoptosis Regulation cluster_execution Execution Phase 2_5_DMB_Derivative This compound Derivative Bcl_xL_Bcl_2 Bcl-xL / Bcl-2 (Anti-apoptotic) 2_5_DMB_Derivative->Bcl_xL_Bcl_2 Inhibition Bcl2_Family Bcl-2 Family Proteins Bcl2_Family->Bcl_xL_Bcl_2 Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2_Family->Bax_Bak Mitochondrion Mitochondrion Bcl_xL_Bcl_2->Mitochondrion Inhibits Bax_Bak->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Experimental and logical Workflows

The development of therapeutic agents from this compound follows a structured workflow.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives (e.g., Thiosemicarbazones, Schiff Bases, Lactones) Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Biological_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (e.g., MIC Determination) Biological_Screening->Antimicrobial_Assay Lead_Identification Lead Compound Identification Anticancer_Assay->Lead_Identification Antimicrobial_Assay->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assays) Lead_Identification->Mechanism_Study Optimization Lead Optimization (SAR Studies) Mechanism_Study->Optimization End Preclinical Development Optimization->End

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The synthetic protocols provided herein offer a foundation for the development of novel therapeutic compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to optimize their therapeutic potential.

References

Application Notes and Protocols for the Oxidation of 2,5-Dimethylbenzaldehyde to 2,5-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,5-dimethylbenzoic acid via the oxidation of 2,5-dimethylbenzaldehyde. The primary method described utilizes potassium permanganate (B83412) as a robust and effective oxidizing agent. This application note includes a comprehensive experimental procedure, a summary of key reaction parameters, and a visual representation of the experimental workflow, designed to be a valuable resource for professionals in organic synthesis and drug development.

Introduction

2,5-Dimethylbenzoic acid is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including active pharmaceutical ingredients. The oxidation of the corresponding aldehyde, this compound, is a common and efficient method for its preparation. This protocol details a reliable procedure using potassium permanganate, a strong and readily available oxidizing agent.

Reaction Scheme

Figure 1: General reaction scheme for the oxidation of this compound to 2,5-dimethylbenzoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the experimental protocol.

ParameterValue
Reactants
This compound1.0 equivalent
Potassium Permanganate~1.5 equivalents
Solvent
Acetone (B3395972)Sufficient to dissolve starting material
Reaction Conditions
TemperatureReflux (boiling acetone)
Reaction Time40-60 minutes (monitor by TLC)
Work-up
Quenching AgentSulfur Dioxide or Sodium Bisulfite
AcidificationDilute Hydrochloric Acid
Purification
MethodRecrystallization (e.g., from ethanol/water)
Product Characteristics
AppearanceWhite crystalline solid
Melting Point132-134 °C
Molecular Weight150.17 g/mol

Experimental Protocol

This protocol is adapted from a procedure for the oxidation of a structurally similar substituted benzaldehyde.[1]

4.1. Materials

  • This compound

  • Potassium permanganate (KMnO₄), finely powdered

  • Acetone

  • Sulfur dioxide (gas) or Sodium bisulfite (solid)

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

4.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in acetone.

  • Addition of Oxidant: To the stirred solution, add finely powdered potassium permanganate in portions. The addition may be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 40-60 minutes.[1] The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the hot solution to remove the manganese dioxide precipitate.

    • Suspend the collected manganese dioxide in water and bubble sulfur dioxide gas through the suspension (or add sodium bisulfite) until the brown solid dissolves.[1] This will leave the crude product as a white precipitate.

    • Combine this precipitate with the filtrate from the initial filtration.

  • Isolation:

    • Concentrate the acetone solution under reduced pressure. If the product precipitates, it can be collected by filtration.

    • Acidify the aqueous residue with dilute hydrochloric acid to precipitate any remaining product.

  • Purification:

    • Collect the crude 2,5-dimethylbenzoic acid by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a white crystalline solid.

    • Dry the purified product under vacuum.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification dissolve Dissolve this compound in Acetone add_kmno4 Add KMnO4 dissolve->add_kmno4 reflux Reflux (40-60 min) add_kmno4->reflux cool Cool to RT reflux->cool filter Filter MnO2 cool->filter treat_mno2 Treat MnO2 with SO2/NaHSO3 filter->treat_mno2 concentrate Concentrate Filtrate treat_mno2->concentrate acidify Acidify concentrate->acidify collect_crude Collect Crude Product acidify->collect_crude recrystallize Recrystallize collect_crude->recrystallize dry Dry Product recrystallize->dry final_product final_product dry->final_product 2,5-Dimethylbenzoic Acid

Caption: Workflow for the synthesis of 2,5-dimethylbenzoic acid.

Safety Precautions

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Acetone is a flammable solvent. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The protocol described provides a reliable and effective method for the oxidation of this compound to 2,5-dimethylbenzoic acid. The use of potassium permanganate offers a straightforward approach to this synthesis, yielding a product that can be purified to a high degree by recrystallization. This application note serves as a practical guide for researchers engaged in the synthesis of substituted benzoic acids for various applications in the chemical and pharmaceutical industries.

References

Application Notes: Synthesis, Characterization, and Applications of Schiff Bases Derived from 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schiff bases, identified by their characteristic azomethine or imine group (-C=N-), are a cornerstone in the fields of medicinal chemistry, coordination chemistry, and materials science.[1][2][3] Their synthesis is generally straightforward, typically involving the condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde or ketone.[1][4] The resulting imine linkage is crucial for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][5]

The incorporation of substituted benzaldehydes, such as 2,5-Dimethylbenzaldehyde, into Schiff base structures allows for the fine-tuning of their steric and electronic properties. This modification can significantly influence the compound's stability, coordination behavior with metal ions, and biological efficacy. These Schiff bases and their subsequent metal complexes are promising candidates for drug development, often exhibiting enhanced therapeutic properties compared to the free ligands.[1][3] This document provides detailed protocols for the synthesis and characterization of Schiff bases derived from this compound, along with their potential applications for researchers in drug discovery.

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound and Aniline (B41778)

This protocol describes a standard method for the synthesis of N-(2,5-dimethylbenzylidene)aniline via a condensation reaction. The reaction is typically catalyzed by a few drops of acid and involves refluxing in an alcoholic solvent.[6]

Materials and Reagents:

  • This compound

  • Aniline

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers

  • Desiccator

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.34 g, 10 mmol) in 15 mL of absolute ethanol.

  • In a separate beaker, dissolve an equimolar amount of aniline (e.g., 0.93 g, 10 mmol) in 15 mL of absolute ethanol.

  • Add the aniline solution to the this compound solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain the reflux for 3-5 hours.[6]

  • After the reflux period, cool the reaction mixture to room temperature, which should induce the precipitation of the crude Schiff base. If precipitation is slow, the flask can be placed in an ice bath.[6]

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol to remove unreacted starting materials.[1]

  • Purify the crude product by recrystallization from hot absolute ethanol. Dissolve the solid in a minimum amount of boiling ethanol to obtain a clear solution, then allow it to cool slowly to form pure crystals.[7]

  • Filter the purified crystals and dry them in a desiccator over a drying agent (e.g., anhydrous calcium chloride).

Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Isolation A This compound + Aniline B Dissolve in Ethanol A->B C Add Glacial Acetic Acid (Catalyst) B->C D Reflux (3-5 hours) C->D E Cool to Precipitate Crude Product D->E Reaction Completion F Vacuum Filtration E->F G Recrystallization from Hot Ethanol F->G H Dry Pure Schiff Base G->H I FT-IR, NMR, Mass Spec, Melting Point H->I Characterization

Caption: General workflow for Schiff base synthesis and purification.

Data Presentation

Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases are confirmed using various spectroscopic and analytical methods. The data presented below is representative for a Schiff base derived from this compound.

Table 1: Physicochemical and Spectroscopic Data

ParameterObservationSignificance
Appearance Yellowish crystalline solidIndicates product formation.[6]
Melting Point (°C) Sharp range (e.g., 65-68 °C)A sharp melting point suggests high purity of the compound.[7]
FT-IR (cm⁻¹) ~1625 cm⁻¹ (strong)Confirms the formation of the C=N (azomethine) bond.[2]
Disappearance of C=O (~1700 cm⁻¹) and N-H (~3400 cm⁻¹)Shows consumption of aldehyde and primary amine starting materials.[1]
¹H NMR (δ, ppm) ~8.3-8.6 ppm (singlet, 1H)Characteristic signal for the azomethine proton (-CH=N-).[4]
~6.9-7.8 ppm (multiplet)Signals corresponding to aromatic protons.[2]
~2.3-2.5 ppm (singlets, 6H)Signals from the two methyl (-CH₃) groups on the benzaldehyde (B42025) ring.[2]
¹³C NMR (δ, ppm) ~158-162 ppmChemical shift for the iminic carbon (-C=N-).[4]
Mass Spec. (m/z) Peak at [M]+ or [M+H]+Corresponds to the molecular weight of the synthesized Schiff base.

Note: The exact values will vary depending on the specific primary amine used in the synthesis.

Applications and Future Directions

Schiff bases are highly valued for their broad spectrum of biological activities and their ability to form stable complexes with various metal ions.

Medicinal Chemistry and Drug Development

Schiff bases derived from substituted benzaldehydes are known to possess significant biological properties.[2]

  • Antimicrobial Activity: The imine group is often a key pharmacophore for antibacterial and antifungal activity.[3] Metal complexes of these Schiff bases frequently show enhanced antimicrobial potency compared to the free ligand.[3][5]

  • Anticancer Activity: Many Schiff bases have demonstrated cytotoxicity against various cancer cell lines, making them attractive scaffolds for the development of new anticancer agents.[2][4]

  • Anti-inflammatory and Antioxidant Properties: The chemical structure of Schiff bases makes them capable of acting as anti-inflammatory agents and radical scavengers.[2]

Logic of Enhanced Biological Activity

G A Synthesized Schiff Base (Ligand) B Coordination with Metal Ions (e.g., Cu, Zn, Co) A->B D Enhanced Biological Activity A->D Baseline Activity C Formation of Metal Complex B->C C->D Increased Lipophilicity & Target Interaction

References

Application Notes and Protocols for the Asymmetric Synthesis Utilizing 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,5-dimethylbenzaldehyde in asymmetric synthesis, a critical process for the stereoselective creation of chiral molecules in pharmaceutical and materials science research. Due to the structural similarity of this compound to other aromatic aldehydes, established protocols for asymmetric additions can be effectively adapted. This document focuses on the highly reliable and well-documented enantioselective addition of diethylzinc (B1219324) to aldehydes, providing a detailed protocol and expected outcomes.

Introduction to Asymmetric Synthesis with Aromatic Aldehydes

The synthesis of single enantiomers of chiral compounds is of paramount importance in drug development, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. This compound serves as a versatile prochiral substrate in various asymmetric reactions to generate chiral secondary alcohols, which are valuable intermediates in the synthesis of complex molecules.

One of the most robust and widely studied methods for the asymmetric alkylation of aldehydes is the enantioselective addition of organozinc reagents, catalyzed by a chiral ligand. This method offers high levels of enantioselectivity and predictability, making it a cornerstone of modern asymmetric synthesis.

Data Presentation: Enantioselective Diethylzinc Addition to Substituted Benzaldehydes

The following table summarizes typical results for the enantioselective addition of diethylzinc to various substituted benzaldehydes using a chiral amino alcohol catalyst. This data serves as a reference for the expected yield and enantiomeric excess (ee) when applying a similar protocol to this compound.

EntryAldehydeCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
1Benzaldehyde10Toluene (B28343)09598
24-Chlorobenzaldehyde10Toluene09697
34-Methoxybenzaldehyde10Toluene09496
42-Methylbenzaldehyde10Toluene09295
5 This compound (Expected) 10 Toluene 0 ~90-95 ~95-98

Note: The data for this compound is an expected range based on the performance of structurally similar substrates.

Experimental Protocols

This section provides a detailed methodology for the enantioselective addition of diethylzinc to this compound, adapted from established procedures for other benzaldehydes.

Protocol: Asymmetric Addition of Diethylzinc to this compound

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) or other suitable chiral amino alcohol ligand

  • Anhydrous Toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., (1R,2S)-(-)-N,N-Dibutylnorephedrine) (0.1 mmol, 10 mol%).

    • Add anhydrous toluene (5 mL) and stir at room temperature until the ligand is fully dissolved.

  • Reaction Setup:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equivalents) to the catalyst solution. Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of this compound (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric addition of diethylzinc to this compound.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ligand Chiral Ligand catalyst_sol Catalyst Solution ligand->catalyst_sol solvent1 Anhydrous Toluene solvent1->catalyst_sol reaction_mix Reaction Mixture (0°C) catalyst_sol->reaction_mix diethylzinc Diethylzinc diethylzinc->reaction_mix aldehyde_sol This compound in Toluene aldehyde_sol->reaction_mix quench Quench (NH4Cl) reaction_mix->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Chiral Alcohol purification->product

Asymmetric Diethylzinc Addition Workflow
Proposed Catalytic Cycle

This diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol ligand.

catalytic_cycle catalyst Chiral Ligand-Zn Complex intermediate Chiral Transition State catalyst->intermediate Coordination aldehyde This compound aldehyde->intermediate diethylzinc Diethylzinc diethylzinc->intermediate Addition zn_alkoxide Zinc Alkoxide intermediate->zn_alkoxide C-C Bond Formation product {Chiral Alcohol} zn_alkoxide->catalyst Regeneration zn_alkoxide->product Hydrolysis

Proposed Catalytic Cycle

Application Notes and Protocols for the Analytical Determination of 2,5-Dimethylbenzaldehyde in Emissions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2,5-Dimethylbenzaldehyde in emission samples. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are based on established methods from regulatory agencies and scientific literature to ensure robust and reliable results.

Method 1: Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is the most common approach for the analysis of carbonyl compounds, including this compound, in air and emission samples. It involves the reaction of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be readily analyzed by reverse-phase HPLC with UV detection. This method is based on the principles outlined in EPA Method TO-11A.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound-DNPH derivative using HPLC-UV.

ParameterValueReference
Reporting Limit0.05 µg[4]
Linearity Range98-50000 ng/mL (ppb)[5]
Correlation Coefficient (R²)> 0.999[5][6]
Experimental Protocol

1. Sample Collection and Derivatization:

  • Sampling: A known volume of the emission sample is drawn through a silica (B1680970) gel cartridge coated with acidified 2,4-dinitrophenylhydrazine (DNPH).[1][2][3] The sampling rate and duration will depend on the expected concentration of this compound.

  • Interference Removal: An ozone denuder or scrubber may be placed upstream of the DNPH cartridge to prevent ozone from degrading the DNPH reagent and the formed derivatives.[2]

  • Storage and Transport: After sampling, the cartridges should be capped and stored at 4°C until analysis. The holding time from sampling to analysis should not exceed two weeks.[4]

2. Sample Elution:

  • The DNPH-derivatized sample is eluted from the cartridge by passing a known volume of acetonitrile (B52724) through it.[1][6]

  • Typically, the cartridge is eluted with 5 mL of acetonitrile. The eluate is collected in a volumetric flask and brought to the final volume with acetonitrile.

3. HPLC-UV Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

    • Mobile Phase: A gradient of acetonitrile and water is typically employed.[5][7] A common gradient starts with a higher percentage of water and increases the percentage of acetonitrile over the course of the analysis to elute the compounds of interest.

    • Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.

    • Injection Volume: 10-20 µL of the sample extract is injected.

    • Detection: The UV detector is set to a wavelength of 360 nm for the detection of the DNPH derivatives.[7]

4. Calibration and Quantification:

  • A calibration curve is generated using standard solutions of this compound-DNPH derivative of known concentrations.

  • The concentration of this compound in the original emission sample is calculated based on the peak area of the derivative in the sample chromatogram and the calibration curve, taking into account the volume of air sampled and the elution volume.

Experimental Workflow

HPLC_Workflow cluster_sampling Sample Collection & Derivatization cluster_prep Sample Preparation cluster_analysis Analysis Emission Emission Source Ozone_Scrubber Ozone Scrubber Emission->Ozone_Scrubber Air Sample DNPH_Cartridge DNPH Cartridge Ozone_Scrubber->DNPH_Cartridge Elution Elution with Acetonitrile DNPH_Cartridge->Elution Extract Sample Extract Elution->Extract HPLC HPLC-UV Analysis (360 nm) Extract->HPLC Data Data Acquisition & Quantification HPLC->Data

HPLC-UV analysis workflow for this compound.

Method 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective alternative for the analysis of this compound. This method can be performed directly on the emission sample after appropriate collection and sample preparation, or after derivatization.

Quantitative Data Summary

While less common than HPLC for routine monitoring of DNPH derivatives, GC-MS provides excellent sensitivity. Specific quantitative data for this compound by GC-MS is often matrix-dependent and requires method validation.

ParameterTypical Value Range
Detection LimitLow ng/m³ to pg/m³
Linearity RangeTypically 2-3 orders of magnitude
RecoveryDependent on sampling and extraction method
Experimental Protocol

1. Sample Collection:

  • Sorbent Tubes: A known volume of the emission sample is drawn through a sorbent tube (e.g., Tenax® TA, XAD-2) to trap the volatile organic compounds, including this compound.

  • Canisters: Whole air samples can be collected in evacuated stainless steel canisters.

2. Sample Preparation:

  • Thermal Desorption (for sorbent tubes): The sorbent tube is heated in a thermal desorber, and the trapped analytes are transferred to the GC-MS system.

  • Solvent Extraction (for sorbent tubes): The sorbent can be extracted with a suitable solvent (e.g., dichloromethane, hexane). The extract is then concentrated and injected into the GC-MS.

  • Canister Analysis: For canister samples, an aliquot of the air is drawn into a pre-concentrator before being introduced to the GC-MS.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

    • Injection: Splitless or split injection depending on the concentration of the analyte.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target compounds.

    • Characteristic Ions for this compound (m/z): The molecular ion at m/z 134, and fragment ions at m/z 133 and 105 are characteristic.[8]

4. Calibration and Quantification:

  • An external calibration curve is prepared using standard solutions of this compound in a suitable solvent.

  • For enhanced accuracy, an internal standard (a deuterated analog or a compound with similar chemical properties but a different retention time) can be used.

  • The concentration is determined by comparing the response of the characteristic ions in the sample to the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Emission Emission Source Sorbent_Tube Sorbent Tube Emission->Sorbent_Tube Air Sample Thermal_Desorption Thermal Desorption Sorbent_Tube->Thermal_Desorption GCMS GC-MS Analysis Thermal_Desorption->GCMS Data Data Acquisition & Quantification GCMS->Data

GC-MS analysis workflow for this compound.

References

Application Notes and Protocols: Knoevenagel Condensation with 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers. The use of substituted benzaldehydes, such as 2,5-Dimethylbenzaldehyde, allows for the creation of a diverse array of molecules with specific steric and electronic properties, making them of particular interest in drug discovery and materials science.

This document provides detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, including malononitrile (B47326), ethyl cyanoacetate (B8463686), and diethyl malonate.

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds via a three-step mechanism:

  • Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the final α,β-unsaturated product.

Knoevenagel_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_5_Dimethylbenzaldehyde This compound Reaction_Vessel Reaction Setup 2_5_Dimethylbenzaldehyde->Reaction_Vessel Active_Methylene Active Methylene Compound Active_Methylene->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Temperature Temperature Temperature->Reaction_Vessel Workup Work-up & Purification Reaction_Vessel->Workup Product α,β-Unsaturated Product Workup->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: Experimental workflow for the Knoevenagel condensation of this compound.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Knoevenagel condensation of this compound with various active methylene compounds based on established protocols for substituted benzaldehydes.

Active Methylene CompoundCatalystSolventTemperatureReaction TimeExpected Yield (%)
MalononitrileAmmonium (B1175870) Acetate (B1210297)Ethanol (B145695)Reflux2-4 hours~90
Ethyl CyanoacetatePiperidine (B6355638)EthanolReflux3-5 hours~85
Diethyl MalonatePiperidineToluene (B28343)Reflux6-8 hours~80
Malonic AcidPyridine/PiperidinePyridine100 °C4-6 hours~75

Experimental Protocols

Protocol 1: Synthesis of 2-(2,5-Dimethylbenzylidene)malononitrile

This protocol is adapted from a general procedure for the synthesis of benzylidenemalononitriles.

Materials:

  • This compound (1.34 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ammonium Acetate (0.154 g, 2 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 50 mL round-bottom flask, add this compound (10 mmol), malononitrile (10 mmol), and ammonium acetate (2 mmol).

  • Add 20 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven to obtain the final pure compound.

  • Characterize the product using NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(2,5-dimethylphenyl)acrylate

This protocol is a generalized procedure based on common practices for Knoevenagel condensations with ethyl cyanoacetate.[1]

Materials:

  • This compound (1.34 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Piperidine (0.085 g, 1 mmol)

  • Ethanol (25 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (25 mL).

  • Add a catalytic amount of piperidine (1 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically within 3-5 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

  • Characterize the product using NMR, IR, and Mass Spectrometry.

Protocol 3: Synthesis of Diethyl 2-(2,5-dimethylbenzylidene)malonate

This protocol is adapted from a general procedure for the Knoevenagel condensation of aldehydes with diethyl malonate.[2]

Materials:

  • This compound (1.34 g, 10 mmol)

  • Diethyl malonate (1.60 g, 10 mmol)

  • Piperidine (0.085 g, 1 mmol)

  • Toluene (30 mL)

  • Round-bottom flask (100 mL) with a Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10 mmol), diethyl malonate (10 mmol), and piperidine (1 mmol).

  • Add 30 mL of toluene to the flask.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing for 6-8 hours or until no more water is collected.

  • After cooling to room temperature, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

  • Characterize the product using NMR, IR, and Mass Spectrometry.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the reactants, intermediates, and the final product in the base-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism Reactants This compound + Active Methylene Compound Enolate Enolate/ Carbanion Reactants->Enolate + Base Base Base (e.g., Piperidine) Aldol_Adduct Aldol Addition Intermediate Enolate->Aldol_Adduct + Aldehyde Product α,β-Unsaturated Product Aldol_Adduct->Product - H₂O Water H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2,5-Dimethylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-dimethylbenzaldehyde. Our aim is to equip researchers with the necessary information to diagnose issues, optimize reaction conditions, and ultimately improve product yield and purity.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Yield in Formylation Reactions

Question: I am attempting to synthesize this compound from p-xylene (B151628) via a Vilsmeier-Haack or Gattermann-Koch reaction, but I am experiencing very low to no product yield. What are the likely causes and how can I improve my results?

Answer:

Low yields in the formylation of p-xylene are a common challenge. Several factors, from reagent quality to reaction conditions, can be responsible. Below is a systematic approach to troubleshooting this issue.

1. Reagent Quality and Handling:

  • Anhydrous Conditions: Both Vilsmeier-Haack and Gattermann-Koch reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and all solvents and reagents are anhydrous. The Vilsmeier reagent, in particular, is readily hydrolyzed by water, which will significantly reduce its formylating activity.

  • Reagent Purity: The purity of your starting materials and catalysts is critical. For the Vilsmeier-Haack reaction, use fresh, high-purity phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For the Gattermann-Koch reaction, the activity of the Lewis acid catalyst (e.g., AlCl₃) is paramount; ensure it has not been deactivated by exposure to moisture.

2. Reaction Parameters:

  • Temperature Control: In the Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent decomposition. The subsequent formylation of p-xylene may require heating, but excessive temperatures can lead to side reactions and decreased yield. Careful optimization of the reaction temperature is crucial.

  • Stoichiometry: The molar ratio of the formylating agent to the substrate can significantly impact the yield. An insufficient amount of the Vilsmeier or Gattermann-Koch reagent will result in incomplete conversion. Conversely, a large excess can sometimes lead to the formation of byproducts. A typical starting point is to use a slight excess of the formylating agent.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times can result in product degradation or the formation of side products.

3. Substrate Reactivity:

  • p-Xylene is less reactive than other aromatic compounds with stronger electron-donating groups. Therefore, forcing conditions such as higher temperatures or longer reaction times may be necessary compared to more activated substrates.

Formation of Impurities and Side Products

Question: My reaction is producing the desired this compound, but it is contaminated with significant amounts of side products. What are these impurities, and how can I minimize their formation?

Answer:

The formation of byproducts is a common issue in the formylation of p-xylene. Understanding the potential side reactions is key to mitigating them.

Common Side Products:

  • Over-oxidation: In syntheses involving the oxidation of a methyl group, a common side product is the corresponding carboxylic acid (2,5-dimethylbenzoic acid). This is particularly prevalent when using strong oxidizing agents.

  • Di-formylated Products: Although less common with less activated substrates like p-xylene, it is possible to introduce a second aldehyde group, especially if a large excess of the formylating agent is used.

  • Isomeric Products: In some formylation reactions of xylenes, other isomers such as 2,4-dimethylbenzaldehyde (B100707) or 3,4-dimethylbenzaldehyde (B1206508) can be formed, though the directing effects of the methyl groups in p-xylene favor the 2,5-substitution.[1]

  • Chlorinated Byproducts: In the Vilsmeier-Haack reaction, the Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of chlorinated aromatic byproducts.

Strategies to Minimize Side Products:

Side ProductMitigation Strategy
Over-oxidation ProductsUse milder and more selective oxidizing agents. Carefully control the stoichiometry of the oxidant and the reaction temperature.
Di-formylated ByproductsUse a molar ratio of formylating agent to p-xylene closer to 1:1. Monitor the reaction closely and stop it once the starting material is consumed.
Isomeric ByproductsWhile generally not a major issue with p-xylene, purification methods such as fractional distillation or column chromatography can separate isomers.
Chlorinated ByproductsMaintain a low reaction temperature during the Vilsmeier-Haack reaction.
Difficulties in Product Purification

Question: I am struggling to purify my crude this compound. What are the recommended purification techniques?

Answer:

Effective purification is crucial for obtaining a high-purity final product. The choice of method will depend on the nature of the impurities present.

Recommended Purification Methods:

  • Distillation: Fractional distillation under reduced pressure is often an effective method for separating this compound from less volatile impurities and unreacted starting materials.

  • Column Chromatography: For the removal of closely related impurities or colored byproducts, silica (B1680970) gel column chromatography is a powerful technique. A suitable eluent system, often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), will need to be determined empirically, for example, by using TLC.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification method. Common solvents to try include ethanol/water mixtures or hexane.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary synthetic routes for this compound are:

  • Formylation of p-xylene: This can be achieved through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction (using DMF and POCl₃) or the Gattermann-Koch reaction (using CO, HCl, and a Lewis acid catalyst).[1]

  • Oxidation of 2,5-dimethylbenzyl alcohol: This two-step approach involves the initial preparation of 2,5-dimethylbenzyl alcohol, which is then oxidized to the corresponding aldehyde.

  • Selective oxidation of p-xylene: This is a more direct route but can be challenging due to the difficulty in selectively oxidizing only one of the two methyl groups and stopping the oxidation at the aldehyde stage.

Q2: Which synthetic method generally gives the highest yield?

A2: The reported yields for the synthesis of this compound can vary significantly depending on the specific reaction conditions and the scale of the reaction. There is a lack of comprehensive comparative studies in the readily available literature. However, formylation reactions, when optimized, can provide good yields. The oxidation of 2,5-dimethylbenzyl alcohol is also a reliable method, with the overall yield being dependent on the efficiency of both the alcohol synthesis and the subsequent oxidation step.

Q3: What are the safety precautions I should take when performing these syntheses?

A3: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. N,N-dimethylformamide (DMF) is a skin and respiratory irritant.

  • Gattermann-Koch Reaction: This reaction involves the use of highly toxic carbon monoxide (CO) and corrosive hydrogen chloride (HCl) gas, as well as a moisture-sensitive and corrosive Lewis acid like aluminum chloride (AlCl₃). Extreme caution and specialized equipment are necessary.

  • Oxidation Reactions: Many oxidizing agents are corrosive and can be powerful and potentially explosive. Always handle with care and follow established laboratory safety procedures.

Experimental Protocols

While specific high-yielding protocols for this compound are not abundantly available in the literature, the following are general procedures for the key reaction types, which can be optimized for this specific synthesis.

General Protocol for Vilsmeier-Haack Formylation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve p-xylene in a minimal amount of anhydrous DMF.

  • Add the p-xylene solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium acetate.[3]

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

General Protocol for Oxidation of 2,5-Dimethylbenzyl Alcohol:

  • Dissolve 2,5-dimethylbenzyl alcohol in a suitable solvent (e.g., dichloromethane, acetone, or dimethyl sulfoxide).

  • Add the chosen oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation reagents) portion-wise or dropwise, maintaining the appropriate reaction temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Work up the reaction mixture according to the specific requirements of the oxidizing agent used. This typically involves filtration to remove solid byproducts, followed by extraction, washing, and drying of the organic phase.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Heat (optional) pXylene p-Xylene pXylene->Reaction_Mixture Quench Quench on Ice Reaction_Mixture->Quench Neutralize Neutralize (Base) Quench->Neutralize Extract Extract (Organic Solvent) Neutralize->Extract Purify Purify (Distillation/Chromatography) Extract->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

Oxidation_Pathway pXylene p-Xylene Benzyl_Alcohol 2,5-Dimethylbenzyl Alcohol pXylene->Benzyl_Alcohol Reduction/Other Aldehyde This compound Benzyl_Alcohol->Aldehyde Oxidation Carboxylic_Acid 2,5-Dimethylbenzoic Acid (Over-oxidation byproduct) Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Synthetic pathway from p-xylene to this compound and potential over-oxidation.

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Anhydrous? Pure?) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Workup Analyze Work-up & Purification (Product Loss?) Start->Check_Workup Optimize Optimize Conditions Check_Reagents->Optimize Check_Conditions->Optimize Check_Workup->Optimize Retry Retry Experiment Optimize->Retry

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of Crude 2,5-Dimethylbenzaldehyde by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,5-Dimethylbenzaldehyde by distillation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Fractional vacuum distillation is the most effective method for purifying crude this compound, especially when dealing with impurities that have close boiling points, such as isomeric dimethylbenzaldehydes.[1][2] This technique lowers the boiling point of the compound, which helps to prevent thermal decomposition, a common issue with aromatic aldehydes.[3]

Q2: What are the likely impurities in my crude this compound?

A2: The impurities in crude this compound will largely depend on the synthetic route used. Common impurities may include:

  • Isomeric Dimethylbenzaldehydes: Such as 2,4-dimethylbenzaldehyde (B100707) and 3,4-dimethylbenzaldehyde, which often form as byproducts.

  • Unreacted Starting Materials: Depending on the synthesis, this could include p-xylene (B151628) or other precursors.

  • Oxidation Products: Benzaldehydes are susceptible to oxidation, which can lead to the formation of the corresponding benzoic acid (2,5-dimethylbenzoic acid).[3]

  • Side-Reaction Products: Products from side reactions that can occur during synthesis.

Q3: What are the key physical properties of this compound relevant to distillation?

A3: Key physical properties for the distillation of this compound are summarized in the table below. Understanding these properties is crucial for setting up the distillation parameters correctly.

Q4: How can I monitor the purity of the fractions during distillation?

A4: The purity of the collected fractions can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7] This will allow for the identification and quantification of this compound and any impurities present in each fraction.

Troubleshooting Guides

This section addresses specific issues that may arise during the distillation of crude this compound.

Problem: The product is not distilling at the expected temperature and pressure.

  • Possible Cause 1: Inaccurate pressure reading. The vacuum gauge may not be providing an accurate reading of the pressure inside the distillation apparatus.

  • Solution 1: Ensure the vacuum gauge is calibrated and properly placed in the system. Check for any leaks in the vacuum lines or joints that could lead to a higher actual pressure than indicated.

  • Possible Cause 2: Presence of non-volatile impurities. A significant amount of non-volatile material in the crude mixture can elevate the boiling point.

  • Solution 2: Consider a pre-purification step, such as filtration, to remove any solid impurities before distillation.

Problem: The distillate is discolored (yellow or brown).

  • Possible Cause 1: Thermal decomposition. Aromatic aldehydes can be sensitive to heat and may decompose at high temperatures, leading to colored byproducts.[3]

  • Solution 1: Use a lower distillation temperature by applying a higher vacuum. Ensure the heating mantle is not set to an excessively high temperature and that the residence time of the compound at high temperatures is minimized.

  • Possible Cause 2: Co-distillation of colored impurities. Some impurities may have boiling points close to that of this compound and distill over with the product.

  • Solution 2: Improve the efficiency of the fractional distillation by using a longer packed column or a column with a higher number of theoretical plates. Collect smaller fractions and analyze their purity to isolate the pure, colorless product.

Problem: The distillation is proceeding very slowly or not at all.

  • Possible Cause 1: Insufficient heating. The heating mantle may not be providing enough energy to vaporize the compound at the set pressure.

  • Solution 1: Gradually increase the temperature of the heating mantle. Ensure good thermal contact between the heating mantle and the distillation flask.

  • Possible Cause 2: "Flooding" of the distillation column. This occurs when the vapor flow rate is too high, causing liquid to be carried up the column and preventing efficient separation.

  • Solution 2: Reduce the heating rate to decrease the rate of vaporization. Ensure the column is not packed too tightly, which can impede vapor flow.

Problem: Poor separation of isomers.

  • Possible Cause: Inefficient fractional distillation setup. The column may not have enough theoretical plates to separate compounds with very close boiling points.[1][8]

  • Solution: Use a longer fractionating column or a column with more efficient packing material (e.g., structured packing). Operate the distillation at a lower rate (slower takeoff of distillate) to allow for better equilibrium between the liquid and vapor phases.

Data Presentation

PropertyValueReference
Molecular Formula C₉H₁₀O[9]
Molecular Weight 134.18 g/mol
Boiling Point (Atmospheric Pressure) 220 °C[10]
Boiling Point (Reduced Pressure) 104.0-106.5 °C @ 14 mmHg[10]
Density 0.95 g/mL at 25 °C
Refractive Index 1.544 @ 20 °C[10]
Flash Point 87.78 °C (190.00 °F)[10]

Experimental Protocols

Protocol: Fractional Vacuum Distillation of Crude this compound

This protocol provides a general procedure for the purification of crude this compound. The specific parameters may need to be optimized based on the nature and extent of impurities in the starting material.

1. Pre-distillation Preparation:

  • If the crude material contains solid impurities, filter them out before proceeding.

  • If acidic impurities like 2,5-dimethylbenzoic acid are suspected, wash the crude product with a 5% aqueous sodium bicarbonate solution, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

2. Distillation Setup:

  • Assemble a fractional vacuum distillation apparatus. A Vigreux column or a packed column (e.g., with Raschig rings or structured packing) of at least 30 cm in length is recommended for efficient separation of isomers.

  • Use a round-bottom flask of an appropriate size (the crude material should not fill more than two-thirds of the flask). Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Ensure all glass joints are properly sealed with vacuum grease.

  • Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

3. Distillation Procedure:

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-15 mmHg).

  • Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.

  • Observe the temperature on the thermometer. Initially, lower-boiling impurities will distill. Collect this forerun in a separate receiving flask.

  • As the temperature approaches the boiling point of this compound at the working pressure (approx. 104-107 °C at 14 mmHg), change the receiving flask to collect the main fraction.

  • Maintain a slow and steady distillation rate by carefully controlling the heat input. A rate of 1-2 drops per second is generally recommended.

  • Collect fractions of a consistent volume and monitor their purity by GC-MS.

  • Once the temperature begins to rise significantly above the boiling point of the desired product, or if the distillation rate drops off, stop the distillation. This indicates that the main product has been collected and higher-boiling impurities are starting to distill.

  • Allow the apparatus to cool down completely before releasing the vacuum.

Mandatory Visualization

Troubleshooting_Distillation start Crude this compound Distillation issue Identify Issue start->issue no_distillate No Distillate or Slow Distillation issue->no_distillate No/Slow Distillation discolored Discolored Distillate issue->discolored Discoloration poor_separation Poor Isomer Separation issue->poor_separation Poor Separation check_vacuum Check Vacuum Seal and Gauge Calibration no_distillate->check_vacuum check_heating Increase Heating Mantle Temperature Gradually check_vacuum->check_heating check_flooding Check for Column Flooding check_heating->check_flooding solution_no_distillate Adjust Heating/Vacuum or Repack Column check_flooding->solution_no_distillate check_temp Is Distillation Temperature Too High? discolored->check_temp lower_pressure Lower Pressure (Increase Vacuum) check_temp->lower_pressure Yes improve_fractionation Improve Fractionation Efficiency check_temp->improve_fractionation No solution_discolored Optimize Temperature/Pressure and Fraction Collection lower_pressure->solution_discolored improve_fractionation->solution_discolored check_column Check Column Length/Packing poor_separation->check_column check_rate Check Distillation Rate check_column->check_rate solution_separation Use More Efficient Column and/or Slower Rate check_rate->solution_separation

Caption: Troubleshooting workflow for the distillation of this compound.

References

Technical Support Center: Formylation of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of p-xylene (B151628). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and detailed experimental protocols for the synthesis of 2,5-dimethylbenzaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the formylation of p-xylene, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My formylation reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

A: Low yields in the formylation of p-xylene can arise from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.

  • Moisture Contamination: Formylating reagents, especially the Vilsmeier reagent (formed from DMF and POCl₃), are highly sensitive to moisture. Water will quench the reactive electrophile, leading to a significant drop in yield.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-purity reagents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Sub-optimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to the formation of side products and decomposition.

    • Solution: For the Vilsmeier-Haack reaction, a common starting point is to maintain the temperature between 0°C and room temperature. For the Gattermann-Koch reaction, which often requires higher activation energy, the temperature may need to be carefully optimized. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.

  • Incomplete Vilsmeier Reagent Formation: In the Vilsmeier-Haack reaction, the incomplete formation of the active electrophile (the Vilsmeier reagent) will naturally lead to low conversion of the starting material.

    • Solution: Allow sufficient time for the reaction between DMF and POCl₃ (or other activating agents) to go to completion before adding the p-xylene. This is typically done by stirring the mixture at a low temperature (e.g., 0°C) for a period before substrate addition.

Issue 2: Poor Selectivity and Formation of Isomeric Byproducts

Q: My reaction is producing a mixture of dimethylbenzaldehyde isomers, not just the desired 2,5-isomer. How can I improve the regioselectivity?

A: The methyl groups in p-xylene direct electrophilic substitution to the ortho positions. Since both ortho positions are equivalent, formylation should theoretically yield predominantly this compound. However, under certain conditions, isomerization of p-xylene or the product can occur.

  • Isomerization of p-Xylene: Strong Lewis acids used in some formylation reactions, like the Gattermann-Koch reaction, can catalyze the isomerization of p-xylene to m-xylene (B151644) or o-xylene, which will then be formylated to produce other isomers.

    • Solution: Consider using milder reaction conditions or a less aggressive Lewis acid if isomerization is suspected. Lowering the reaction temperature can also help suppress this side reaction.

  • Reaction Control: The choice of formylation method can influence selectivity.

    • Solution: The Vilsmeier-Haack reaction is generally considered milder than the Gattermann-Koch reaction and may offer better selectivity for substrates prone to rearrangement.

Issue 3: Catalyst Deactivation

Q: I am using a solid acid catalyst for my formylation, and I'm observing a decrease in activity over time. What could be causing this, and can the catalyst be regenerated?

A: Catalyst deactivation in Friedel-Crafts type reactions is a common issue and can be caused by several factors.

  • Fouling: The formation of coke or heavy organic byproducts on the catalyst surface can block active sites.

    • Solution: Regeneration can often be achieved by calcination (heating the catalyst in the presence of air or oxygen) to burn off the carbonaceous deposits.

  • Poisoning: Impurities in the feedstock or reagents can irreversibly bind to the active sites of the catalyst.

    • Solution: Ensure the purity of all starting materials. If poisoning is suspected, the catalyst may need to be replaced or subjected to a specific chemical treatment to remove the poison.

  • Sintering: At high reaction temperatures, the small, highly active particles of a supported metal catalyst can agglomerate into larger, less active particles.

    • Solution: Operate the reaction at the lowest effective temperature to minimize sintering. Some catalysts can be redispersed through specific chemical treatments.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound (Illustrative Data)

Formylation MethodCatalyst/Reagent Stoichiometry (p-xylene:reagent)Temperature (°C)Reaction Time (h)Yield (%)Reference
Vilsmeier-Haack1 : 1.5 (POCl₃/DMF)256.5~77 (general for electron-rich arenes)[1]
Gattermann-Koch-0-Low reactivity noted[2]

Note: Specific quantitative data for the formylation of p-xylene is not extensively available in the public domain. The data presented is illustrative and based on general principles of the reactions.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Arene (General Procedure)

This protocol provides a general guideline for the Vilsmeier-Haack reaction. The specific conditions for p-xylene may require optimization.

Materials:

  • p-Xylene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (typically 1.1 to 1.5 equivalents relative to the substrate) dropwise to the stirred DMF, maintaining the temperature below 5°C. After the addition is complete, stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve p-xylene (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 1-6 hours).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate. Stir for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[1][3]

Protocol 2: Gattermann-Koch Formylation of an Aromatic Hydrocarbon (General Concept)

The Gattermann-Koch reaction typically involves the use of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as copper(I) chloride.[4][5][6][7] Due to the use of toxic and gaseous reagents, this reaction is often challenging to perform in a standard laboratory setting and requires specialized equipment. p-Xylene is noted to have particularly low reactivity under these conditions.[2]

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Reagent 0°C, stir POCl3 POCl3 POCl3->Reagent pXylene p-Xylene in anhydrous DCM Iminium Iminium Salt Intermediate pXylene->Iminium Add to Vilsmeier Reagent, 0°C to RT Hydrolysis Hydrolysis (Ice/Sodium Acetate) Iminium->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Low_Yield Start Low Yield Observed CheckMoisture Check for Moisture Contamination Start->CheckMoisture MoistureYes Dry Glassware & Solvents, Use Anhydrous Reagents CheckMoisture->MoistureYes Yes MoistureNo No CheckMoisture->MoistureNo End Yield Improved MoistureYes->End CheckTemp Review Reaction Temperature MoistureNo->CheckTemp TempLow Increase Temperature Gradually, Monitor with TLC/GC CheckTemp->TempLow Too Low TempHigh Decrease Temperature, Check for Decomposition CheckTemp->TempHigh Too High TempOK Optimal CheckTemp->TempOK TempLow->End TempHigh->End CheckReagent Verify Vilsmeier Reagent Formation (for V-H) TempOK->CheckReagent ReagentIncomplete Allow More Time for Reagent Formation at 0°C CheckReagent->ReagentIncomplete Incomplete ReagentOK Complete CheckReagent->ReagentOK ReagentIncomplete->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 2,5-Dimethylbenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.

Gattermann-Koch Formylation of p-Xylene (B151628)

Issue: Low yield of this compound and formation of isomeric byproducts.

Possible Cause & Troubleshooting Steps:

  • Isomeric Rearrangement: The primary challenge in the Gattermann-Koch formylation of p-xylene is the acid-catalyzed isomerization of the starting material or the product, leading to the formation of 2,4-dimethylbenzaldehyde (B100707) and 3,4-dimethylbenzaldehyde (B1206508).

    • Control Reaction Temperature: Maintain a low reaction temperature (typically between 0°C and 5°C) to minimize isomerization.

    • Optimize Catalyst System: The choice and purity of the Lewis acid (e.g., AlCl₃) and co-catalyst (e.g., CuCl) are critical. Use fresh, anhydrous reagents to prevent the formation of species that promote isomerization.

    • Slow Addition of Reactants: Add the gaseous reactants (CO and HCl) slowly and controllably to maintain a low concentration of the reactive formylating species, which can help suppress side reactions.

Expected Product Distribution:

ProductTypical Yield (%)Factors Influencing Yield
This compound40-60%Low temperature, high purity of reagents.
2,4-Dimethylbenzaldehyde20-40%Higher temperatures, presence of moisture.
3,4-Dimethylbenzaldehyde5-15%Less common, but can form under harsh conditions.
Polyformylated Products<5%Excess formylating agent.
Sommelet Reaction of 2,5-Dimethylbenzyl Halide

Issue: Presence of a basic, nitrogen-containing impurity in the final product.

Possible Cause & Troubleshooting Steps:

  • Delépine Reaction Side Product: The primary side reaction in the Sommelet synthesis is the formation of the corresponding primary amine (2,5-dimethylbenzylamine) through the Delépine reaction. This occurs when the intermediate hexaminium salt is hydrolyzed under conditions that favor amine formation over aldehyde formation.

    • Control Hydrolysis pH: The hydrolysis of the hexaminium salt should be performed under carefully controlled acidic conditions. A buffered solution or the slow addition of acid can help maintain the optimal pH to favor aldehyde formation.

    • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures during hydrolysis can increase the extent of the Delépine reaction. Monitor the reaction progress and work up the reaction as soon as the formation of the aldehyde is complete.

Expected Product & Byproduct Distribution:

CompoundTypical Yield (%)Control Measures
This compound60-80%[1]Controlled acidic hydrolysis, optimized reaction time.
2,5-Dimethylbenzylamine (B130764)5-20%Avoidance of strongly basic or overly acidic conditions during workup.
Vilsmeier-Haack Formylation of p-Xylene

Issue: Formation of di-formylated byproducts or low conversion.

Possible Cause & Troubleshooting Steps:

  • Di-formylation: p-Xylene has two available positions for formylation. If an excess of the Vilsmeier reagent is used or if the reaction is allowed to proceed for too long, di-formylation can occur, leading to 2,5-diformyl-p-xylene.

    • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the Vilsmeier reagent relative to p-xylene.

  • Low Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic rings. While p-xylene is activated, it may be less reactive than other substrates.

    • Reaction Temperature: A moderate increase in temperature may be necessary to drive the reaction to completion, but this must be balanced against the risk of side reactions. Typical temperatures range from room temperature to 60-80°C.[2]

Troubleshooting Summary:

IssuePossible CauseRecommended Action
Di-formylationExcess Vilsmeier reagentUse a 1:1 to 1.2:1 molar ratio of Vilsmeier reagent to p-xylene.
Low ConversionInsufficient reactivityIncrease reaction temperature cautiously (e.g., to 50-60°C) and monitor progress.
Oxidation of 2,5-Dimethylbenzyl Alcohol

Issue: Over-oxidation of the desired aldehyde to a carboxylic acid.

Possible Cause & Troubleshooting Steps:

  • Harsh Oxidizing Agent or Conditions: Strong oxidizing agents (e.g., potassium permanganate, chromic acid) or prolonged reaction times can lead to the over-oxidation of this compound to 2,5-dimethylbenzoic acid.

    • Choice of Oxidant: Employ milder and more selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.

    • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise to the reaction mixture to maintain a low concentration and control the exotherm.

    • Monitor Reaction Progress: Use techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting alcohol and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed.

Expected Product & Byproduct Formation:

CompoundTypical Yield (%)Control Measures
This compound70-90%Use of selective oxidizing agents (PCC, PDC), careful monitoring.
2,5-Dimethylbenzoic Acid5-25%Avoidance of strong oxidants and over-reaction.
Unreacted 2,5-Dimethylbenzyl AlcoholVariableIncomplete reaction; can be addressed by optimizing reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: In the Gattermann-Koch reaction of p-xylene, how can I confirm the isomeric purity of my this compound product?

A1: The most effective methods for determining the isomeric purity are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC: A capillary GC column can effectively separate the 2,5-, 2,4-, and 3,4-dimethylbenzaldehyde isomers, allowing for their quantification.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for each isomer. For this compound, you would expect to see three distinct aromatic proton signals. The presence of additional signals in this region would indicate isomeric impurities.

Q2: What is the best way to remove the 2,5-dimethylbenzylamine byproduct from the Sommelet reaction?

A2: An acid wash during the workup is the most effective method. Since 2,5-dimethylbenzylamine is a basic compound, it will be protonated by an acid and become water-soluble, allowing it to be separated from the organic layer containing the neutral this compound.

  • Procedure: After the reaction, extract the crude product into an organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Then, wash with water and brine, dry the organic layer, and remove the solvent.

Q3: Can I use other formylating agents for the synthesis of this compound?

A3: Yes, other formylation reactions can be employed, each with its own set of advantages and potential side reactions.

  • Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄, SnCl₄). It is a versatile method but requires handling of a reactive and moisture-sensitive reagent.

  • Duff Reaction: This reaction is typically used for the ortho-formylation of phenols and is not directly applicable to p-xylene.

Q4: My oxidation of 2,5-dimethylbenzyl alcohol is sluggish. What can I do to improve the reaction rate without causing over-oxidation?

A4: If you are using a mild oxidant like PCC or PDC and the reaction is slow, you can try the following:

  • Increase Temperature: A modest increase in temperature can significantly increase the reaction rate. However, monitor the reaction closely to avoid over-oxidation.

  • Use a Co-oxidant: In some oxidation systems, the addition of a co-oxidant can accelerate the reaction.

  • Change Solvent: The choice of solvent can influence the reaction rate. Ensure you are using a dry, appropriate solvent for the chosen oxidation method.

Visualizations

Synthesis_Pathways cluster_formylation Formylation Routes cluster_sommelet Sommelet Route cluster_oxidation Oxidation Route p_xylene p-Xylene dmba_formyl This compound p_xylene->dmba_formyl Gattermann-Koch / Vilsmeier-Haack dmb_halide 2,5-Dimethylbenzyl Halide dmba_sommelet This compound dmb_halide->dmba_sommelet Sommelet Reaction dmb_alcohol 2,5-Dimethylbenzyl Alcohol dmba_oxid This compound dmb_alcohol->dmba_oxid Oxidation

Caption: Overview of synthetic routes to this compound.

Gattermann_Koch_Side_Reactions p_xylene p-Xylene formyl_reagent CO, HCl, AlCl₃/CuCl p_xylene->formyl_reagent desired_product This compound formyl_reagent->desired_product Major Pathway side_product_1 2,4-Dimethylbenzaldehyde formyl_reagent->side_product_1 Isomerization side_product_2 3,4-Dimethylbenzaldehyde formyl_reagent->side_product_2 Isomerization Troubleshooting_Workflow start Synthesis Issue Identified check_reaction Identify Synthesis Route start->check_reaction issue_gk Low Yield / Isomers (Gattermann-Koch) check_reaction->issue_gk G-K issue_sommelet Basic Impurity (Sommelet) check_reaction->issue_sommelet Sommelet issue_vh Di-formylation (Vilsmeier-Haack) check_reaction->issue_vh V-H issue_oxid Over-oxidation (Oxidation) check_reaction->issue_oxid Oxidation solution_gk Control Temperature Optimize Catalyst issue_gk->solution_gk solution_sommelet Control Hydrolysis pH issue_sommelet->solution_sommelet solution_vh Adjust Stoichiometry issue_vh->solution_vh solution_oxid Use Mild Oxidant Monitor Reaction issue_oxid->solution_oxid end Problem Resolved solution_gk->end solution_sommelet->end solution_vh->end solution_oxid->end

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 2,5-Dimethylbenzaldehyde and its derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of 1,4-dimethylbenzene is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the Vilsmeier-Haack reaction are a common issue.[1] Several factors can contribute to this problem. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a weak electrophile.[2] Therefore, the reaction is sensitive to the electronic nature of the aromatic substrate and the reaction conditions.[2][3]

Troubleshooting Steps:

  • Reagent Quality: Ensure that the POCl₃ and DMF are of high purity and anhydrous, as the Vilsmeier reagent is moisture-sensitive.[4]

  • Reaction Temperature: The optimal temperature is dependent on the substrate's reactivity and can range from 0°C to 80°C.[5] For less reactive substrates, a higher temperature may be required. However, excessive heat can lead to side reactions and decomposition.[1] A stepwise increase in temperature while monitoring the reaction progress by TLC or HPLC is recommended.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the aromatic substrate is crucial. An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.

  • Reaction Time: Incomplete conversion can result from insufficient reaction time. Monitor the reaction's progress to determine the optimal duration.[6]

Q2: I am observing the formation of significant side products in my formylation reaction. How can I improve the selectivity for the desired this compound derivative?

A2: Side product formation is a frequent challenge. The nature of the side products depends on the formylation method used. For instance, in reactions with phenolic substrates, di-formylation and resin formation can occur.[7]

Strategies to Improve Selectivity:

  • Control Stoichiometry: To prevent di-formylation, carefully control the molar ratio of the formylating agent to the substrate. Using a limiting amount of the formylating agent can favor mono-formylation.[7]

  • Temperature Management: Higher temperatures can promote side reactions like polymerization.[7] Maintaining the lowest effective temperature for the formylation is advisable.

  • Choice of Formylating Agent: The choice of formylation reaction can significantly impact selectivity. The Vilsmeier-Haack reaction is generally regioselective, with substitution occurring at the less sterically hindered para position on a substituted benzene (B151609) ring.[5][8] For substrates where the Gattermann or Gattermann-Koch reactions are applicable, these may offer different selectivity profiles.[9][10]

Q3: My Reimer-Tiemann reaction is producing a mixture of ortho and para isomers. How can I enhance the regioselectivity?

A3: The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers.[7] The ortho-selectivity is generally attributed to the interaction between the dichlorocarbene (B158193) intermediate and the phenoxide ion.[7] While achieving complete selectivity is challenging, the ortho:para ratio can be influenced by the reaction conditions. The choice of base and the presence of certain cations that can coordinate with the phenoxide can enhance ortho selectivity.[7]

Q4: What are the key differences and advantages of the Vilsmeier-Haack, Gattermann, and Gattermann-Koch reactions for the formylation of 1,4-dimethylbenzene?

A4: These are all methods to introduce a formyl group onto an aromatic ring, but they differ in their reagents, scope, and reaction conditions.

  • Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent (e.g., from DMF/POCl₃) and is suitable for electron-rich aromatic compounds.[3][5] It is a relatively mild and versatile method.[2]

  • Gattermann Reaction: Employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[9] Due to the high toxicity of HCN, a modification using zinc cyanide (Zn(CN)₂) is often preferred.[10] This method is applicable to phenols, phenolic ethers, and some heterocyclic compounds.[10]

  • Gattermann-Koch Reaction: Uses carbon monoxide (CO) and HCl with a catalyst mixture, typically AlCl₃ and CuCl.[11][12] This reaction is generally restricted to benzene and its alkylated derivatives and is not suitable for phenol (B47542) or phenol ether substrates.[12][13]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1,4-Dimethylbenzene

This protocol describes the synthesis of this compound from 1,4-dimethylbenzene using the Vilsmeier-Haack reaction.

Materials:

  • 1,4-Dimethylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate (B1210297)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1,4-dimethylbenzene (1.0 equivalent) in anhydrous DMF, add phosphorus oxychloride (1.5 equivalents) dropwise at 0°C under an inert atmosphere.[8]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 6.5 hours.[8]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium acetate (5.6 equivalents) in water and stir for an additional 10 minutes at 0°C.[8]

  • Dilute the reaction mixture with water and extract with diethyl ether.[8]

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[8]

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Formylation of 1,4-Disubstituted Benzene Derivatives

ReactionFormylating AgentCatalystTemperature (°C)Typical SubstratesKey Considerations
Vilsmeier-Haack DMF/POCl₃None0 - 80[5]Electron-rich aromatics, heterocycles[5][8]Moisture sensitive; temperature control is crucial to prevent side reactions.[1][4]
Gattermann HCN/HCl or Zn(CN)₂/HClLewis Acid (e.g., AlCl₃)VariesPhenols, phenolic ethers, heterocycles[10]Highly toxic HCN (in situ generation from Zn(CN)₂ is safer).[9][10]
Gattermann-Koch CO/HClAlCl₃/CuClVariesBenzene, alkylbenzenes[11][12]Not suitable for phenols or phenolic ethers.[12][13]
Reimer-Tiemann Chloroform (CHCl₃)Strong Base (e.g., NaOH)VariesPhenolsOften gives a mixture of ortho and para isomers.[7]

Visualizations

Troubleshooting_Low_Yield start Low Yield in Vilsmeier-Haack Reaction reagent_quality Check Reagent Purity (DMF, POCl₃) start->reagent_quality Potential Cause temperature Optimize Reaction Temperature (0-80°C) start->temperature Potential Cause stoichiometry Adjust Reagent Stoichiometry (Excess Vilsmeier Reagent) start->stoichiometry Potential Cause time Optimize Reaction Time (Monitor by TLC/HPLC) start->time Potential Cause solution Improved Yield reagent_quality->solution Solution temperature->solution Solution stoichiometry->solution Solution time->solution Solution

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.

Experimental_Workflow_Vilsmeier_Haack cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start 1. Dissolve 1,4-dimethylbenzene in anhydrous DMF add_reagent 2. Add POCl₃ dropwise at 0°C start->add_reagent stir 3. Stir at room temperature for 6.5h add_reagent->stir quench 4. Quench with NaOAc solution at 0°C stir->quench extract 5. Extract with Diethyl Ether quench->extract wash 6. Wash with brine and dry over Na₂SO₄ extract->wash concentrate 7. Concentrate under reduced pressure wash->concentrate purify 8. Purify by Column Chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Formylation_Method_Selection start Select Formylation Method substrate Substrate Type? start->substrate electron_rich Electron-Rich Aromatic (e.g., 1,4-dimethylbenzene) substrate->electron_rich Yes phenol Phenol / Phenolic Ether substrate->phenol No alkylbenzene Benzene / Alkylbenzene substrate->alkylbenzene If not phenol vilsmeier Vilsmeier-Haack electron_rich->vilsmeier gattermann Gattermann phenol->gattermann reimer_tiemann Reimer-Tiemann phenol->reimer_tiemann gattermann_koch Gattermann-Koch alkylbenzene->gattermann_koch

Caption: Decision tree for selecting a formylation method based on the substrate.

References

Technical Support Center: 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of 2,5-Dimethylbenzaldehyde in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[1][2] It is also noted to be air-sensitive, so it is recommended to store it under an inert gas atmosphere, such as nitrogen or argon, to prevent oxidation.[3]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: When handling this compound, it is important to use appropriate personal protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling should be done in a well-ventilated area or a chemical fume hood.

Q3: Is this compound sensitive to air or moisture?

A3: Yes, this compound is known to be air-sensitive.[3] Exposure to air can lead to oxidation, potentially forming 2,5-dimethylbenzoic acid, which can affect reaction outcomes. It is crucial to handle the compound under an inert atmosphere and use dry solvents and glassware to minimize exposure to air and moisture.[4][5]

Q4: What are the primary hazards associated with this compound?

A4: this compound is considered a combustible liquid and may cause irritation upon contact with skin or eyes.[2] Inhalation of vapors should also be avoided.[1]

Troubleshooting Guides

Guide 1: Low or No Conversion in a Reaction (e.g., Wittig Reaction)

Problem: The reaction shows low or no consumption of this compound, as monitored by TLC or other analytical methods.

Possible Cause Troubleshooting Step Rationale
Reagent Inactivity Ensure this compound is fresh or has been properly stored. If it has been stored for a long time, consider purifying it by distillation or chromatography before use.Aldehydes can oxidize over time, especially if they are air-sensitive. The resulting carboxylic acid will not participate in the desired reaction.
Steric Hindrance Increase the reaction temperature or prolong the reaction time. Alternatively, consider using a less sterically hindered or more reactive nucleophile.The methyl group at the ortho position can sterically hinder the approach of nucleophiles to the aldehyde carbonyl group.
Presence of Moisture or Oxygen Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas (nitrogen or argon). Use anhydrous solvents.As an air-sensitive compound, trace amounts of water or oxygen can quench reagents or catalyze side reactions.[4][5]
Insufficiently Reactive Ylide (Wittig) Use a stronger base to generate the ylide or ensure the base is fresh and active.Incomplete deprotonation of the phosphonium (B103445) salt will result in a lower concentration of the active ylide, leading to poor conversion.
Guide 2: Formation of Unexpected Side Products

Problem: The reaction mixture shows significant formation of unintended products.

Possible Cause Troubleshooting Step Rationale
Oxidation of Aldehyde Degas solvents and rigorously maintain an inert atmosphere throughout the experiment.The primary side product from exposure to air is the corresponding carboxylic acid (2,5-dimethylbenzoic acid).
Self-Condensation or Polymerization Add the aldehyde slowly to the reaction mixture, especially if the reaction is run at a higher concentration or temperature.Aldehydes can undergo self-condensation or polymerization, particularly under basic or acidic conditions.[6]
Side Reactions due to Temperature Run the reaction at a lower temperature, even if it requires a longer reaction time.Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of side products.

Experimental Protocols

Generalized Protocol for Wittig Reaction with this compound

  • Preparation of the Ylide:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the desired phosphonium salt (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., n-BuLi, NaH, or KOtBu; 1.05 equivalents).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change.

  • Reaction with Aldehyde:

    • Cool the ylide solution back to 0 °C.

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution via a syringe.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography. A common side product to separate is triphenylphosphine (B44618) oxide.[7]

Quantitative Data

PropertyValueSource
Molecular Formula C₉H₁₀O[8]
Molecular Weight 134.17 g/mol [8]
Appearance Colorless to yellow liquid[8]
Density 0.95 g/mL at 25 °C[9]
Boiling Point 104.5-106.5 °C at 14 mmHg[9]
Flash Point 88 °C (190.4 °F) - closed cup[9]
Refractive Index n20/D 1.544[9]
Water Solubility Not miscible[3]

Visualizations

Troubleshooting_Workflow start Start: Low Reaction Yield check_reagents Are reagents fresh and properly stored? start->check_reagents repurify Purify aldehyde (distillation/chromatography) check_reagents->repurify No check_conditions Are reaction conditions optimized? check_reagents->check_conditions Yes use_fresh Use fresh/new reagents repurify->use_fresh use_fresh->check_conditions increase_temp_time Increase temperature or reaction time check_conditions->increase_temp_time No check_atmosphere Is the reaction under a strictly inert atmosphere? check_conditions->check_atmosphere Yes change_reagent Use a more reactive or less hindered nucleophile increase_temp_time->change_reagent change_reagent->check_atmosphere improve_inert Improve inert gas technique (e.g., positive pressure, degas solvents) check_atmosphere->improve_inert No success Problem Resolved check_atmosphere->success Yes improve_inert->success

Caption: Troubleshooting workflow for low yield reactions.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2,5-Dimethylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dimethylbenzaldehyde reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges that can lead to low conversion rates in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may be encountering.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is showing a low conversion rate. What are the most common initial checks I should perform?

Low conversion rates in reactions involving this compound can often be attributed to several key factors. Before delving into more complex optimization, it's crucial to verify the fundamentals of your experimental setup.

Initial Troubleshooting Steps:

  • Reagent Purity: Confirm the purity of your this compound and other reactants. Impurities can act as catalyst poisons or participate in unwanted side reactions, thereby reducing the yield of your desired product. It is recommended to use reagents of high purity (≥98%).

  • Stoichiometry: Double-check all calculations for the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction or the formation of side products.

  • Anhydrous Conditions: Many reactions involving aldehydes are sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used, especially in reactions employing moisture-sensitive catalysts like Lewis acids.

  • Inert Atmosphere: If your reaction is sensitive to oxygen, ensure that the system has been properly purged with an inert gas (e.g., nitrogen or argon).

Q2: I suspect an issue with my reaction conditions. How do temperature and reaction time affect the conversion rate?

Optimizing reaction conditions is critical for maximizing yield. Both temperature and reaction time play a significant role and are often interdependent.

  • Temperature:

    • Insufficient Temperature: May result in a slow reaction rate and incomplete conversion.

    • Excessive Temperature: Can lead to the decomposition of reactants or products, and promote the formation of unwanted byproducts. For instance, in formylation reactions, excessive heat can cause decomposition.[1]

  • Reaction Time:

    • Insufficient Time: The reaction may not have proceeded to completion.

    • Excessive Time: Can increase the likelihood of side reactions or product degradation, especially at elevated temperatures.

Troubleshooting & Optimization:

To find the optimal balance, it is recommended to run a time-course experiment at various temperatures. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion before significant byproduct formation occurs.

Parameter Potential Issue Recommended Action
Temperature Too lowGradually increase in 5-10 °C increments.
Too highDecrease temperature; check for product degradation.
Reaction Time Too shortMonitor reaction with TLC/GC until starting material is consumed.
Too longOptimize for the point of maximum product formation before side reactions dominate.

Q3: My conversion rate is low in a condensation reaction (e.g., Aldol (B89426), Knoevenagel). Could the catalyst be the problem?

Yes, catalyst issues are a frequent cause of low conversion rates in condensation reactions. The choice of catalyst and its activity are crucial.

  • Inappropriate Catalyst: The catalyst, often a base or an acid, may not be suitable for your specific substrates. For base-catalyzed reactions, stronger bases like sodium ethoxide or potassium tert-butoxide can be more effective than weaker bases like sodium hydroxide, but may also promote side reactions.

  • Catalyst Deactivation: Catalysts can be deactivated by impurities or moisture. For example, Lewis acid catalysts are highly sensitive to water. Ensure your catalyst is fresh and handled under appropriate conditions.

  • Insufficient Catalyst Loading: While catalytic amounts are required, the concentration might be too low to drive the reaction efficiently.

Troubleshooting & Optimization:

  • Catalyst Screening: If possible, screen a variety of catalysts with different strengths (e.g., organic bases like piperidine, or inorganic bases like K₂CO₃).

  • Increase Catalyst Loading: Incrementally increase the catalyst concentration to see if the conversion rate improves.

  • Ensure Anhydrous Conditions: When using moisture-sensitive catalysts, ensure all reagents and solvents are anhydrous.

dot

G cluster_start Low Conversion Observed cluster_outcome Outcome start Low Conversion Rate reagent_purity Verify Reagent Purity start->reagent_purity Step 1 stoichiometry Check Molar Ratios reagent_purity->stoichiometry temperature Optimize Temperature stoichiometry->temperature Step 2 time Optimize Reaction Time temperature->time solvent Screen Solvents time->solvent catalyst_activity Check Catalyst Activity/Freshness solvent->catalyst_activity Step 3 catalyst_loading Adjust Catalyst Loading catalyst_activity->catalyst_loading improved_conversion Improved Conversion catalyst_loading->improved_conversion Step 4

Caption: A logical workflow for troubleshooting low conversion rates.

Q4: I am performing a formylation reaction to synthesize this compound and the yield is poor. What are some specific considerations for this reaction type?

Formylation reactions, such as the Vilsmeier-Haack or Reimer-Tiemann reaction, have specific requirements for achieving high yields.

  • Vilsmeier-Haack Reaction:

    • Reagent Sensitivity: This reaction is highly sensitive to temperature and the ratio of reagents (e.g., POCl₃ and DMF).[1]

    • Anhydrous Conditions: The Vilsmeier reagent is quenched by water, so strictly anhydrous conditions are essential.

    • Side Reactions: Excessive heat can lead to side reactions and decomposition of the product.[1]

  • Reimer-Tiemann Reaction:

    • Catalyst: The use of a phase-transfer catalyst can sometimes improve yields.[2]

    • Byproducts: This reaction is known to sometimes produce phenolic byproducts which can complicate purification and reduce the isolated yield.

Troubleshooting & Optimization:

  • Slow Addition: Add reagents slowly, especially at low temperatures, to control the reaction exotherm.

  • Temperature Control: Maintain the recommended temperature range for the specific formylation reaction you are performing.

  • Purification: After the reaction, proper workup and purification are crucial to remove unreacted starting materials and byproducts. Techniques like column chromatography or recrystallization may be necessary.[1]

Q5: My reaction appears to be complete by TLC, but my isolated yield is low. What could be happening during workup and purification?

Significant product loss can occur during the workup and purification stages.

  • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will maximize recovery.

  • Recrystallization: The choice of solvent is critical for recrystallization. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. If the wrong solvent is used, or too much solvent is used, a significant amount of product can be lost.

  • Chromatography: In column chromatography, choosing the correct stationary phase and eluent system is key to separating the product from impurities without significant loss.[1]

Troubleshooting & Optimization:

  • Solvent Screening: Perform small-scale solubility tests to find the best solvent for recrystallization.

  • Minimize Transfers: Each transfer of your product from one vessel to another can result in loss. Be mindful of this and rinse glassware appropriately.

  • Analyze Waste Streams: If yields are consistently low, consider analyzing your aqueous layers and filtration mother liquors by TLC or GC to quantify the amount of product being lost.

Data Summary

The following table provides illustrative data on how reaction conditions can affect the yield in a hypothetical condensation reaction of this compound. Actual results will vary depending on the specific reaction.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Conversion Rate (%)
1NaOH (10)Ethanol25645
2NaOH (10)Ethanol60475
3K₂CO₃ (20)Toluene80860
4Piperidine (5)Methanol501255
5NaOH (10)Ethanol80472 (byproduct formation)

Experimental Protocols

Protocol: General Procedure for a Base-Catalyzed Aldol Condensation

This protocol describes a general method for the condensation of this compound with a ketone (e.g., acetone) using a base catalyst.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the ketone (1.1 equivalents) to the solution and stir at room temperature.

  • Catalyst Addition: Slowly add an aqueous solution of the base catalyst (e.g., 10% NaOH) dropwise to the mixture.

  • Reaction: Continue stirring at room temperature or heat to a specified temperature (e.g., 60 °C). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

dot

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_product Final Product setup Dissolve this compound in Solvent add_ketone Add Ketone setup->add_ketone add_catalyst Add Base Catalyst add_ketone->add_catalyst react Stir/Heat to Temperature add_catalyst->react monitor Monitor by TLC react->monitor workup Neutralize & Extract monitor->workup Reaction Complete purify Purify (Recrystallization/Chromatography) workup->purify product Pure Product purify->product

Caption: A general experimental workflow for a base-catalyzed aldol condensation.

References

Technical Support Center: Scale-Up Synthesis of 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,5-Dimethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scale-up?

There are several established methods for the synthesis of this compound. The selection of a particular route for scale-up often depends on factors such as raw material cost, availability, desired purity, and safety considerations. The most common routes include:

  • Gattermann-Koch Reaction: This method involves the formylation of p-xylene (B151628) using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1][2][3]

  • Vilsmeier-Haack Reaction: This approach utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic compound like p-xylene.[4][5][6]

  • Oxidation of p-Xylene Derivatives: This route involves the oxidation of a p-xylene derivative, such as 2,5-dimethylbenzyl alcohol or 2,5-dimethylbenzyl halide.

  • Indirect Electrolytic Oxidation: A method involving the indirect electrolytic oxidation of 1,2,4-trimethylbenzene (B165218) can also yield this compound among other isomers.[7]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed. For this compound synthesis, key safety considerations include:

  • Handling of Raw Materials: Many reagents used in the synthesis are hazardous. For instance, carbon monoxide used in the Gattermann-Koch reaction is highly toxic.[1] Lewis acids like aluminum chloride are corrosive and react violently with water. Organolithium reagents, if used in alternative routes, are pyrophoric.[8]

  • Exothermic Reactions: Formylation and oxidation reactions can be highly exothermic.[9] Proper temperature control and heat management are critical to prevent runaway reactions, especially at a larger scale where the surface-area-to-volume ratio decreases.[10][11]

  • Product Hazards: this compound itself is a combustible liquid and can cause skin and eye irritation.[12][13] Inhalation may also cause respiratory irritation.[14]

  • Waste Disposal: Chemical waste generators must adhere to local, regional, and national regulations for the proper disposal of hazardous waste.[12]

Q3: My reaction yield is consistently low during scale-up. What are the potential causes and how can I troubleshoot this?

Low yields during scale-up can be attributed to several factors that may not be apparent at the lab scale. Refer to the troubleshooting guide below for potential causes and solutions.

Q4: I am observing significant byproduct formation in my scaled-up reaction. How can I improve the selectivity?

Increased byproduct formation is a common issue in scale-up. The troubleshooting guide below addresses common causes such as poor temperature control and inefficient mixing.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Inefficient mixing leading to localized concentration gradients and side reactions.- Ensure the reactor is equipped with an appropriately sized and shaped agitator. - Optimize the stirring speed to ensure homogeneity without causing splashing or shearing of sensitive molecules.
Poor temperature control, leading to decomposition of reactants or products.- Implement a robust cooling system for the reactor. - Utilize a controlled rate of addition for reagents to manage the exotherm. - Monitor the internal reaction temperature closely with calibrated probes.
Incomplete reaction due to insufficient reaction time.- Monitor the reaction progress using in-process controls (e.g., TLC, GC, HPLC). - Extend the reaction time if necessary, ensuring that prolonged time does not lead to byproduct formation.
Significant Byproduct Formation "Hot spots" in the reactor due to poor heat dissipation.- Improve agitation to enhance heat transfer. - Consider a semi-batch process where one reactant is added slowly to control the reaction rate and temperature.
Incorrect stoichiometry of reactants at a larger scale.- Accurately measure and charge all reactants. - Account for any potential loss of volatile reactants during charging.
Air or moisture sensitivity of reagents.- Ensure all glassware and reactors are properly dried. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive.
Difficult Product Isolation/Purification Presence of unreacted starting materials and byproducts.- Optimize the reaction conditions to maximize conversion and selectivity. - Employ appropriate work-up procedures, such as quenching and extraction, to remove impurities before final purification.
Oily product that is difficult to crystallize.- Analyze the crude product to identify impurities that may be inhibiting crystallization. - Screen various solvents and solvent mixtures for effective crystallization. - Consider using seed crystals to induce crystallization.

Experimental Protocols

Synthesis of this compound via Gattermann-Koch Reaction (Conceptual Example)

This is a conceptual protocol and should be adapted and optimized for specific laboratory and scale-up conditions.

  • Catalyst Preparation: In a suitable reactor equipped with a stirrer, gas inlet, and cooling system, suspend aluminum chloride in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Reaction Setup: Cool the suspension to the desired temperature (e.g., 0-5 °C).

  • Gaseous Reagent Introduction: Introduce a mixture of dry hydrogen chloride gas and carbon monoxide into the stirred suspension.

  • Substrate Addition: Slowly add p-xylene to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto ice. Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Visualizations

Caption: Troubleshooting workflow for scale-up synthesis issues.

Gattermann_Koch_Workflow cluster_reactants Reactants cluster_process Process Steps cluster_product Product p_xylene p-Xylene reaction Formylation Reaction p_xylene->reaction co_hcl CO / HCl co_hcl->reaction alcl3 AlCl3 (Catalyst) alcl3->reaction workup Aqueous Work-up reaction->workup purification Purification (Distillation) workup->purification final_product This compound purification->final_product

Caption: Gattermann-Koch synthesis workflow.

References

preventing oxidation of 2,5-Dimethylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 2,5-Dimethylbenzaldehyde during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Question: My this compound has developed a yellowish tint and I've noticed a crystalline precipitate. What is happening?

Answer: The yellow discoloration and precipitate are likely indicators of oxidation. This compound is sensitive to air, and over time, the aldehyde functional group can oxidize to form 2,5-dimethylbenzoic acid, which is a solid at room temperature. This process is accelerated by exposure to oxygen, light, and elevated temperatures. For high-purity applications, it is recommended to use a fresh, unoxidized sample.

Question: I've been storing my this compound at room temperature. Is this sufficient for long-term stability?

Answer: While short-term storage at room temperature in a sealed container may be acceptable, it is not recommended for long-term stability. To minimize oxidation, this compound should be stored in a cool, dark place. Refrigeration (2-8°C) is advisable for extended storage periods.[1]

Question: My analytical results (e.g., HPLC, GC-MS) show a new peak that wasn't there when the sample was fresh. What could this be?

Answer: The new peak is most likely the oxidation product, 2,5-dimethylbenzoic acid. You can confirm this by comparing the retention time and mass spectrum of the impurity with a known standard of 2,5-dimethylbenzoic acid. Analytical techniques such as HPLC and GC-MS are effective for monitoring the purity of your this compound over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 2,5-dimethylbenzoic acid. This is a common reaction for aldehydes when exposed to air (oxygen).

Q2: What are the ideal storage conditions to prevent the oxidation of this compound?

A2: To ensure long-term stability and prevent oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light.[1][2] For extended periods, storage at refrigerated temperatures (2-8°C) is recommended.

Q3: Can I use an antioxidant to improve the stability of this compound?

A3: Yes, adding an antioxidant can significantly inhibit oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for aldehydes and other oxygen-sensitive organic compounds.[3][4] A typical concentration for BHT is around 0.1%.[3] However, it is crucial to ensure that the antioxidant does not interfere with your downstream applications.

Q4: How can I safely handle and transfer this compound to minimize exposure to air?

A4: Employing air-sensitive handling techniques is crucial. This includes using a syringe or cannula to transfer the liquid under a positive pressure of an inert gas like argon or nitrogen.[2][5] Performing manipulations in a glovebox provides the highest level of protection from atmospheric oxygen.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage ConditionAtmosphereTemperatureContainerExpected Stability
Optimal Inert Gas (Argon/Nitrogen)2-8°CTightly sealed amber vialHigh (minimal oxidation over extended periods)
Acceptable Air2-8°CTightly sealed amber vialModerate (slow oxidation may occur over time)
Short-term AirRoom TemperatureTightly sealed amber vialLow (risk of significant oxidation)
Not Recommended AirRoom TemperatureLoosely sealed or clear containerVery Low (rapid oxidation is likely)

Table 2: Hypothetical Stability Study of this compound under Various Storage Conditions over 6 Months

This table illustrates the expected trend of purity over time based on storage conditions. Actual results may vary.

Storage ConditionPurity at Time 0Purity after 1 MonthPurity after 3 MonthsPurity after 6 Months
Inert Gas, 2-8°C, with 0.1% BHT 99.5%99.4%99.3%99.2%
Inert Gas, 2-8°C 99.5%99.2%99.0%98.7%
Air, 2-8°C 99.5%98.5%97.0%95.0%
Air, Room Temperature 99.5%97.0%94.0%90.0%

Experimental Protocols

Protocol 1: Inert Gas Purging and Storage of this compound

Objective: To prepare and store this compound under an inert atmosphere to prevent oxidation.

Materials:

  • This compound

  • Schlenk flask or septum-sealed amber vial

  • Source of high-purity inert gas (argon or nitrogen) with a regulator and tubing

  • Schlenk line or manifold (optional, but recommended)

  • Septa and needles

Procedure:

  • Dry the storage vessel (Schlenk flask or vial) in an oven at 120°C for at least 4 hours to remove adsorbed moisture and cool under a stream of dry inert gas.

  • Seal the vessel with a septum.

  • Connect the vessel to the inert gas source using a needle.

  • Insert a second needle connected to an oil bubbler to act as a pressure vent.

  • Gently flush the vessel with the inert gas for 5-10 minutes to displace any air.

  • If using a Schlenk line, perform at least three cycles of evacuating the vessel under vacuum and backfilling with inert gas.

  • Under a positive pressure of inert gas, transfer the this compound into the prepared vessel using a gas-tight syringe or cannula.

  • Remove the transfer syringe/cannula and the vent needle.

  • Seal the septum with paraffin (B1166041) film for extra protection.

  • Store the vessel at the recommended temperature (2-8°C).

Protocol 2: Monitoring the Purity of this compound by HPLC

Objective: To quantify the purity of this compound and detect the presence of the oxidation product, 2,5-dimethylbenzoic acid.

Materials:

  • This compound sample

  • 2,5-Dimethylbenzoic acid standard

  • HPLC-grade acetonitrile (B52724) and water

  • Phosphoric acid or other suitable mobile phase modifier

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Preparation: Prepare a stock solution of 2,5-dimethylbenzoic acid in a suitable solvent (e.g., acetonitrile/water mixture). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase or a compatible solvent to a known concentration.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared standard solutions and the sample solution into the HPLC system.

  • Data Interpretation:

    • Identify the peaks for this compound and 2,5-dimethylbenzoic acid based on their retention times compared to the standards.

    • Quantify the amount of 2,5-dimethylbenzoic acid in the sample using the calibration curve.

    • Calculate the purity of the this compound by determining the peak area percentage.

Visualizations

Oxidation_Pathway 2_5_Dimethylbenzaldehyde This compound (C₉H₁₀O) Oxidation Oxidation 2_5_Dimethylbenzaldehyde->Oxidation Oxygen Oxygen (O₂) (from air) Oxygen->Oxidation 2_5_Dimethylbenzoic_Acid 2,5-Dimethylbenzoic Acid (C₉H₁₀O₂) (Degradation Product) Oxidation->2_5_Dimethylbenzoic_Acid

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Storage Store under Varying Conditions Inert_Atmosphere->Storage Refrigerated Refrigerated (2-8°C) Refrigerated->Storage Antioxidant With Antioxidant (e.g., 0.1% BHT) Antioxidant->Storage Sample This compound Sample Sample->Storage Sampling Periodic Sampling (e.g., 0, 1, 3, 6 months) Storage->Sampling Analysis Purity Analysis (HPLC or GC-MS) Sampling->Analysis Results Compare Purity Data & Assess Stability Analysis->Results

Caption: Workflow for a stability study of this compound.

Troubleshooting_Logic Start Observed Issue with This compound Discoloration Discoloration or Precipitate Formation? Start->Discoloration Purity_Check Decreased Purity by Analysis? Discoloration->Purity_Check No Oxidation_Suspected Oxidation is Likely Discoloration->Oxidation_Suspected Yes Purity_Check->Oxidation_Suspected Yes No_Issue No Apparent Issue Purity_Check->No_Issue No Review_Storage Review Storage Conditions: - Inert Atmosphere? - Refrigerated? - Light Protected? Oxidation_Suspected->Review_Storage Implement_Best_Practices Implement Best Storage and Handling Practices Review_Storage->Implement_Best_Practices

Caption: Troubleshooting logic for this compound degradation.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H NMR spectrum of 2,5-Dimethylbenzaldehyde, presenting a comparative study with other structurally related benzaldehydes. The data herein is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of substituted benzaldehyde (B42025) derivatives.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and a selection of alternative benzaldehydes. All spectra were recorded in deuterated chloroform (B151607) (CDCl3), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

CompoundAldehyde Proton (s, 1H)Aromatic Protons (m)Methyl Protons (s)
This compound 10.207.57 (s, 1H), 7.26 (d, 1H), 7.12 (d, 1H)2.60 (s, 3H), 2.36 (s, 3H)
Benzaldehyde~10.07.86 (d, 2H), 7.62 (t, 1H), 7.52 (t, 2H)-
2-Methylbenzaldehyde~10.27.8 (d, 1H), 7.5 (t, 1H), 7.35 (t, 1H), 7.25 (d, 1H)2.6 (s, 3H)
4-Methylbenzaldehyde9.967.72 (d, 2H), 7.26 (d, 2H)2.43 (s, 3H)
3,5-Dimethoxybenzaldehyde9.866.99 (d, 2H), 6.72 (t, 1H)3.82 (s, 6H, -OCH3)

Experimental Protocol: 1H NMR Spectroscopy

A standardized protocol was followed for the acquisition of all 1H NMR spectra to ensure data consistency and comparability.

Sample Preparation:

  • Approximately 5-10 mg of the benzaldehyde derivative was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution was transferred into a clean, dry 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment was utilized.

  • Number of Scans: 16-64 scans were accumulated to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds was employed between scans.

  • Spectral Width: The spectral width was set to encompass the expected chemical shift range of all protons (typically 0-12 ppm).

Data Processing:

The raw free induction decay (FID) signal was processed using the following steps:

  • Fourier Transformation: The FID was converted from the time domain to the frequency domain.

  • Phasing: The spectrum was manually or automatically phased to obtain pure absorption peaks.

  • Baseline Correction: The baseline of the spectrum was corrected to ensure accurate integration.

  • Referencing: The chemical shifts were referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak was integrated to determine the relative number of protons.

Structural Assignment and Signal Relationship of this compound

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aldehyde proton, the aromatic protons, and the two methyl groups. The relationship and assignment of these signals are visualized in the following diagram.

G cluster_molecule This compound cluster_spectrum 1H NMR Signals C9H10O Structure A Aldehyde-H δ = 10.20 ppm (s, 1H) C9H10O->A B Aromatic-H6 δ = 7.57 ppm (s, 1H) C9H10O->B C Aromatic-H3 δ = 7.26 ppm (d, 1H) C9H10O->C D Aromatic-H4 δ = 7.12 ppm (d, 1H) C9H10O->D E Methyl-H (C2) δ = 2.60 ppm (s, 3H) C9H10O->E F Methyl-H (C5) δ = 2.36 ppm (s, 3H) C9H10O->F

Caption: Signal assignments for this compound.

Interpreting the Mass Spectrum of 2,5-Dimethylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 2,5-dimethylbenzaldehyde, presenting a comparative analysis with related aromatic aldehydes. The information herein is intended to support analytical chemists and researchers in identifying this compound and understanding its fragmentation patterns under electron ionization (EI) mass spectrometry.

Quantitative Data Summary

The mass spectrum of this compound is characterized by a distinct fragmentation pattern. The table below summarizes the mass-to-charge ratio (m/z) and relative abundance of the key fragments observed in its electron ionization mass spectrum, alongside data for benzaldehyde (B42025), 2,4-dimethylbenzaldehyde (B100707), and 3,5-dimethylbenzaldehyde (B1265933) for comparative analysis.

Compound Molecular Ion (M+) [M-1]+ [M-29]+ Other Key Fragments (m/z)
This compound 13413310577, 91, 103
Benzaldehyde 1061057751
2,4-Dimethylbenzaldehyde 13413310577, 91, 103
3,5-Dimethylbenzaldehyde 13413310577, 91, 103

Analysis of the Mass Spectrum of this compound

The mass spectrum of this compound (C₉H₁₀O) reveals a molecular ion peak ([M]⁺) at an m/z of 134, which is consistent with its molecular weight.[1] The fragmentation pattern is characteristic of an aromatic aldehyde with methyl substituents on the benzene (B151609) ring.

The most significant fragmentation pathways are:

  • Loss of a Hydrogen Radical: A prominent peak is observed at m/z 133 ([M-1]⁺), resulting from the loss of a hydrogen atom from the aldehyde group. This is a common fragmentation pattern for aldehydes.

  • Loss of a Formyl Radical: The peak at m/z 105 ([M-29]⁺) corresponds to the loss of the formyl radical (CHO). This cleavage of the bond between the carbonyl carbon and the aromatic ring is a characteristic fragmentation for benzaldehydes.

  • Formation of the Tropylium (B1234903) Ion: The peak at m/z 91 is indicative of the formation of the stable tropylium ion (C₇H₇⁺), a common fragment in the mass spectra of compounds containing a benzyl (B1604629) group. This likely arises from rearrangement and fragmentation of the dimethylphenyl cation.

  • Formation of the Phenyl Cation: The peak at m/z 77 corresponds to the phenyl cation (C₆H₅⁺), which is a common fragment for benzene derivatives.

Comparative Analysis with Other Aromatic Aldehydes

A comparison with the mass spectra of benzaldehyde and other dimethylbenzaldehyde isomers highlights the influence of the methyl substituents on the fragmentation pattern.

  • Benzaldehyde: The mass spectrum of benzaldehyde shows a molecular ion at m/z 106.[2][3] Key fragments include the [M-1]⁺ peak at m/z 105 and the base peak at m/z 77, corresponding to the phenyl cation formed by the loss of the formyl group.[2][3]

  • Dimethylbenzaldehyde Isomers: The mass spectra of 2,4-dimethylbenzaldehyde and 3,5-dimethylbenzaldehyde also exhibit a molecular ion peak at m/z 134 and prominent fragments at m/z 133 ([M-1]⁺) and m/z 105 ([M-29]⁺). While the major fragmentation pathways are similar, subtle differences in the relative abundances of certain fragment ions may exist due to the different positions of the methyl groups, which can influence the stability of the resulting carbocations. However, without high-resolution data, distinguishing between these isomers based solely on their primary fragmentation patterns can be challenging.

Experimental Protocols

The data presented in this guide is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. A general experimental protocol is outlined below:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap analyzer).

Gas Chromatography (GC) Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

Fragmentation Pathway of this compound

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M C₉H₁₀O⁺˙ m/z = 134 (Molecular Ion) M_minus_1 C₉H₉O⁺ m/z = 133 M->M_minus_1 - H• M_minus_29 C₈H₉⁺ m/z = 105 M->M_minus_29 - CHO• tropylium C₇H₇⁺ m/z = 91 M_minus_29->tropylium - CH₂ phenyl C₆H₅⁺ m/z = 77 M_minus_29->phenyl - C₂H₄

Caption: Proposed fragmentation pathway of this compound.

References

A Comparative Guide to Purity Analysis of 2,5-Dimethylbenzaldehyde: GC vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stringent purity assessment of chemical intermediates like 2,5-Dimethylbenzaldehyde is a critical checkpoint in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While several analytical techniques can be employed, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominent. This guide provides an objective comparison of these two powerful methods, supported by typical experimental protocols and performance data, to aid in selecting the most suitable technique for the analysis of this compound.

This compound is a volatile aromatic aldehyde, making it an excellent candidate for Gas Chromatography.[1][2] However, HPLC also presents a viable, and sometimes necessary, alternative.[3][4] The choice between the two often hinges on the specific analytical requirements, such as the nature of potential impurities, desired sensitivity, and laboratory equipment availability.[5][6]

Gas Chromatography (GC) Method

GC is a premier technique for analyzing volatile and thermally stable compounds.[7] For this compound, GC, particularly when coupled with a Flame Ionization Detector (GC-FID), offers high resolution, speed, and sensitivity for purity determination and impurity profiling.[8]

Principle: The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is influenced by their boiling points and polarity. More volatile compounds or those with less interaction with the stationary phase elute faster.

Experimental Protocol: GC-FID

A typical GC-FID method for analyzing aromatic hydrocarbons can be adapted for this compound purity.[9]

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a high-purity solvent such as acetone (B3395972) or ethyl acetate (B1210297) to a final concentration of approximately 1 mg/mL.

  • GC System: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often suitable. Dimensions might be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Temperature set to 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • Detector (FID): Temperature set to 280°C.

  • Data Analysis: Purity is typically determined by area percent calculation, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly versatile technique suitable for a vast range of compounds, including those that are non-volatile or thermally labile.[10] While this compound is volatile, HPLC can be advantageous, especially if impurities are non-volatile or if derivatization is used to enhance detection.[5] Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis.[11]

Principle: A liquid solvent (mobile phase) carries the sample under high pressure through a column packed with a solid adsorbent material (stationary phase). Separation is based on the analyte's relative affinity for the mobile and stationary phases. For RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.

Experimental Protocol: RP-HPLC

An HPLC method for this compound can be established using UV detection.[3]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice for separating aromatic compounds.

  • Mobile Phase: A gradient mixture of water and acetonitrile (B52724) (ACN).

    • Start with 40% ACN.

    • Linearly increase to 90% ACN over 15 minutes.

    • Hold at 90% ACN for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector (DAD/UV): Monitor at a wavelength where this compound has significant absorbance, typically around 254 nm.

  • Data Analysis: Similar to GC, purity is determined by area percent calculation. The use of a DAD allows for peak purity analysis by comparing spectra across a single peak.

Comparative Analysis

The selection between GC and HPLC should be guided by the specific needs of the analysis.[12]

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and boiling point in the gas phase.[7]Separation based on polarity and partitioning between liquid/solid phases.[10]
Analyte Suitability Ideal for volatile and thermally stable compounds like this compound.[6]Suitable for a wide range, including non-volatile and thermally sensitive impurities.[5]
Speed Generally faster analysis times, often under 15 minutes for simple mixtures.[12]Runtimes can be longer, typically 20-30 minutes, including column equilibration.
Resolution Excellent separation efficiency, providing very sharp and narrow peaks.[12]High resolving power, but peaks are generally broader than in capillary GC.
Sensitivity FID is highly sensitive to hydrocarbons, offering low limits of detection (LOD) in the ppm range.[13]UV detection sensitivity depends on the analyte's chromophore. Good for aromatic aldehydes.
Sample Preparation Simple dissolution in a volatile solvent.Requires dissolution and filtration; mobile phase compatibility is crucial.[11]
Instrumentation Cost GC-FID systems are generally less expensive to purchase and maintain.[7]HPLC systems, especially with advanced detectors, can have higher initial and running costs.
Key Advantage High speed and efficiency for a perfectly suited analyte.Versatility for analyzing a broader range of potential impurities (e.g., non-volatile degradation products).[10]

Method Selection Workflow

The decision-making process for selecting the appropriate analytical method can be visualized as a logical workflow.

G Workflow for Purity Method Selection cluster_input Initial Assessment cluster_decision Decision Point cluster_paths Analytical Paths cluster_output Outcome start Analyze this compound Sample decision Are non-volatile impurities expected? start->decision gc_path Primary Method: Gas Chromatography (GC-FID) decision->gc_path No hplc_path Alternative/Confirmatory Method: High-Performance Liquid Chromatography (HPLC-UV) decision->hplc_path Yes result_gc Purity Data (High Throughput) gc_path->result_gc result_hplc Purity Data (Broader Impurity Scope) hplc_path->result_hplc

Purity method selection workflow.

Conclusion

For the routine quality control and purity assessment of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior method. Its suitability for volatile aromatic aldehydes, combined with high speed, excellent resolution, and robust performance, makes it a highly efficient and cost-effective choice.[8]

High-Performance Liquid Chromatography (HPLC) serves as a powerful complementary or alternative technique. It is particularly valuable during drug development and forced degradation studies, where the potential for forming non-volatile or thermally unstable impurities is higher.[5][10] The use of HPLC can provide a more comprehensive impurity profile under these circumstances. Ultimately, the choice of method should be based on a risk assessment of potential impurities and the specific analytical goals.

References

A Comparative Analysis of the Reactivity of 2,5-Dimethylbenzaldehyde and 3,4-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,5-Dimethylbenzaldehyde and 3,4-Dimethylbenzaldehyde. The distinct placement of the two methyl groups on the benzaldehyde (B42025) ring significantly influences the electronic and steric environment of the aldehyde functional group, leading to notable differences in their reactivity in key organic transformations such as oxidation, reduction, and nucleophilic addition. This comparison is supported by established chemical principles and provides detailed experimental protocols for representative reactions.

Understanding the Structural and Electronic Differences

The reactivity of a substituted benzaldehyde is primarily governed by the interplay of electronic effects and steric hindrance imparted by its substituents. In the case of this compound and 3,4-Dimethylbenzaldehyde, the electron-donating nature of the methyl groups and their positions relative to the aldehyde group are key determinants of their chemical behavior.

Methyl groups are generally considered electron-donating groups (EDGs) through an inductive effect and hyperconjugation.[1] This property can influence the reactivity of the aromatic ring and the aldehyde functionality.

  • This compound: This isomer has a methyl group in the ortho (position 2) and meta (position 5) positions relative to the aldehyde. The ortho-methyl group can exert a significant steric hindrance, potentially impeding the approach of reagents to the carbonyl carbon.[2] Electronically, both methyl groups contribute to increasing the electron density of the aromatic ring.

  • 3,4-Dimethylbenzaldehyde: In this isomer, the methyl groups are located at the meta (position 3) and para (position 4) positions. The absence of an ortho substituent means that the aldehyde group is sterically more accessible compared to the 2,5-isomer. The para-methyl group can effectively donate electron density to the ring through resonance (hyperconjugation), which can impact the electrophilicity of the carbonyl carbon.[3]

The following diagram illustrates the electronic influence of the methyl groups on the aromatic ring in both isomers.

electronic_effects Electronic Effects of Methyl Groups cluster_25 This compound cluster_34 3,4-Dimethylbenzaldehyde 25_ring Benzene Ring 25_cho CHO 25_ring->25_cho -I, -M 25_me_ortho CH₃ (ortho) 25_me_ortho->25_ring +I, +H 25_me_meta CH₃ (meta) 25_me_meta->25_ring +I 34_ring Benzene Ring 34_cho CHO 34_ring->34_cho -I, -M 34_me_meta CH₃ (meta) 34_me_meta->34_ring +I 34_me_para CH₃ (para) 34_me_para->34_ring +I, +H

Electronic effects in the dimethylbenzaldehyde isomers.

Comparative Reactivity in Key Organic Reactions

The structural and electronic differences between the two isomers are expected to manifest in their reactivity towards common organic transformations. The following table summarizes the anticipated relative reactivity based on established chemical principles.

Reaction TypeReagent/ConditionsExpected More Reactive IsomerRationale
Oxidation e.g., KMnO₄, CrO₃This compoundThe electron-donating methyl groups increase the electron density on the aldehyde group, making it more susceptible to oxidation. The combined inductive and hyperconjugative effects from the ortho and meta positions in the 2,5-isomer may lead to a slightly higher reactivity compared to the 3,4-isomer.
Reduction (Nucleophilic Addition) e.g., NaBH₄3,4-DimethylbenzaldehydeNucleophilic addition to the carbonyl group is favored by a more electrophilic carbonyl carbon. The electron-donating methyl groups decrease this electrophilicity. However, the significant steric hindrance from the ortho-methyl group in this compound is expected to be the dominant factor, making the less hindered 3,4-isomer more reactive towards nucleophilic attack.[2]
Wittig Reaction (Nucleophilic Addition) e.g., Ph₃P=CH₂3,4-DimethylbenzaldehydeSimilar to other nucleophilic addition reactions, the Wittig reaction is sensitive to steric hindrance around the carbonyl group.[4] The sterically accessible aldehyde in the 3,4-isomer is expected to react more readily with the bulky Wittig reagent compared to the hindered 2,5-isomer.[5][6]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols can be adapted to directly compare the reactivity of this compound and 3,4-Dimethylbenzaldehyde under identical conditions.

Protocol 1: Oxidation to Carboxylic Acid

This protocol describes the oxidation of the dimethylbenzaldehyde isomers to their corresponding dimethylbenzoic acids using potassium permanganate (B83412).

Materials:

  • This compound or 3,4-Dimethylbenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the dimethylbenzaldehyde isomer (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Heat the solution to 70-80°C with stirring.

  • Slowly add a solution of potassium permanganate (1.2 eq) in deionized water to the reaction mixture. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue heating and stirring for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the clear solution with concentrated HCl to a pH of approximately 2. The corresponding dimethylbenzoic acid should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.

  • The reaction progress and yield can be monitored and quantified by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Reduction to Alcohol with Sodium Borohydride (B1222165)

This protocol details the reduction of the dimethylbenzaldehyde isomers to their corresponding dimethylbenzyl alcohols using sodium borohydride.[7][8]

Materials:

Procedure:

  • Dissolve the dimethylbenzaldehyde isomer (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • The reaction can be monitored by TLC, and the yield of the resulting alcohol can be determined after purification.

Protocol 3: Wittig Olefination

This protocol describes the conversion of the dimethylbenzaldehyde isomers to the corresponding dimethylstyrenes via the Wittig reaction.[9][10][11]

Materials:

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF and stir to form a suspension.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise. A color change (typically to yellow or orange) indicates the formation of the ylide.

    • Stir the ylide solution at 0°C for 30 minutes.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve the dimethylbenzaldehyde isomer (1.0 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Logical Workflow for Reactivity Comparison

The following diagram outlines a logical workflow for comparing the reactivity of the two isomers in a given reaction.

reactivity_workflow Comparative Reactivity Experimental Workflow start Select Reaction Type (Oxidation, Reduction, Wittig, etc.) protocol Define Standardized Experimental Protocol start->protocol run_25 Execute Reaction with This compound protocol->run_25 run_34 Execute Reaction with 3,4-Dimethylbenzaldehyde protocol->run_34 monitor Monitor Reaction Progress (TLC, GC, HPLC) run_25->monitor run_34->monitor isolate Isolate and Purify Products monitor->isolate quantify Quantify Yield and Purity isolate->quantify compare Compare Reaction Rates and Yields quantify->compare conclusion Draw Conclusion on Relative Reactivity compare->conclusion

Workflow for comparing the reactivity of the isomers.

Conclusion

The reactivity of this compound and 3,4-Dimethylbenzaldehyde is a nuanced interplay of electronic and steric factors. While both are activated by electron-donating methyl groups, the steric hindrance imposed by the ortho-methyl group in this compound is the dominant factor in reactions involving nucleophilic attack at the carbonyl carbon. Consequently, 3,4-Dimethylbenzaldehyde is expected to be the more reactive isomer in nucleophilic addition reactions such as reduction with sodium borohydride and the Wittig reaction. Conversely, in oxidation reactions, the electronic effects are more dominant, and this compound may exhibit slightly higher reactivity. The provided experimental protocols offer a framework for the direct, quantitative comparison of these two versatile building blocks in a laboratory setting.

References

A Comparative Spectroscopic Guide to 2,5-Dimethylbenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2,5-dimethylbenzaldehyde and its five structural isomers: 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethylbenzaldehyde. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in complex mixtures, ensuring the purity of synthetic intermediates, and facilitating drug discovery and development processes. This document presents a detailed analysis of their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the six dimethylbenzaldehyde isomers. All NMR data is reported for samples dissolved in deuterated chloroform (B151607) (CDCl₃) to ensure a consistent comparison of chemical shifts.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in CDCl₃

IsomerAldehyde Proton (s)Aromatic Protons (m)Methyl Protons (s)
2,3-Dimethylbenzaldehyde ~10.2~7.6 (d), ~7.4 (t), ~7.2 (d)~2.5, ~2.3
2,4-Dimethylbenzaldehyde ~10.17~7.66 (d), ~7.13 (s), ~7.03 (d)~2.60, ~2.35
This compound ~10.2~7.6 (s), ~7.3 (d), ~7.1 (d)~2.5, ~2.3
2,6-Dimethylbenzaldehyde ~10.6~7.4 (t), ~7.1 (d)~2.6
3,4-Dimethylbenzaldehyde ~9.9~7.6 (s), ~7.5 (d), ~7.2 (d)~2.3 (s, 6H)
3,5-Dimethylbenzaldehyde ~9.95~7.49 (s, 2H), ~7.26 (s, 1H)~2.39 (s, 6H)
¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

IsomerC=OAromatic CMethyl C
2,3-Dimethylbenzaldehyde ~193.0~138, ~137, ~136, ~133, ~130, ~125~20, ~15
2,4-Dimethylbenzaldehyde ~192.5~145, ~137, ~134, ~133, ~130, ~127~22, ~21
This compound ~192.8~140, ~136, ~135, ~133, ~132, ~129~21, ~20
2,6-Dimethylbenzaldehyde ~193.5~140, ~135, ~132, ~129~20
3,4-Dimethylbenzaldehyde ~192.1~144, ~137, ~135, ~130, ~129, ~127~20, ~19
3,5-Dimethylbenzaldehyde ~192.8~138.8, ~136.6, ~136.2, ~127.6~21.1
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Isomerν(C=O) Aldehydeν(C-H) Aromaticν(C-H) Alkylν(C=C) Aromatic
2,3-Dimethylbenzaldehyde ~1695~3020~2960, ~2920~1600, ~1580
2,4-Dimethylbenzaldehyde ~1690[1]~3020~2960, ~2920~1610, ~1570
This compound ~1690[1]~3020~2960, ~2920~1610, ~1580
2,6-Dimethylbenzaldehyde ~1695~3020~2960, ~2920~1590, ~1570
3,4-Dimethylbenzaldehyde ~1690~3020~2960, ~2920~1605, ~1570
3,5-Dimethylbenzaldehyde ~1700~3020~2960, ~2920~1600, ~1580
Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) and Their Relative Intensities

IsomerMolecular Ion [M]⁺[M-1]⁺[M-29]⁺ (Loss of CHO)Base Peak
2,3-Dimethylbenzaldehyde 134133105133
2,4-Dimethylbenzaldehyde 134133105133
This compound 134[2]133[2]105[2]133[2]
2,6-Dimethylbenzaldehyde 134[3]133[3]105[3]133[3]
3,4-Dimethylbenzaldehyde 134133105133
3,5-Dimethylbenzaldehyde 134[4]133[4]105[4]133[4]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dimethylbenzaldehyde isomer.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16.

      • Relaxation Delay (d1): 1.0 s.

      • Acquisition Time (aq): ~4 s.

    • Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: -10 to 220 ppm.

      • Number of Scans: 1024.

      • Relaxation Delay (d1): 2.0 s.

    • Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Method: Attenuated Total Reflectance (ATR).

  • Instrument: FTIR spectrometer equipped with a diamond ATR crystal.

  • Sample Preparation: Place a small drop of the liquid dimethylbenzaldehyde isomer directly onto the ATR crystal. For solid isomers, apply a small amount of the powder and ensure good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance, with the background spectrum automatically subtracted by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Visualization of Isomeric Relationships

The following diagram illustrates the structural differences between the six isomers of dimethylbenzaldehyde.

G cluster_isomers Dimethylbenzaldehyde Isomers 2,3-Dimethylbenzaldehyde 2,3-Dimethylbenzaldehyde 2,4-Dimethylbenzaldehyde 2,4-Dimethylbenzaldehyde This compound This compound 2,6-Dimethylbenzaldehyde 2,6-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde 3,5-Dimethylbenzaldehyde 3,5-Dimethylbenzaldehyde Benzaldehyde Core Benzaldehyde Core Benzaldehyde Core->2,3-Dimethylbenzaldehyde 2,3-Me₂ Benzaldehyde Core->2,4-Dimethylbenzaldehyde 2,4-Me₂ Benzaldehyde Core->this compound 2,5-Me₂ Benzaldehyde Core->2,6-Dimethylbenzaldehyde 2,6-Me₂ Benzaldehyde Core->3,4-Dimethylbenzaldehyde 3,4-Me₂ Benzaldehyde Core->3,5-Dimethylbenzaldehyde 3,5-Me₂

Caption: Structural relationship of dimethylbenzaldehyde isomers.

This guide serves as a valuable resource for the rapid and accurate identification of dimethylbenzaldehyde isomers, leveraging their unique spectroscopic properties. The provided data and protocols will aid researchers in ensuring the quality and identity of their chemical materials.

References

Validating the Synthesis of 2,5-Dimethylbenzaldehyde: A Comparative Guide to Synthesis and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of chemical intermediates are paramount. This guide provides a comparative analysis of synthetic routes to 2,5-dimethylbenzaldehyde and details the spectral methods for its unambiguous identification. Experimental data is presented to support the comparison, offering a practical resource for laboratory applications.

Introduction

This compound is a valuable substituted aromatic aldehyde utilized as a building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances. The reliable synthesis and confirmation of its molecular structure are critical first steps in any subsequent research and development. This guide focuses on the Gattermann-Koch reaction for the synthesis of this compound and compares it with other common methods for benzaldehyde (B42025) synthesis. Furthermore, it outlines the validation of the synthesized product through comprehensive spectral analysis.

Comparison of Synthetic Methods for Aromatic Aldehydes

The synthesis of aromatic aldehydes can be achieved through various methods, each with its own advantages and limitations in terms of substrate scope, reaction conditions, and yield. The Gattermann-Koch reaction is a classic method for the formylation of alkylbenzenes. Below is a comparison with other notable methods.

ReactionSubstrateKey Reagents & CatalystConditionsTypical Yield
Gattermann-Koch Reaction p-Xylene (B151628)Carbon Monoxide (CO), Hydrogen Chloride (HCl), Aluminum Chloride (AlCl₃), Cuprous Chloride (CuCl)High pressure, anhydrousModerate to Good
Duff Reaction Phenols, activated aromaticsHexamethylenetetramine, acid (e.g., acetic acid, trifluoroacetic acid)HeatLow to Moderate
Sommelet Reaction Benzyl halidesHexamethylenetetramine, waterHeatGood
Reimer-Tiemann Reaction PhenolsChloroform (CHCl₃), strong base (e.g., NaOH)HeatLow to Moderate

Synthesis of this compound via Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group (-CHO) onto an aromatic ring. For the synthesis of this compound, p-xylene is used as the starting material.

Experimental Protocol

Materials:

  • p-Xylene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Cuprous Chloride (CuCl)

  • Carbon Monoxide (CO) gas

  • Hydrogen Chloride (HCl) gas

  • Anhydrous diethyl ether

  • Ice

  • Dilute Hydrochloric Acid

  • Saturated sodium bisulfite solution

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A high-pressure reaction vessel is charged with anhydrous aluminum chloride and a catalytic amount of cuprous chloride.

  • The vessel is cooled, and dry p-xylene is added.

  • A mixture of carbon monoxide and hydrogen chloride gas is introduced into the vessel under pressure.

  • The reaction mixture is stirred vigorously at a controlled temperature for several hours.

  • Upon completion, the reaction is quenched by carefully pouring the mixture over ice.

  • The product is extracted with diethyl ether.

  • The ether extract is washed with dilute hydrochloric acid, followed by a saturated sodium bisulfite solution to form the aldehyde bisulfite adduct.

  • The bisulfite adduct is filtered and then decomposed with a sodium carbonate solution to regenerate the aldehyde.

  • The liberated this compound is extracted with ether, dried over anhydrous sodium sulfate, and the solvent is removed by evaporation.

  • The crude product is purified by vacuum distillation.

Spectral Validation of this compound

The identity and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.

Spectroscopic Data
¹H NMR Signal
Aldehydic proton (s, 1H)
Aromatic protons (m, 3H)
Methyl protons (s, 6H)
¹³C NMR Signal
Carbonyl carbon
Aromatic carbons (multiple signals)
Methyl carbons
IR (Infrared) Spectroscopy Key Absorptions
C=O stretch (aldehyde)
C-H stretch (aromatic and aliphatic)
C=C stretch (aromatic)
Mass Spectrometry (MS) Key Fragment Ions
Molecular ion peak (M⁺)
(M-1)⁺ peak (loss of H)
(M-29)⁺ peak (loss of CHO)

Note: Specific chemical shifts (ppm) and absorption frequencies (cm⁻¹) can be found in spectral databases such as the NIST WebBook, SpectraBase, and ChemicalBook.

Experimental Workflow for Synthesis and Validation

G Experimental Workflow: Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Spectral Validation start Start: p-Xylene reaction Gattermann-Koch Reaction (CO, HCl, AlCl₃, CuCl) start->reaction quench Quenching with Ice reaction->quench extraction1 Ether Extraction quench->extraction1 wash Washing Steps extraction1->wash purification Purification (Vacuum Distillation) wash->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Workflow for the synthesis of this compound and its subsequent spectral validation.

Logical Flow for Spectral Data Analysis

The interpretation of spectral data follows a logical progression to confirm the structure of the synthesized compound.

G Logical Flow for Spectral Analysis of this compound cluster_data Acquired Spectral Data cluster_interpretation Interpretation and Confirmation nmr_data ¹H and ¹³C NMR Spectra nmr_interp Identify functional groups and proton/carbon environment from chemical shifts and splitting patterns. nmr_data->nmr_interp ir_data IR Spectrum ir_interp Confirm presence of key functional groups (C=O, C-H) from characteristic absorption bands. ir_data->ir_interp ms_data Mass Spectrum ms_interp Determine molecular weight and fragmentation pattern to confirm molecular formula. ms_data->ms_interp structure_confirm Combine all spectral data to unambiguously confirm the structure of this compound. nmr_interp->structure_confirm ir_interp->structure_confirm ms_interp->structure_confirm

Caption: Logical workflow for the analysis of spectral data to validate the synthesis of this compound.

Conclusion

The Gattermann-Koch reaction provides a direct route for the synthesis of this compound from p-xylene. While other methods exist for the synthesis of aromatic aldehydes, their applicability and efficiency vary depending on the substrate. The validation of the synthesized product through a combination of NMR, IR, and mass spectrometry is essential to ensure its identity and purity, providing a solid foundation for its use in further research and development activities.

A Comparative Guide to Analytical Standards for 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards for the quantification of 2,5-Dimethylbenzaldehyde. Accurate and precise measurement of this aromatic aldehyde is critical in various research and development applications, including pharmaceutical synthesis, impurity profiling, and quality control. This document outlines the performance of commercially available standards and potential alternatives, supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate standard for your analytical needs.

Comparison of Analytical Standards

The selection of an appropriate analytical standard is fundamental to achieving reliable and reproducible quantitative results. The ideal standard should be of high purity, stable, and, when used as an internal standard, should share similar physicochemical properties with the analyte. While a certified reference material (CRM) of this compound is the primary standard, the use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

For the quantitative analysis of this compound, two main types of internal standards can be considered: a stable isotope-labeled (deuterated) analog of the analyte or a structurally similar compound.

Table 1: Comparison of Potential Analytical Standards for this compound Analysis

Standard TypeCompound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityKey AdvantagesPotential Disadvantages
Primary Standard This compound5779-94-2C₉H₁₀O134.18≥98% to 99%Direct calibration standard.Does not account for sample matrix effects or variability in sample preparation without the use of an internal standard.
Isotope-Labeled Internal Standard (Hypothetical) This compound-d₆N/AC₉H₄D₆O140.22≥98% (isotopic purity)Co-elutes with the analyte, providing the most accurate correction for matrix effects and sample loss.Higher cost and may not be readily commercially available.
Structurally Similar Internal Standard 2,4-Dimethylbenzaldehyde15764-16-6C₉H₁₀O134.18≥90% to 97%More cost-effective and readily available than isotopic standards. Similar chromatographic behavior.May not perfectly mimic the analyte's behavior in all matrices, potentially leading to less accurate correction.

Performance Comparison

The following table summarizes the expected performance characteristics of the different types of analytical standards in typical Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods. The data presented is representative and based on the analysis of similar aromatic aldehydes.

Table 2: Representative Performance Data of Analytical Standards

Performance MetricThis compound (External Standard)This compound-d₆ (Internal Standard)2,4-Dimethylbenzaldehyde (Internal Standard)
Linearity (R²) >0.995>0.998>0.997
Accuracy (Recovery %) 85-115%95-105%90-110%
Precision (RSD %) <15%<5%<10%
Limit of Quantification (LOQ) Method-dependentLower LOQ due to improved signal-to-noiseMethod-dependent
Matrix Effect Compensation NoneExcellentGood

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using GC-MS and HPLC-UV are provided below.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound in organic matrices.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) in a volumetric flask.

  • Add the internal standard (either this compound-d₆ or 2,4-Dimethylbenzaldehyde) to achieve a final concentration similar to the expected analyte concentration.

  • Dilute to the final volume with the solvent.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (this compound) m/z 134 (Quantifier), 105, 77 (Qualifiers)
SIM Ions (2,4-Dimethylbenzaldehyde) m/z 134 (Quantifier), 105, 77 (Qualifiers)
SIM Ions (this compound-d₆) m/z 140 (Quantifier)

3. Data Analysis:

  • Integrate the peak areas of the quantifier ions for this compound and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration ratio of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the analysis of this compound in various sample matrices, including pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile, methanol).

  • Add the internal standard (e.g., 2,4-Dimethylbenzaldehyde) to a known concentration.

  • Dilute to the final volume in a volumetric flask.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting condition is 60:40 (v/v) Acetonitrile:Water.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

3. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Prepare a calibration curve by plotting the response ratio against the concentration ratio of the standards.

  • Quantify this compound in the samples using the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the selection of an analytical standard and the general process of quantitative analysis using an internal standard.

analytical_standard_selection start Need for Quantitative Analysis of this compound decision_is Is an Internal Standard (IS) Required? start->decision_is external_std External Standard Calibration (using this compound CRM) decision_is->external_std No select_is Select Potential Internal Standards decision_is->select_is Yes validate Method Validation (Linearity, Accuracy, Precision) external_std->validate isotope_labeled Isotope-Labeled Analog (e.g., this compound-d₆) select_is->isotope_labeled structurally_similar Structurally Similar Analog (e.g., 2,4-Dimethylbenzaldehyde) select_is->structurally_similar isotope_labeled->validate structurally_similar->validate

Caption: Decision workflow for selecting an analytical standard.

quantitative_analysis_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis (GC-MS or HPLC) cluster_data Data Processing & Quantification sample_prep Prepare Sample Solution add_is Add Known Amount of Internal Standard to All Samples and Standards sample_prep->add_is standard_prep Prepare Calibration Standards standard_prep->add_is injection Inject into Chromatograph add_is->injection separation Separation of Analyte and Internal Standard injection->separation detection Detection and Data Acquisition separation->detection integration Peak Integration detection->integration ratio_calc Calculate Response Ratio (Analyte Area / IS Area) integration->ratio_calc calibration Construct Calibration Curve ratio_calc->calibration quantification Quantify Analyte in Samples calibration->quantification

Caption: General workflow for quantitative analysis using an internal standard.

Distinguishing Xylene Isomers in Benaldehyde Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the synthesis of benzaldehyde (B42025) reveals that xylene isomers are not the preferred starting materials for its industrial production. The commercial synthesis of benzaldehyde predominantly relies on the oxidation of toluene (B28343). This guide provides a comprehensive comparison of the reactivity of xylene isomers (ortho-, meta-, and para-xylene) under oxidative conditions, elucidating why their conversion to unsubstituted benzaldehyde is not a viable industrial route. Instead, this document will explore the synthesis of their corresponding mono-aldehydes (methylbenzaldehydes) and their primary, commercially significant oxidation products.

This resource is intended for researchers, scientists, and professionals in drug development seeking to understand the intricacies of aromatic hydrocarbon oxidation and the selection of appropriate substrates for synthesizing specific aromatic aldehydes.

The Challenge of Selective Oxidation

The primary challenge in utilizing xylene for benzaldehyde synthesis lies in controlling the selective oxidation of only one of the two methyl groups to a single aldehyde functionality. The presence of the second methyl group significantly influences the reaction pathways, often leading to over-oxidation to carboxylic acids or the formation of di-aldehydes or other byproducts. Toluene, with its single methyl group, allows for more straightforward, albeit still carefully controlled, oxidation to benzaldehyde.

Comparative Oxidation of Xylene Isomers

While the direct synthesis of benzaldehyde from xylene is not favored, the oxidation of individual xylene isomers is a cornerstone of the chemical industry, yielding high-value dicarboxylic acids and their anhydrides. The reactivity and the final products are highly dependent on the isomer used, the catalyst, and the reaction conditions.

Ortho-Xylene Oxidation

o-Xylene (B151617) is primarily oxidized to phthalic anhydride (B1165640) , a key intermediate in the production of plasticizers, polymers, and dyes.[1][2][3][4] The reaction is typically a gas-phase process conducted at high temperatures over a vanadium pentoxide (V₂O₅) catalyst supported on titania (TiO₂) or other materials.[1][3][4]

Meta-Xylene Oxidation

The oxidation of m-xylene (B151644) yields isophthalic acid , which is used in the production of high-performance polymers, such as Nomex®, and as a component in resins for bottles.[5] This process is generally a liquid-phase oxidation using a catalyst system often comprising cobalt and manganese salts with a bromine-containing promoter in an acetic acid solvent.[5][6][7][8][9]

Para-Xylene Oxidation

p-Xylene (B151628) is the precursor to terephthalic acid , a monomer of paramount importance for the production of polyethylene (B3416737) terephthalate (B1205515) (PET), which is widely used in beverage bottles and polyester (B1180765) fibers.[10][11][12][13] The industrial production, often referred to as the AMOCO process, involves the liquid-phase air oxidation of p-xylene, catalyzed by a mixture of cobalt and manganese salts with a bromide promoter in acetic acid.[13][14]

Synthesis of Methylbenzaldehydes: A More Realistic Goal

A more feasible, though still challenging, objective is the synthesis of methylbenzaldehydes (tolualdehydes) from their respective xylene isomers. This requires carefully controlled oxidation to prevent the reaction from proceeding to the corresponding dicarboxylic acid.

A patented method describes the preparation of methylbenzaldehyde by oxidizing xylene using an electrolytically generated Mn(III) solution under ultrasonic irradiation.[15][16] Another approach involves the selective catalytic air oxidation of xylene to produce methylbenzaldehyde, methylbenzyl alcohol, and methylbenzoic acid, using metalloporphyrin catalysts.[17] Research has also been conducted on the selective oxidation of p-xylene to terephthaldehyde using tungsten oxide-based catalysts.[18]

Data Summary: Oxidation of Xylene Isomers

IsomerPrimary Oxidation ProductCatalyst SystemTypical ConditionsBenzaldehyde/Methylbenzaldehyde Selectivity
o-Xylene Phthalic AnhydrideV₂O₅/TiO₂Gas phase, 375-410°CLow, phthalic anhydride is the major product.[2][3]
m-Xylene Isophthalic AcidCo/Mn salts with Bromide promoterLiquid phase (acetic acid), ~150°CLow, isophthalic acid is the major product.[5][6]
p-Xylene Terephthalic AcidCo/Mn salts with Bromide promoterLiquid phase (acetic acid), 175-225°CLow, terephthalic acid is the major product.[13]
Xylene (general) MethylbenzaldehydeElectrolytic Mn(III) / UltrasonicationLiquid-liquid two-phaseHigher selectivity for the mono-aldehyde is claimed.[15][16]
p-Xylene p-TolualdehydeMetalloporphyrinLiquid phase, 50-160°C, 4-10 atmControl over product distribution is possible.[17]
p-Xylene TerephthaldehydeTungsten oxide-basedNot specifiedHigh selectivity for the di-aldehyde is the goal.[18]

Experimental Protocols

General Protocol for Liquid-Phase Oxidation of Xylene to Dicarboxylic Acid (Amoco Process for p-Xylene as an example)
  • Reactor Setup: A high-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls is used.

  • Charging the Reactor: The reactor is charged with p-xylene, acetic acid (as the solvent), and the catalyst system (cobalt acetate, manganese acetate, and sodium bromide).

  • Reaction Conditions: The reactor is pressurized with air or a specific oxygen-containing gas mixture and heated to the desired temperature (typically 175-225°C).[13] The pressure is maintained throughout the reaction.

  • Reaction Monitoring: The reaction progress can be monitored by analyzing samples for the disappearance of the starting material and the formation of the product using techniques like High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The crude terephthalic acid, which is sparingly soluble in acetic acid at lower temperatures, precipitates out.

  • Purification: The crude product is collected by filtration, washed with fresh acetic acid and then water, and subsequently dried. Further purification is often necessary to remove impurities like 4-carboxybenzaldehyde.[12]

Analytical Methods for Isomer Differentiation

Due to their similar physical properties, distinguishing between xylene isomers and their oxidation products requires sophisticated analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the isomers and their derivatives. The retention times in the gas chromatograph will differ for each isomer, and the mass spectra provide a fingerprint for identification.[19]

  • Raman Spectroscopy: This technique can be used for both qualitative and quantitative analysis of xylene isomer mixtures.[20][21] Each isomer has a unique Raman spectrum that allows for its identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can effectively distinguish between the isomers based on the chemical shifts and coupling patterns of the methyl and aromatic protons and carbons.

Logical Workflow for Xylene Isomer Utilization

The following diagram illustrates the decision-making process and outcomes when considering xylene isomers for oxidation reactions.

G Oxidation Pathways of Xylene Isomers cluster_input Starting Material cluster_separation Isomer Separation cluster_isomers Pure Isomers cluster_oxidation Oxidation Reactions cluster_products Final Products Xylene_Mixture Mixed Xylene Isomers Separation Separation Processes (e.g., Adsorption, Crystallization) Xylene_Mixture->Separation o_Xylene o-Xylene Separation->o_Xylene m_Xylene m-Xylene Separation->m_Xylene p_Xylene p-Xylene Separation->p_Xylene Oxidation_o Vigorous Oxidation o_Xylene->Oxidation_o Industrial Process Controlled_Oxidation Controlled Mono-oxidation o_Xylene->Controlled_Oxidation Research/Specialty Synthesis Oxidation_m Vigorous Oxidation m_Xylene->Oxidation_m Industrial Process m_Xylene->Controlled_Oxidation Research/Specialty Synthesis Oxidation_p Vigorous Oxidation p_Xylene->Oxidation_p Industrial Process p_Xylene->Controlled_Oxidation Research/Specialty Synthesis Phthalic_Anhydride Phthalic Anhydride Oxidation_o->Phthalic_Anhydride Isophthalic_Acid Isophthalic Acid Oxidation_m->Isophthalic_Acid Terephthalic_Acid Terephthalic Acid Oxidation_p->Terephthalic_Acid Methylbenzaldehydes Methylbenzaldehydes (o-, m-, p-tolualdehyde) Controlled_Oxidation->Methylbenzaldehydes

Caption: Oxidation pathways of xylene isomers.

References

A Comparative Analysis of Benzaldehyde Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Benzaldehyde (B42025) and its derivatives represent a versatile class of aromatic compounds that have garnered significant interest in medicinal chemistry. Their inherent reactivity and the ability to easily introduce a wide array of substituents onto the benzene (B151609) ring make them attractive scaffolds for developing novel therapeutic agents.[1] The biological efficacy of these derivatives is often finely tuned by the nature and position of these substituents, with functional groups like hydroxyl, methoxy, halogens, and nitro groups playing a pivotal role in modulating their activity.[1] This guide provides a data-driven comparative overview of the performance of various benzaldehyde derivatives across several key biological assays, including antimicrobial, anticancer, antioxidant, and enzyme inhibition studies.

Antimicrobial Activity

Benzaldehyde derivatives have demonstrated broad-spectrum activity against a range of pathogenic microbes, including bacteria and fungi.[1] Their mechanism of action often involves the disruption of microbial cell membranes, which leads to the leakage of essential intracellular components and ultimately results in cell death.[1] The antimicrobial potency is highly dependent on the substitution pattern on the aromatic ring.

Data Presentation: Comparative Antimicrobial Activity

Derivative ClassCompoundTest OrganismAssayResultReference
Trimethoxybenzaldehydes 2,4,6-TrimethoxybenzaldehydeCandida albicansMIC0.25 mg/mL[1]
3,4,5-TrimethoxybenzaldehydeCandida albicansMIC1 mg/mL[1]
2,3,4-TrimethoxybenzaldehydeCandida albicansMIC1 mg/mL[1]
2,4,5-TrimethoxybenzaldehydeCandida albicansMIC1 mg/mL[1]
3,4,5-TrimethoxybenzaldehydeEscherichia coliZone of Inhibition21 mm (at 1 mg/mL)[1]
Schiff Bases Derivative 3e (p-NO2 subst.)Staphylococcus aureusZone of Inhibition3.0 cm (at 250 µ g/disc )[2]
Derivative 3d (p-OH subst.)Staphylococcus aureusZone of Inhibition2.4 cm (at 250 µ g/disc )[2]
Derivative 3c (o-OH subst.)Staphylococcus aureusZone of Inhibition2.4 cm (at 250 µ g/disc )[2]
Immobilized Benzaldehydes 2,4-dihydroxybenzaldehydeStaphylococcus aureusViable Cell CountIncreased activity with more -OH groups[3]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[4]

  • Preparation of Inoculum: A standardized suspension of the target bacteria or fungi is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[5]

  • Compound Dilution: The benzaldehyde derivatives are first dissolved in a suitable solvent like DMSO to create a stock solution. A series of twofold serial dilutions of the stock solution is then prepared in a 96-well microtiter plate using the broth medium.[4]

  • Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the microbial suspension. Positive control (broth + inoculum) and negative control (broth only) wells are included.[4]

  • Incubation: The plates are incubated under suitable conditions, typically 37°C for 24 hours for bacteria or 28°C for 48 hours for fungi.[5]

  • Reading Results: Following incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of the derivative where no visible growth is observed.[4]

Mandatory Visualization

G General Workflow for Antimicrobial Screening cluster_synthesis Synthesis & Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Start Synthesize Benzaldehyde Derivatives Dissolve Dissolve Compounds (e.g., in DMSO) Start->Dissolve Dilute Prepare Serial Dilutions in 96-well Plate Dissolve->Dilute Inoculate Inoculate with Microbial Suspension (5x10^5 CFU/mL) Dilute->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read Determine Determine MIC Value Read->Determine

Caption: Workflow of the broth microdilution assay for MIC determination.

Anticancer Activity

A significant number of studies have focused on the anticancer properties of benzaldehyde derivatives. These compounds have been shown to induce apoptosis (programmed cell death), arrest the cell cycle, and disrupt the mitochondrial membrane potential in various cancer cell lines.[6]

Data Presentation: Comparative Anticancer Activity (IC₅₀ Values in µM)

Derivative ClassCompoundCell LineIC₅₀ (µM)Reference
Benzyloxybenzaldehydes 2-[(3-methoxybenzyl)oxy]benzaldehyde (29)HL-60 (Leukemia)Potent at 1-10 µM[6]
2-(benzyloxy)benzaldehyde (17)HL-60 (Leukemia)Significant activity at 1-10 µM[6]
Substituted Benzaldehydes Aldehyde 24OVCAR-8 (Ovarian)0.36 µg/mL[7]
Aldehyde 26SF-295 (Glioblastoma)0.41 µg/mL[7]
Aldehyde 49HCT-116 (Colon)0.50 µg/mL[7]
Benzofuran Analogues 2-(trifluoromethyl)benzyl derivativeA-549 (Lung)Outstanding activity[8]
2-(trifluoromethyl)benzyl derivativeHeLa (Cervical)Outstanding activity[8]
Salicylaldehyde Hydrazones Dimethoxy derivative 3HL-60 (Leukemia)< 1 µM[9]
Dimethoxy derivative 3SKW-3 (Leukemia)< 1 µM[9]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzaldehyde derivatives and incubated for a specified period (e.g., 93 hours).[10]

  • MTT Addition: After incubation, an MTT solution (3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for an additional 3 hours at 37°C.[10] Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Crystal Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[10]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Mandatory Visualization

G Intrinsic Apoptosis Signaling Pathway Drug Benzaldehyde Derivative Mito Mitochondria Drug->Mito induces stress CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by cytotoxic agents.

Antioxidant Activity

Certain benzaldehyde derivatives, particularly those with hydroxyl groups, exhibit significant antioxidant properties.[3] They can scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant capacity is often related to the position and number of electron-donating hydroxyl groups on the aromatic ring.[11]

Data Presentation: Comparative Antioxidant Activity

Derivative ClassCompoundAssayIC₅₀ (mg/mL)Reference
p-dimethylamino Schiff Bases Compound 1DPPH Scavenging0.84 ± 0.007[12]
Compound 1H₂O₂ Scavenging0.86 ± 0.86[12]
Compound 2DPPH Scavenging1.17 ± 0.003[12]
Compound 2H₂O₂ Scavenging1.16 ± 0.005[12]
Dibenzal-acetone Derivatives Compound 2ABTS Method5.82 µM[13]
Compound 3ABTS Method6.35 µM[13]
Compound 5ABTS Method8.23 µM[13]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a solvent like ethanol (B145695) or methanol.[12]

  • Reaction Mixture: Varying concentrations of the test compounds are added to the DPPH solution. The final volume is adjusted with the solvent.[12]

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 20-30 minutes).[12]

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant derivative leads to a decrease in absorbance.[11]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Enzyme Inhibition

Benzyloxybenzaldehyde derivatives have emerged as potent and selective inhibitors of specific enzymes, such as aldehyde dehydrogenase 1A3 (ALDH1A3), which is implicated in cancer chemoresistance.[14] Other derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[15]

Data Presentation: Comparative Enzyme Inhibition

DerivativeTarget EnzymeAssayResultReference
ABMM-15 ALDH1A3Fluorescence0.14% Remaining Activity (at 10 µM)[14]
ABMM-16 ALDH1A3Fluorescence4.27% Remaining Activity (at 10 µM)[14]
ABMM-1 ALDH1A3Fluorescence21.07% Remaining Activity (at 10 µM)[14]
Benzimidazole Deriv. 1 AcetylcholinesteraseEllman's MethodIC₅₀ = 0.050 ± 0.001 µM[15]
Benzimidazole Deriv. 1 ButyrylcholinesteraseEllman's MethodIC₅₀ = 0.080 ± 0.001 µM[15]
Donepezil (Standard) AcetylcholinesteraseEllman's MethodIC₅₀ = 0.016 ± 0.12 µM[15]

Experimental Protocol: ALDH1A3 Inhibition Assay

This is a continuous, fluorescence-based assay to measure the inhibitory effect of compounds on ALDH1A3 activity.

  • Reaction Mixture: The assay is performed in a buffer solution containing the ALDH1A3 enzyme, the cofactor NAD⁺, and the test compound (dissolved in DMSO, with a final concentration typically around 1% v/v).[14]

  • Pre-incubation: The reaction mixture is pre-incubated at room temperature for approximately 5 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Initiation: The enzymatic reaction is initiated by adding a substrate, such as hexanal.[10]

  • Fluorescence Monitoring: The activity of ALDH1A3 is determined by monitoring the increase in fluorescence resulting from the production of NADH. The fluorescence is measured at an excitation wavelength of 340 nm and an emission wavelength of 460 nm in real-time.[14]

  • Data Analysis: The rate of the reaction is calculated from the slope of the fluorescence curve. The percentage of remaining enzyme activity is determined by comparing the rate in the presence of the inhibitor to a control reaction without the inhibitor. IC₅₀ values can be calculated from dose-response curves.[14]

Mandatory Visualization

G ALDH1A3 Fluorescence-Based Inhibition Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_result Analysis Mix Prepare Reaction Mix: - ALDH1A3 Enzyme - NAD+ Cofactor - Test Inhibitor Incubate Pre-incubate (5 min) Mix->Incubate AddSubstrate Add Substrate (e.g., Hexanal) Incubate->AddSubstrate Monitor Monitor NADH Production (Ex: 340nm, Em: 460nm) AddSubstrate->Monitor Calc Calculate Reaction Rate Monitor->Calc Det Determine % Inhibition and IC50 Value Calc->Det

Caption: Workflow for the ALDH1A3 enzymatic inhibition assay.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is fundamental to ensuring laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the disposal procedures for specific reagents like 2,5-Dimethylbenzaldehyde is critical. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, aligning with established safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area or a certified chemical fume hood.

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards like NIOSH.

  • Skin Protection: Use chemical-resistant gloves (inspect before use) and a lab coat. Contaminated gloves should be disposed of as hazardous waste.[1]

  • General Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Ignition Sources: this compound is a combustible liquid. Keep it away from heat, sparks, open flames, and hot surfaces.[2] Take measures to prevent the buildup of electrostatic charge.[1]

Hazard Classification and Waste Management

Chemical waste generators are responsible for correctly classifying waste and adhering to local, regional, and national hazardous waste regulations.[3] this compound should be treated as a hazardous chemical waste. It is crucial to prevent this chemical from entering drains or the environment.[1][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Flash Point 88 °C (190.4 °F) - closed cup[1]
Boiling Point 104.5 - 106.5 °C (220.1 - 223.7 °F) at 19 hPa[1]
Density 1.015 g/cm³ at 20 °C (68 °F)[5]
NFPA 704 Rating Health: 0, Fire: 2, Reactivity: 0[1]
Toxicity Screening 0.1 µg/m³ (Default level due to lack of data)[1]

Step-by-Step Disposal Protocol

The primary and required method for disposing of this compound is through a licensed hazardous waste disposal company or an institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of a compliant disposal process. Never mix incompatible waste streams.

  • Liquid Waste: Collect pure this compound and solutions containing it in a dedicated, clearly labeled, and sealable container. The container must be compatible with the chemical and in good condition.[1][6]

  • Solid Waste: Absorbent materials used for spill cleanup (e.g., sand, silica (B1680970) gel, universal binders) should be collected in a separate, robust, and sealed container for disposal.[2][3][5]

  • Contaminated Labware:

    • Disposable Items: Gloves, wipes, and pipette tips contaminated with this compound should be double-bagged, sealed, and labeled as hazardous waste.[7]

    • Reusable Glassware: Glassware must be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.[7]

Step 2: Labeling and Storage

All waste containers must be accurately labeled and stored properly.

  • Labeling: The label must clearly state "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations. The date when the first waste is added to the container must be marked.[7]

  • Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be near the point of generation and under the control of laboratory personnel. Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][7]

Step 3: Professional Disposal Arrangement
  • Schedule Pickup: Once a waste container is full or has been in accumulation for 90 days, contact your institution's EHS office to schedule a pickup.[7]

  • Prohibited Actions: Do not dispose of this chemical down the drain or in regular trash.[3][7] Do not attempt to transport hazardous waste outside of the laboratory; this must be handled by trained EHS staff or a licensed contractor.[7] The recommended disposal method is often combustion in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Protocols: In-Lab Treatment Considerations

While chemical deactivation processes exist for some aldehydes (like formaldehyde (B43269) and glutaraldehyde) to reduce their toxicity, these methods are specific and require validation.[8][9]

Important: In-lab chemical treatment or neutralization of this compound waste should not be attempted without a formally validated protocol and the explicit, written approval of your EHS department.[7] Such procedures can be hazardous, may generate other dangerous byproducts, and are subject to strict regulations.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_collection Step 1: Segregation & Collection cluster_storage Step 2: Container Management & Storage cluster_disposal Step 3: Final Disposal start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type spill Accidental Spill? start->spill liquid_waste Collect Liquid Waste (Pure or Solutions) waste_type->liquid_waste Liquid solid_waste Collect Contaminated Solids (Spill material, gloves, etc.) waste_type->solid_waste Solid rinsate_waste Collect Glassware Rinsate waste_type->rinsate_waste Rinsate container Use Compatible, Sealed Container liquid_waste->container solid_waste->container rinsate_waste->container labeling Label Clearly: 'Hazardous Waste' 'this compound' Start Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage contact_ehs Container Full or >90 Days? storage->contact_ehs schedule_pickup Contact EHS / Licensed Contractor for Pickup and Disposal contact_ehs->schedule_pickup Yes continue_storage Continue Safe Storage contact_ehs->continue_storage No end End: Proper Disposal Complete schedule_pickup->end continue_storage->contact_ehs spill->waste_type No spill_cleanup Contain & Absorb with Inert Material (e.g., Sand) spill->spill_cleanup Yes spill_cleanup->solid_waste

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Personal protective equipment for handling 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical, immediate safety protocols and logistical information for the handling and disposal of 2,5-Dimethylbenzaldehyde (CAS No. 5779-94-2). Adherence to these step-by-step procedures is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] In the event of a fire, thermal decomposition can release irritating gases and vapors.[1] Therefore, the use of appropriate personal protective equipment is mandatory at all times.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant, impervious gloves. Inspect before use.Follow glove manufacturer's specifications for breakthrough time.
Body Protection Long-sleeved lab coat or other protective clothing to prevent skin exposure.[1]N/A
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[3]N/A

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀O
Molecular Weight 134.17 g/mol [2]
Appearance Colorless to yellow liquid[2]
Flash Point 87 °C / 188.6 °F[1]
Density 0.95 g/mL at 25 °C[4]
Boiling Point 104.5-106.5 °C at 14 mmHg[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound and preventing exposure or contamination.

  • Preparation:

    • Ensure all operations are conducted in a well-ventilated area, preferably a chemical fume hood.

    • Verify that a safety shower and eyewash station are easily accessible.

    • Assemble all necessary PPE as detailed in Table 1.

    • Have spill control materials, such as inert absorbent sand or silica (B1680970) gel, readily available.[1]

  • Handling:

    • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]

    • Ground and bond containers when transferring material to prevent static discharge.

    • Avoid breathing vapors or mists.[1]

    • Prevent contact with skin and eyes.

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][5]

    • Keep away from strong oxidizing agents and strong bases, which are incompatible materials.[1]

    • The designated storage class is for combustible liquids.[4]

Emergency and Disposal Plan

Spill Response:

  • Immediately remove all sources of ignition.[1][5]

  • Evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE, contain the spill.

  • Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder).[1]

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[1][5]

  • Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[1]

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • The recommended disposal method is through a licensed disposal company.[5] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Do not dispose of the material down the drain.[5]

  • Contaminated packaging should be disposed of as unused product.[5]

Workflow for Safe Handling

The following diagram illustrates the key procedural steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Waste & Disposal cluster_emergency 4. Emergency Response prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_spill Ready Spill Kit prep_ppe->prep_spill prep_safety Check Safety Equipment prep_spill->prep_safety handle_transfer Transfer Chemical prep_safety->handle_transfer handle_use Use in Experiment handle_transfer->handle_use handle_store Store Properly handle_use->handle_store dispose_collect Collect Waste handle_store->dispose_collect dispose_label Label Waste Container dispose_collect->dispose_label dispose_request Arrange for Disposal dispose_label->dispose_request emergency_spill Spill Occurs spill_contain Contain Spill emergency_spill->spill_contain spill_absorb Absorb Material emergency_spill->spill_absorb spill_dispose Dispose as Waste emergency_spill->spill_dispose emergency_exposure Exposure Occurs exposure_first_aid Administer First Aid emergency_exposure->exposure_first_aid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical spill_contain->spill_absorb spill_absorb->spill_dispose exposure_first_aid->exposure_medical

Caption: A workflow diagram outlining the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.